molecular formula C7H10 B7770645 Cyclopentylacetylene CAS No. 54140-30-6

Cyclopentylacetylene

Cat. No.: B7770645
CAS No.: 54140-30-6
M. Wt: 94.15 g/mol
InChI Key: TXVJSWLZYQMWPC-UHFFFAOYSA-N
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Description

Cyclopentylacetylene is a useful research compound. Its molecular formula is C7H10 and its molecular weight is 94.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethynylcyclopentane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVJSWLZYQMWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074726
Record name Cyclopentane, ethynyl-
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Molecular Weight

94.15 g/mol
Source PubChem
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CAS No.

930-51-8, 54140-30-6
Record name Cyclopentylacetylene
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Record name Cyclopentyl acetylene
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Record name Cyclopentane, ethynyl-
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Record name Cyclopentylacetylene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylacetylene (B1345640) is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and complex molecular architectures. Its synthesis can be achieved through several strategic approaches, each with distinct advantages and considerations. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

The synthesis of terminal alkynes, such as this compound, is a fundamental transformation in organic chemistry. The unique reactivity of the ethynyl (B1212043) group allows for a wide array of subsequent modifications, including carbon-carbon bond formation through coupling reactions, nucleophilic additions, and cycloadditions. This guide will focus on four primary methods for the synthesis of this compound: the Corey-Fuchs reaction, alkynylation of cyclopentanone (B42830) followed by dehydration, dehydrohalogenation of dihalocyclopentanes, and the alkylation of acetylide anions with cyclopentyl halides.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable two-step homologation of an aldehyde to a terminal alkyne.[1][2][3] In the context of this compound synthesis, cyclopentanecarboxaldehyde serves as the readily available starting material.

Reaction Pathway

The first step involves the reaction of cyclopentanecarboxaldehyde with a phosphorus ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide to form (1,1-dibromoethenyl)cyclopentane.[4] Subsequent treatment of this intermediate with a strong base, typically n-butyllithium, induces a Fritsch-Buttenberg-Wiechell rearrangement to yield the desired this compound.[5]

Corey_Fuchs start Cyclopentanecarboxaldehyde intermediate (1,1-Dibromoethenyl)cyclopentane start->intermediate 1. PPh3, CBr4 2. DCM product This compound intermediate->product 1. n-BuLi 2. THF, -78 °C to rt

Corey-Fuchs Reaction Pathway
Experimental Protocol

Step 1: Synthesis of (1,1-Dibromoethenyl)cyclopentane

  • To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of cyclopentanecarboxaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add pentane (B18724) to precipitate triphenylphosphine oxide. Filter the solid and wash with cold pentane.

  • Concentrate the filtrate and purify the residue by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (1,1-dibromoethenyl)cyclopentane.

Step 2: Synthesis of this compound

  • Dissolve (1,1-dibromoethenyl)cyclopentane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (2.1 eq, typically as a 2.5 M solution in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction at 0 °C with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to obtain crude this compound.

  • Further purification can be achieved by distillation.

Quantitative Data
ParameterValueReference
Starting MaterialCyclopentanecarboxaldehyde[6]
Key ReagentsPPh₃, CBr₄, n-BuLi[2]
Overall YieldTypically 60-80%General literature yields for Corey-Fuchs
Purity>95% after distillationN/A

Alkynylation of Cyclopentanone and Subsequent Dehydration

This two-step approach involves the initial formation of a propargyl alcohol by the addition of an acetylene (B1199291) equivalent to cyclopentanone, followed by the elimination of water to form the alkyne.[6]

Reaction Pathway

Cyclopentanone is treated with a metal acetylide, such as lithium acetylide, to form 1-ethynylcyclopentan-1-ol. This tertiary alcohol is then subjected to dehydration, commonly using phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270), to yield this compound.

Alkynylation_Dehydration start Cyclopentanone intermediate 1-Ethynylcyclopentan-1-ol start->intermediate 1. Lithium Acetylide 2. THF, -78 °C to rt product This compound intermediate->product POCl3, Pyridine 0 °C to rt

Alkynylation and Dehydration Pathway
Experimental Protocol

Step 1: Synthesis of 1-Ethynylcyclopentan-1-ol

  • Prepare a solution of lithium acetylide in an ethereal solvent. This can be done by bubbling acetylene gas through a solution of n-butyllithium in THF at -78 °C.[7]

  • To this solution of lithium acetylide (1.2 eq) at -78 °C, add a solution of cyclopentanone (1.0 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to give 1-ethynylcyclopentan-1-ol.

Step 2: Dehydration to this compound

  • Dissolve 1-ethynylcyclopentan-1-ol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether (3x).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.[8]

Quantitative Data
ParameterValueReference
Starting MaterialCyclopentanoneN/A
Key ReagentsLithium Acetylide, POCl₃, Pyridine[7][8]
Overall YieldTypically 50-70% over two stepsGeneral literature yields
Purity>95% after distillationN/A

Dehydrohalogenation of Dihalocyclopentanes

The elimination of two equivalents of hydrogen halide from a vicinal or geminal dihalide is a classical method for alkyne synthesis. For this compound, a suitable precursor would be (dibromomethyl)cyclopentane.

Reaction Pathway

(Dibromomethyl)cyclopentane, upon treatment with a strong base such as sodium amide in liquid ammonia (B1221849) or potassium tert-butoxide in DMSO, undergoes a double dehydrohalogenation to furnish this compound.

Dehydrohalogenation start (Dibromomethyl)cyclopentane product This compound start->product Strong Base (e.g., NaNH2) Heat

Dehydrohalogenation Pathway
Experimental Protocol (General)

  • To a suspension of a strong base like sodium amide (excess, >2 eq) in a suitable solvent (e.g., liquid ammonia or mineral oil), add (dibromomethyl)cyclopentane (1.0 eq) at an appropriate temperature (e.g., -33 °C for liquid ammonia).

  • Stir the reaction mixture vigorously for several hours. The reaction may require heating to drive it to completion.

  • After the reaction is complete, carefully quench the mixture with water or an ammonium chloride solution.

  • Extract the product with a low-boiling organic solvent such as pentane.

  • Wash the combined organic extracts, dry over a suitable drying agent, and carefully remove the solvent.

  • Purify the resulting this compound by distillation.

Note: The synthesis of the starting material, (dibromomethyl)cyclopentane, can be achieved by the bromination of methylcyclopentane (B18539) under radical conditions, though this may lead to a mixture of products.

Quantitative Data
ParameterValueReference
Starting Material(Dibromomethyl)cyclopentaneN/A
Key ReagentsStrong Base (e.g., NaNH₂, t-BuOK)General alkyne synthesis
Overall YieldVariable, depends on precursor and conditionsN/A
PurityPurified by distillationN/A

Alkylation of Acetylide Anion with a Cyclopentyl Halide

This method involves the direct formation of the carbon-carbon bond between the cyclopentyl group and the acetylene unit via a nucleophilic substitution reaction.

Reaction Pathway

An acetylide anion, such as lithium acetylide, is reacted with a cyclopentyl halide (e.g., cyclopentyl bromide). This SN2 reaction forms this compound. However, as cyclopentyl halides are secondary halides, elimination to form cyclopentene (B43876) can be a significant competing side reaction.

Acetylide_Alkylation start1 Acetylene intermediate Lithium Acetylide start1->intermediate n-BuLi, THF, -78 °C start2 Cyclopentyl Bromide product This compound start2->product S N 2 Reaction intermediate->product

Acetylide Alkylation Pathway
Experimental Protocol (General)

  • Prepare a solution of lithium acetylide in a suitable solvent like THF or liquid ammonia as previously described.[9]

  • To this solution, add cyclopentyl bromide (1.0 eq) dropwise at a low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours).

  • Monitor the reaction for the formation of the desired product and the cyclopentene byproduct.

  • Upon completion, quench the reaction with water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the this compound from any unreacted starting material and the elimination byproduct by careful distillation.

Quantitative Data
ParameterValueReference
Starting MaterialCyclopentyl Bromide, Acetylene[10]
Key Reagentsn-BuLi or other strong base[9]
Overall YieldModerate to low due to competing eliminationGeneral SN2 on secondary halides
PurityRequires careful purification from cyclopenteneN/A

Conclusion

The synthesis of this compound can be approached through several effective methods. The Corey-Fuchs reaction offers a reliable and high-yielding route from the corresponding aldehyde. The alkynylation of cyclopentanone followed by dehydration is also a robust two-step sequence. While dehydrohalogenation and acetylide alkylation are mechanistically straightforward, they may present challenges in terms of precursor availability and competing side reactions, respectively. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the tolerance of other functional groups in the molecule. This guide provides the necessary foundational information for researchers to make an informed decision and successfully synthesize this compound for their research and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene (B1345640) (also known as ethynylcyclopentane) is a colorless to pale yellow liquid with the chemical formula C₇H₁₀.[1] It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This structural feature imparts a high degree of reactivity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[2] A thorough understanding of its physical properties is essential for its safe handling, application in synthetic protocols, and for the prediction of its behavior in various chemical environments. This guide provides a detailed overview of the core physical properties of this compound, outlines the experimental methodologies for their determination, and illustrates the relationships between its molecular structure and these properties.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure: a five-membered cycloalkane ring attached to an ethynyl (B1212043) group. The presence of the rigid, linear acetylene (B1199291) moiety and the flexible, non-polar cyclopentyl ring influences its boiling point, density, and solubility.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueConditions
Molecular Formula C₇H₁₀
Molecular Weight 94.15 g/mol [1][3][4][5]
Boiling Point 107-109 °C[1][5]760 mmHg
380-382 K[6]
Melting Point Not available in cited literature.
Density 0.812 g/mL[3][5]at 25 °C
Refractive Index 1.432[3][5]n20/D
Flash Point 34 °F (1.1 °C)[2][3][5]Closed Cup
Vapor Pressure 46.8 ± 0.1 mmHgat 25 °C
Appearance Colorless to clear yellow liquid[5]
Solubility Insoluble in water; soluble in organic solvents.Qualitative

Logical Relationships of Physical Properties

The interplay between the molecular structure of this compound and its key physical properties can be visualized as follows:

Caption: Relationship between molecular structure and physical properties.

Experimental Protocols

The determination of the physical properties of liquid organic compounds such as this compound requires standardized experimental procedures. Below are detailed methodologies for measuring key physical constants.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and identification, the simple distillation method is commonly employed.

Apparatus:

  • Round-bottom flask (distilling flask)

  • Heating mantle or sand bath

  • Clamps and stand

  • Distillation head (still head) with a port for a thermometer

  • Thermometer

  • Condenser

  • Receiving flask

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus securely. The distilling flask should be clamped at the neck.

  • Add approximately 5-10 mL of this compound and a few boiling chips to the distilling flask.

  • Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.

  • Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.

  • Place the receiving flask at the outlet of the condenser.

  • Begin heating the distilling flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor surrounds the thermometer bulb and condensation begins.

  • Record the temperature at which a steady distillation rate (approximately 1-2 drops per second) is achieved and the temperature reading is constant. This constant temperature is the boiling point.

  • Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

G Workflow for Boiling Point Determination A Assemble Distillation Apparatus B Add this compound and Boiling Chips A->B C Position Thermometer Correctly B->C D Start Water Flow in Condenser C->D E Heat Gently D->E F Observe and Record Stable Temperature E->F G Record Atmospheric Pressure F->G

References

An In-depth Technical Guide to Cyclopentylacetylene (CAS Number: 930-51-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene (B1345640), also known as ethynylcyclopentane, is a terminal alkyne bearing a cyclopentyl substituent. Its unique structural features, combining the reactivity of a terminal alkyne with the cyclic aliphatic moiety, make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and key applications of this compound, with a particular focus on its relevance in drug discovery and development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 930-51-8[1]
Molecular Formula C₇H₁₀[1]
Molecular Weight 94.15 g/mol [1][5]
Appearance Clear yellow liquid[1][6]
Boiling Point 107-109 °C[1][6][7]
Density 0.812 g/mL at 25 °C[1][7]
Refractive Index (n20/D) 1.432[1][7]
Flash Point 1.1 °C (34 °F)[1][4]
Vapor Pressure 46.8 mmHg at 25 °C[1]
Solubility Insoluble in water; soluble in organic solvents.
InChI Key TXVJSWLZYQMWPC-UHFFFAOYSA-N[5]
SMILES C#CC1CCCC1[5]

Spectroscopic Data

The structural identification and purity assessment of this compound are typically performed using a combination of spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks / DataReference(s)
¹H NMR (CDCl₃) δ ~2.8 (m, 1H, CH-C≡), ~2.0 (s, 1H, C≡C-H), ~1.5-1.8 (m, 8H, cyclopentyl CH₂)
¹³C NMR (CDCl₃) δ ~88 (C≡C-H), ~68 (C≡C-H), ~33 (cyclopentyl CH), ~30 (cyclopentyl CH₂), ~25 (cyclopentyl CH₂)
Infrared (IR) ~3310 cm⁻¹ (C≡C-H stretch), ~2960 cm⁻¹ (C-H stretch), ~2110 cm⁻¹ (C≡C stretch)[8]
Mass Spectrometry (GC-MS) m/z 94 (M+), 79, 67, 41[3]

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Synthesis of this compound

This compound can be synthesized through several routes. A common and effective method involves the reaction of cyclopentanone (B42830) with an acetylide source. The following is a representative two-step experimental protocol.

Experimental Workflow for Synthesis of this compound

G cluster_0 Step 1: Alkynylation of Cyclopentanone cluster_1 Step 2: Dehydration Cyclopentanone Cyclopentanone Reaction1 Reaction Cyclopentanone->Reaction1 Acetylene (B1199291) Acetylene Gas Acetylene->Reaction1 Base Base (e.g., NaNH2) Base->Reaction1 Solvent1 Anhydrous Solvent (e.g., THF, ether) Solvent1->Reaction1 Ethynylcyclopentanol 1-Ethynylcyclopentanol (B96918) Ethynylcyclopentanol2 1-Ethynylcyclopentanol Reaction1->Ethynylcyclopentanol Reaction2 Reaction Ethynylcyclopentanol2->Reaction2 DehydratingAgent Dehydrating Agent (e.g., P₂O₅, H₂SO₄) DehydratingAgent->Reaction2 Solvent2 Solvent Solvent2->Reaction2 This compound This compound Reaction2->this compound

Caption: Two-step synthesis of this compound from Cyclopentanone.

Detailed Experimental Protocol: Synthesis from Cyclopentanone

Step 1: Synthesis of 1-Ethynylcyclopentanol

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add anhydrous liquid ammonia (B1221849) (approx. 250 mL) at -78 °C.

  • Add a catalytic amount of ferric nitrate (B79036) nonahydrate.

  • Carefully add small pieces of sodium metal until a persistent blue color is observed, then add the remaining sodium (1.1 eq) to form a blue solution.

  • Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Slowly add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether (50 mL) to the reaction mixture at -78 °C.

  • Stir the reaction mixture for 3 hours at -78 °C.

  • Quench the reaction by the slow addition of solid ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate overnight.

  • Add water and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 1-ethynylcyclopentanol, which can be purified by distillation.

Step 2: Dehydration of 1-Ethynylcyclopentanol to this compound

  • To a stirred solution of 1-ethynylcyclopentanol (1.0 eq) in a suitable solvent such as pyridine (B92270) or quinoline, add a dehydrating agent like phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) portion-wise at 0 °C.

  • After the addition is complete, slowly heat the reaction mixture and distill the product as it forms.

  • Collect the fraction boiling at 107-109 °C.

  • Wash the collected distillate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure this compound.

Key Reactions and Applications in Drug Development

The terminal alkyne functionality of this compound allows it to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis for the construction of arylethynyl moieties.

G This compound This compound Reaction Sonogashira Coupling This compound->Reaction ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Reaction PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) PdCatalyst->Reaction CuCatalyst Cu(I) Co-catalyst (e.g., CuI) CuCatalyst->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction CoupledProduct Coupled Product Reaction->CoupledProduct

Caption: Workflow for the Sonogashira coupling of this compound.

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (B50100) (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst like CuI (4 mol%).

  • Add a degassed solvent system, typically a mixture of THF and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA).

  • Add this compound (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.

G This compound This compound Reaction CuAAC Reaction This compound->Reaction OrganicAzide Organic Azide (e.g., Benzyl (B1604629) Azide) OrganicAzide->Reaction CuSource Cu(I) Source (e.g., CuSO₄/Sodium Ascorbate) CuSource->Reaction Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->Reaction TriazoleProduct 1,4-Disubstituted Triazole Reaction->TriazoleProduct

Caption: Workflow for the CuAAC (Click Chemistry) of this compound.

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a solvent mixture, typically tert-butanol (B103910) and water (1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) (0.1 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude triazole product can be purified by recrystallization or column chromatography.

Applications in Antiviral Drug Discovery

This compound is a key precursor in the synthesis of certain antiviral agents. For instance, it has been utilized in the development of analogs of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The cyclopentyl group can be incorporated to modify the pharmacokinetic and pharmacodynamic properties of the drug.

G cluster_0 HIV Replication Cycle cluster_1 Inhibition by NNRTI ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT Reverse Transcription ViralDNA Viral DNA RT->ViralDNA RT_inhibited Inactive Reverse Transcriptase Integration Integration into Host Genome ViralDNA->Integration NNRTI NNRTI (e.g., Efavirenz analog with cyclopentyl moiety) NNRTI->RT Allosteric Binding

Caption: Simplified mechanism of action of NNRTIs in inhibiting HIV replication.

Potential Role in Prostaglandin (B15479496) Synthesis

The cyclopentane (B165970) ring is a core structural feature of prostaglandins, which are lipid compounds with diverse hormone-like effects. The functionalization of this compound can provide intermediates for the synthesis of various prostaglandin analogs. These synthetic analogs can be designed to selectively target specific prostaglandin E2 (PGE2) receptors (EP1-4), which are G-protein coupled receptors involved in numerous physiological and pathological processes, including inflammation and pain.

G cluster_0 EP1 Receptor cluster_1 EP2/EP4 Receptors cluster_2 EP3 Receptor PGE2 PGE2 or Prostaglandin Analog EP1 EP1 PGE2->EP1 EP2_4 EP2 / EP4 PGE2->EP2_4 EP3 EP3 PGE2->EP3 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC PKC Activation Ca2->PKC CellularResponse1 Cellular Response PKC->CellularResponse1 Gs Gs EP2_4->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA CellularResponse2 Cellular Response PKA->CellularResponse2 Gi Gi EP3->Gi AC_inhibited Adenylate Cyclase Gi->AC_inhibited cAMP_inhibited ↓ cAMP AC_inhibited->cAMP_inhibited CellularResponse3 Cellular Response cAMP_inhibited->CellularResponse3

Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2) receptors.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][3][4] It is harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood, away from ignition sources. Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

This compound (CAS 930-51-8) is a versatile and valuable building block in modern organic synthesis. Its participation in key reactions such as the Sonogashira coupling and CuAAC click chemistry provides efficient routes to complex molecular architectures. Its application as a precursor for antiviral agents and its potential in the synthesis of prostaglandin analogs highlight its significance for researchers, scientists, and professionals in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.

References

A Technical Guide to Ethynylcyclopentane: Synthesis, Reactions, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylcyclopentane, with the IUPAC name cyclopentylacetylene, is a versatile terminal alkyne of significant interest in organic synthesis and medicinal chemistry. Its unique structural motif, combining a five-membered carbocyclic ring with a reactive ethynyl (B1212043) group, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, synthesis, and key reactions of ethynylcyclopentane. Detailed experimental protocols for its preparation and its application in Sonogashira coupling and cycloaddition reactions are presented. Furthermore, this document highlights the role of ethynylcyclopentane as a crucial intermediate in the development of pharmaceutical agents, with a particular focus on its use in the synthesis of analogs of the non-nucleoside reverse transcriptase inhibitor, Efavirenz.

Nomenclature and Physicochemical Properties

The compound is systematically named by IUPAC as ethynylcyclopentane .[1][2][3][4][5][6] The common name, this compound, is also widely used in the literature.[1][2][6]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 930-51-8[1][2]
Molecular Formula C₇H₁₀[1][2]
Molecular Weight 94.16 g/mol [2]
Appearance Clear yellow liquid[7][8]
Density 0.812 g/mL at 25 °C[7][9]
Boiling Point 107-109 °C[7]
Refractive Index (n20/D) 1.432[7][9]
Flash Point 1 °C (34 °F)[9]
SMILES C#CC1CCCC1[1][2]
InChIKey TXVJSWLZYQMWPC-UHFFFAOYSA-N[1][2]

Synthesis of Ethynylcyclopentane

Ethynylcyclopentane can be synthesized through several established methods in organic chemistry. The two primary routes involve the dehydrohalogenation of a suitable dihalide and the reaction of a cyclopentyl Grignard reagent with acetylene.

Synthesis via Double Dehydrohalogenation

This method involves the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalocyclopentane using a strong base.[10][11][12][13][14] A typical protocol is outlined below.

Experimental Protocol: Synthesis of Ethynylcyclopentane via Double Dehydrohalogenation

  • Halogenation of Cyclopentene (B43876): To a solution of cyclopentene in an inert solvent (e.g., dichloromethane), add an equimolar amount of bromine (Br₂) dropwise at 0 °C. Stir the reaction mixture until the bromine color disappears, indicating the formation of 1,2-dibromocyclopentane (B3025039). After the reaction is complete, wash the organic layer with aqueous sodium thiosulfate (B1220275) solution, followed by brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude vicinal dihalide.

  • Double Dehydrohalogenation: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve the crude 1,2-dibromocyclopentane in a suitable solvent like tetrahydrofuran (B95107) (THF). Add at least two equivalents of a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), portion-wise at a temperature that maintains a gentle reflux. Heat the reaction mixture for several hours to ensure complete elimination.

  • Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Purify the crude product by fractional distillation to yield pure ethynylcyclopentane.

Synthesis_Dehydrohalogenation Cyclopentene Cyclopentene Dibromocyclopentane 1,2-Dibromocyclopentane Cyclopentene->Dibromocyclopentane  Br₂, CH₂Cl₂ Ethynylcyclopentane Ethynylcyclopentane Dibromocyclopentane->Ethynylcyclopentane  2 eq. NaNH₂  (or t-BuOK), THF, Δ Synthesis_Grignard Bromocyclopentane Bromocyclopentane Grignard Cyclopentylmagnesium Bromide Bromocyclopentane->Grignard  Mg, THF Ethynylcyclopentane Ethynylcyclopentane Grignard->Ethynylcyclopentane  1. Acetylene (gas)  2. H₃O⁺ workup Sonogashira_Coupling Reactants Ethynylcyclopentane + Aryl-X (X = I, Br, OTf) Product Aryl-Substituted This compound Reactants->Product  Pd(PPh₃)₂Cl₂, CuI  Base (e.g., Et₃N)  Solvent (e.g., THF) Cycloaddition_Reactions cluster_0 [2+2+2] Cycloaddition cluster_1 1,3-Dipolar Cycloaddition (CuAAC) Ethynylcyclopentane_1 Ethynylcyclopentane + Di-yne Benzene_Derivative Substituted Benzene Derivative Ethynylcyclopentane_1->Benzene_Derivative  Co(I) or Rh(I) catalyst Ethynylcyclopentane_2 Ethynylcyclopentane + Organic Azide Triazole 1,2,3-Triazole Derivative Ethynylcyclopentane_2->Triazole  CuSO₄, Na Ascorbate  t-BuOH/H₂O Efavirenz_Analog_Synthesis Benzoxazinone Chiral Benzoxazinone Intermediate Analog Efavirenz Analog with Cyclopentyl Side Chain Benzoxazinone->Analog Ethynylcyclopentane_anion Ethynylcyclopentane Anion (from n-BuLi) Ethynylcyclopentane_anion->Analog

References

Molecular weight and formula of cyclopentylacetylene (C7H10)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Cyclopentylacetylene (B1345640) (C7H₁₀)

Abstract: This document provides a comprehensive technical overview of this compound (C₇H₁₀), a valuable alkyne compound utilized in advanced organic synthesis. It details the molecule's fundamental chemical and physical properties, outlines plausible synthetic methodologies, and discusses its applications, particularly within the pharmaceutical and materials science sectors. Safety and handling protocols are also summarized. This guide is intended for researchers, chemists, and professionals in drug development who require detailed information on this versatile chemical intermediate.

Core Properties and Chemical Identity

This compound, also known by its IUPAC name ethynylcyclopentane, is an organic compound with the chemical formula C₇H₁₀.[1] It consists of a five-membered cyclopentyl ring attached to an acetylene (B1199291) functional group. This structure makes it a useful building block for introducing a cyclopentyl moiety and a reactive alkyne handle into more complex molecules.[2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources and are essential for experimental design and process safety.

PropertyValue
Molecular Formula C₇H₁₀
Molecular Weight 94.15 g/mol [1][3]
IUPAC Name ethynylcyclopentane[1][4]
Synonyms Cyclopentyl acetylene, Ethynylcyclopentane[1][4][5]
CAS Number 930-51-8[1][3][4]
Appearance Clear yellow liquid[6][7]
Density 0.812 g/mL at 25 °C[8][9]
Boiling Point 107-109 °C[5][6]
Flash Point 1.1 °C (34 °F)[5][8]
Refractive Index n20/D 1.432[8][9]
XLogP3 2.5[1]
Structural and Property Overview

The following diagram illustrates the logical relationship between the chemical identity of this compound and its primary characteristics.

G Cpd This compound (C₇H₁₀) ID Identifiers Cpd->ID Phys Physical Properties Cpd->Phys Safe Safety Hazards Cpd->Safe CAS CAS: 930-51-8 ID->CAS IUPAC IUPAC: ethynylcyclopentane ID->IUPAC Density Density: 0.812 g/mL Phys->Density BP Boiling Point: 107-109 °C Phys->BP FP Flash Point: 1.1 °C Phys->FP Flam Highly Flammable (H225) Safe->Flam Tox Harmful if Swallowed (H302) Safe->Tox Irr Skin/Eye Irritant Safe->Irr

Caption: Overview of this compound's identity and properties.

Synthesis and Experimental Protocols

The synthesis of this compound requires careful consideration of reaction pathways to avoid side products. While the direct Sₙ2 reaction between an acetylide anion and a cyclopentyl halide seems straightforward, it is often complicated by a competing E2 elimination reaction, which can significantly lower the yield by producing cyclopentene.[5][8]

A more robust and controllable synthetic strategy involves a multi-step process starting from a readily available precursor like cyclopentanone. This approach offers better control over the formation of the desired product.

Generalized Two-Step Synthesis from Cyclopentanone

A plausible and widely applicable methodology for synthesizing this compound is outlined below. This process involves the nucleophilic addition of an acetylide to a ketone, followed by the deoxygenation of the resulting tertiary alcohol.

G Start Cyclopentanone Step1 Step 1: Ethynylation Start->Step1 1. Lithium Acetylide 2. Aqueous Workup Intermediate 1-Ethynylcyclopentanol (B96918) Step1->Intermediate Step2 Step 2: Deoxygenation Intermediate->Step2 e.g., Barton-McCombie Reduction Product This compound Step2->Product

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Methodology

Protocol 2.2.1: Synthesis of 1-Ethynylcyclopentanol (Ethynylation)

This step involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of cyclopentanone.[5]

  • Reagent Preparation: A solution of lithium acetylide (or another suitable acetylide source like ethynylmagnesium bromide) is prepared in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Nitrogen, Argon).

  • Reaction: The reaction vessel is cooled, typically to 0 °C or lower. Cyclopentanone, dissolved in the same anhydrous solvent, is added dropwise to the acetylide solution.

  • Monitoring and Quenching: The reaction is stirred at low temperature and monitored for completion using a suitable technique (e.g., Thin Layer Chromatography). Upon completion, the reaction is carefully quenched by the slow addition of an aqueous solution, such as saturated ammonium (B1175870) chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude 1-ethynylcyclopentanol is then purified, typically by vacuum distillation or column chromatography.

Protocol 2.2.2: Synthesis of this compound (Deoxygenation)

This step removes the hydroxyl group from the tertiary alcohol intermediate. The Barton-McCombie deoxygenation is a classic method for such transformations.

  • Formation of a Thiocarbonyl Derivative: The 1-ethynylcyclopentanol intermediate is reacted with a reagent such as thiophosgene (B130339) or phenyl chlorothionoformate in the presence of a base (e.g., DMAP) to form a thiocarbonyl derivative (e.g., a xanthate ester).

  • Radical Reduction: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a radical chain carrier, typically tributyltin hydride (Bu₃SnH) or a less toxic alternative, in a suitable solvent like toluene.

  • Reaction Conditions: The mixture is heated to initiate the radical reaction, which proceeds to cleave the C-O bond and replace it with a C-H bond.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified. Purification often involves challenging separations to remove tin byproducts, followed by distillation or chromatography to isolate the final this compound product.

Applications in Research and Development

This compound is primarily used as an intermediate in organic synthesis.[2] Its bifunctional nature—a stable aliphatic ring and a reactive alkyne group—makes it a versatile component in the synthesis of more complex molecules.

  • Pharmaceutical Intermediates: The compound is used in the preparation of pharmaceutical ingredients.[2][9] The cyclopentyl group is a common structural motif in many biologically active molecules, and the alkyne can be readily transformed into other functional groups or used in coupling reactions (e.g., Sonogashira, Click chemistry) to build molecular complexity.

  • Organic Synthesis: As a terminal alkyne, it can be deprotonated to form a nucleophilic acetylide, which can then be used to form new carbon-carbon bonds. This is fundamental in constructing larger molecular frameworks for new materials or drug candidates.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Primary Hazards:

    • Flammability: It is a highly flammable liquid and vapor (GHS classification H225).[1][7] It has a low flash point and should be kept away from heat, sparks, open flames, and other ignition sources.

    • Toxicity: The compound is harmful if swallowed (H302).[1][7]

    • Irritation: It is known to cause skin and serious eye irritation.

  • Handling:

    • Work should be conducted in a well-ventilated area or a chemical fume hood.

    • Use explosion-proof electrical and lighting equipment.

    • Personal Protective Equipment (PPE), including safety goggles, face shields, chemical-resistant gloves, and flame-retardant lab coats, is mandatory.[8]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[5][7]

    • Ground and bond containers and receiving equipment to prevent static discharge.

References

Cyclopentylacetylene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentylacetylene (B1345640), a terminal alkyne with the chemical formula C₇H₁₀, is a versatile and highly reactive building block in organic synthesis. Its unique structural features, combining a strained cyclopentyl ring with a reactive acetylene (B1199291) moiety, make it a valuable precursor in the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and significant applications of this compound, with a focus on its role in pharmaceutical research and drug development. Detailed experimental protocols for its principal reactions and visual workflows are included to assist researchers in its practical application.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial chemical suppliers, ensuring a stable supply for research and development purposes. The purity and available quantities may vary between suppliers, and it is crucial to consult the respective product specifications for detailed information.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals97%1 g, 5 g, 25 g
Santa Cruz Biotechnology≥96%Inquire for details
Amerigo Scientific90%Inquire for details
Chemical Bull Pvt. Ltd.Inquire for detailsBulk quantities
BenchchemInquire for detailsInquire for details
ChemWhatInquire for detailsInquire for details
Guidechem95%, 99%Inquire for details

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 930-51-8[1][2]
Molecular Formula C₇H₁₀[2]
Molecular Weight 94.15 g/mol [2]
Appearance Clear yellow liquid[2]
Boiling Point 107-109 °C[1]
Density 0.812 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.432[1]
Flash Point 1 °C (33.8 °F)

Key Applications in Organic Synthesis

The reactivity of the terminal alkyne group in this compound allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3]

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound serves as an excellent substrate in Sonogashira couplings to introduce the cyclopentylethynyl moiety into aromatic and vinylic systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, this compound is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This highly efficient and regioselective reaction forms a stable 1,2,3-triazole linkage, a common structural motif in medicinal chemistry due to its favorable properties, including metabolic stability and ability to form hydrogen bonds.

Role in Drug Discovery and Development

The unique physicochemical properties conferred by the cyclopentyl group, such as increased lipophilicity and metabolic stability, make this compound an attractive building block in drug design.

Synthesis of Antiviral Agents

This compound has been investigated as a key intermediate in the synthesis of analogs of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Efavirenz (B1671121).[2][3] The replacement of the cyclopropylacetylene (B33242) side chain in Efavirenz with a this compound moiety is a strategy explored to potentially reduce ring strain and improve the metabolic profile of the drug candidate.

Furthermore, the cyclopentyl group is a feature in some carbocyclic nucleoside analogs with antiviral activity.[4][5] The synthesis of such compounds often involves the introduction of a functionalized cyclopentane (B165970) ring, and this compound can be a valuable precursor in these synthetic routes.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key reactions of this compound. Researchers should adapt these protocols to their specific substrates and experimental conditions.

Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a typical procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodo-N,N-dimethylaniline)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous solvent (e.g., THF) and triethylamine (2.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[6]

Work-up Considerations:

  • To remove copper salts, the reaction can be quenched with a saturated aqueous solution of ammonium chloride and stirred until the aqueous layer turns deep blue.[7]

  • Triphenylphosphine oxide, a byproduct from the palladium catalyst, can often be removed by filtration through a plug of silica gel with a non-polar eluent.[7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Organic Azide (B81097)

This protocol outlines a general procedure for the CuAAC reaction between this compound and an organic azide.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • In a reaction vessel, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 1,2,3-triazole by column chromatography or recrystallization.[1]

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations involving this compound.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Process This compound This compound Reaction Sonogashira Coupling This compound->Reaction ArylHalide Aryl or Vinyl Halide ArylHalide->Reaction Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction Base Amine Base (e.g., Et₃N) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Coupled Product (Aryl/Vinyl-Substituted This compound) Purification->Product

A generalized workflow for the Sonogashira coupling reaction.

CuAAC_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Process This compound This compound Reaction CuAAC 'Click' Reaction This compound->Reaction OrganicAzide Organic Azide OrganicAzide->Reaction Cu_Source Cu(II) Source (e.g., CuSO₄) Cu_Source->Reaction ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Reaction Workup Extraction Reaction->Workup Purification Purification Workup->Purification Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

A generalized workflow for the CuAAC 'Click' reaction.

Efavirenz_Analog_Strategy Efavirenz Efavirenz (N-N-RTI) SideChain Key Side Chain: Cyclopropylacetylene Efavirenz->SideChain contains NewSideChain Modified Side Chain: This compound SideChain->NewSideChain is replaced by Analog Efavirenz Analog Goal Potential Benefits: - Reduced Ring Strain - Altered Metabolic Profile - Maintained/Improved Potency Analog->Goal aims for NewSideChain->Analog incorporated into

A logical diagram illustrating the drug design strategy for Efavirenz analogs.

Conclusion

This compound is a commercially accessible and highly useful building block for chemical synthesis. Its participation in robust and efficient reactions like the Sonogashira coupling and CuAAC makes it a valuable tool for medicinal chemists and materials scientists. The application of this compound in the development of novel therapeutic agents, particularly in the field of antiviral research, highlights its significance. The provided protocols and workflows serve as a practical guide for researchers looking to incorporate this versatile molecule into their synthetic strategies. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated fume hood and avoiding sources of ignition.

References

Cyclopentylacetylene: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene is a highly reactive and flammable terminal alkyne utilized in a variety of organic synthesis applications, particularly in the development of pharmaceutical and agrochemical compounds. Its utility in cycloaddition, coupling, and polymerization reactions makes it a valuable building block for complex molecular architectures.[1] However, its chemical properties also necessitate stringent safety protocols to mitigate risks associated with its handling, storage, and disposal. This guide provides an in-depth overview of the safety considerations, handling precautions, and emergency procedures for this compound to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

GHS Hazard Classification [2][3]

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictograms and Signal Word [2][3]

  • Signal Word: Danger

  • Pictograms:

    • Flame (Flammable)

    • Exclamation Mark (Harmful, Irritant)

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₇H₁₀
Molecular Weight 94.15 g/mol [2][4]
Appearance Colorless to yellow transparent liquid[1][5]
Boiling Point 107-109 °C[1][6]
Density 0.812 g/mL at 25 °C[1][4][6]
Flash Point 1.1 °C (34.0 °F)[1][4]
Vapor Pressure 46.8 ± 0.1 mmHg at 25°C[1]
Refractive Index n20/D 1.432[4][6]

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to prevent accidents and exposure.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Keep away from open flames, hot surfaces, and all sources of ignition.[7][8]

  • Use only non-sparking tools and explosion-proof equipment.[7][9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][7]

  • Avoid breathing vapors or mist.[7][8]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • Keep in a designated flammables area.[7]

  • Incompatible materials to avoid are strong oxidizing agents.[9]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[4][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or coveralls.[7]
Respiratory Protection For operations with a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter) should be used.[4]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Water mist may be used to cool closed containers.[7]

  • Specific Hazards: Highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[7]

Experimental Protocol: Neutralization and Cleanup of a Small this compound Spill

This protocol outlines the steps for managing a small spill (less than 100 mL) of this compound in a laboratory setting.

1. Immediate Response and Spill Containment:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources (burners, hot plates, etc.).

  • Ventilation: Ensure the area is well-ventilated. If working in a fume hood, keep it operational.

  • Containment: Confine the spill by creating a dike around it with an inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent for flammable liquids. Do not use combustible materials like paper towels for initial containment.

2. Personal Protective Equipment (PPE):

  • Don the appropriate PPE as outlined in Section 4, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the spill size and ventilation.

3. Neutralization of the Terminal Alkyne:

  • Due to the weakly acidic nature of the terminal alkyne proton, a mild basic solution can be used for neutralization after absorption. This step is a secondary decontamination measure.

  • Prepare a 5% solution of sodium bicarbonate in water.

  • Slowly and carefully add the sodium bicarbonate solution to the absorbed spill material. Be aware of potential frothing or gas evolution.

4. Absorption and Collection:

  • Allow the absorbent material to fully soak up the this compound and neutralizing solution.

  • Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material.

  • Place the collected material into a clearly labeled, sealable container for hazardous waste.

5. Decontamination and Disposal:

  • Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse.

  • Place all contaminated cleaning materials (gloves, cloths, etc.) into the hazardous waste container.

  • Seal the waste container and arrange for its disposal according to your institution's hazardous waste management procedures.

Visualizations

Logical Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Ensure Fume Hood is Operational & Remove Ignition Sources prep_ppe->prep_workspace handle_transfer Transfer using Grounded Equipment & Non-Sparking Tools prep_workspace->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction emergency_spill Small Spill: Contain, Absorb, Neutralize, Collect handle_transfer->emergency_spill handle_storage Store in Tightly Sealed Container in Flammables Cabinet handle_reaction->handle_storage emergency_fire Fire: Use CO2, Dry Chemical, or Foam Extinguisher handle_reaction->emergency_fire emergency_exposure Exposure: Follow First Aid Protocols handle_reaction->emergency_exposure disposal_collect Collect Waste in Labeled Hazardous Waste Container handle_reaction->disposal_collect disposal_arrange Arrange for Professional Disposal disposal_collect->disposal_arrange

Caption: Workflow for the safe handling of this compound.

Hazard Mitigation Pathway

cluster_hazard Identified Hazards cluster_control Control Measures cluster_outcome Desired Outcome hazard_flammable Flammability (H225) control_eng Engineering Controls (Fume Hood, Ventilation) hazard_flammable->control_eng control_admin Administrative Controls (SOPs, Training) hazard_flammable->control_admin hazard_health Health Hazards (H302, H315, H319, H335) hazard_health->control_eng hazard_health->control_admin control_ppe Personal Protective Equipment (Gloves, Goggles) hazard_health->control_ppe outcome_safe Safe Laboratory Environment control_eng->outcome_safe control_admin->outcome_safe control_ppe->outcome_safe

Caption: Pathway for mitigating hazards associated with this compound.

References

An In-Depth Technical Guide to the GHS Hazard Classification of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene (B1345640), also known as ethynylcyclopentane, is a cycloalkane derivative with emerging applications in pharmaceutical synthesis and materials science. As with any chemical substance, a thorough understanding of its potential hazards is paramount for ensuring safe handling and use in research and development settings. This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for this compound. The information herein is compiled from various safety data sheets and chemical databases to offer a detailed resource for laboratory personnel.

GHS Hazard Classification Summary

This compound is classified under the GHS as a substance with physical and health hazards. The primary classifications are as a highly flammable liquid and as harmful if swallowed. Some sources also indicate potential for skin and eye irritation.[1][2][3][4]

GHS Label Elements

The GHS label for this compound includes the following elements:

  • Pictograms:

    • Flame pictogram GHS02: Flame[2][5]

    • Exclamation mark pictogram GHS07: Exclamation Mark[2][5]

  • Signal Word: Danger [2][5][6]

  • Hazard Statements:

    • H225: Highly flammable liquid and vapor. [2][5][7]

    • H302: Harmful if swallowed. [2][5][6]

    • H315: Causes skin irritation. [3]

    • H319: Causes serious eye irritation. [3][4]

    • H335: May cause respiratory irritation. [3]

  • Precautionary Statements:

    A comprehensive list of precautionary statements is provided in the safety data sheets for this compound. These statements cover prevention, response, storage, and disposal measures. Key precautionary statements include:

    • Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use non-sparking tools), P243 (Take action to prevent static discharges), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3][5]

    • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish).[3]

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed) and P403+P235 (Store in a well-ventilated place. Keep cool).[3]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

Quantitative Data on Hazards

Hazard ClassificationParameterValueSource/Method
Flammability Flash Point1°C (34°F)[7][8]
Flammability LimitsNo data available-
Autoignition TemperatureNo data available-
Acute Toxicity Oral LD50No specific data available. Classified as Category 4 (300 < LD50 ≤ 2000 mg/kg).[2][5]
Skin Corrosion/Irritation Irritation PotentialCauses skin irritation (Category 2).[3]Based on supplier safety data sheets.
Serious Eye Damage/Irritation Irritation PotentialCauses serious eye irritation (Category 2).[3][4]Based on supplier safety data sheets.

Experimental Protocols

The GHS classifications are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. While specific test reports for this compound are not publicly available, this section outlines the methodologies for the relevant hazard classifications.

Flammability Testing

The determination of the flammability of a liquid is crucial for its GHS classification.

Flammability_Testing_Workflow cluster_flashpoint Flash Point Determination cluster_flammability_limits Flammability Limits (LEL/UEL) cluster_autoignition Autoignition Temperature start_fp Sample Preparation test_fp Closed-Cup Method (e.g., Pensky-Martens) start_fp->test_fp end_fp Flash Point Recorded test_fp->end_fp start_fl Vapor-Air Mixture Preparation test_fl ASTM E681 Test Method start_fl->test_fl end_fl LEL and UEL Determined test_fl->end_fl start_ai Heated Vessel test_ai ASTM E659 Test Method start_ai->test_ai end_ai Autoignition Temp. Recorded test_ai->end_ai Acute_Oral_Toxicity_Workflow start Sighting Study (single animal per dose level) main_study Main Study (group of animals at selected dose) start->main_study observation Observation Period (clinical signs, mortality) main_study->observation classification GHS Category Determination observation->classification end LD50 Estimate classification->end Irritation_Testing_Logical_Relationship substance Test Substance skin_test OECD 404 (Dermal Application) substance->skin_test eye_test OECD 405 (Ocular Instillation) substance->eye_test skin_result Skin Irritation/ Corrosion Assessment skin_test->skin_result eye_result Eye Irritation/ Damage Assessment eye_test->eye_result

References

Spectroscopic Data and Analysis of Cyclopentylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentylacetylene (B1345640) (also known as ethynylcyclopentane) is a colorless liquid with the chemical formula C₇H₁₀.[1][2] As a terminal alkyne, its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate the identification and characterization of this compound.

Data Presentation

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5 - 2.8m1HCH (methine)
~1.9s1H≡C-H (acetylenic)
~1.5 - 1.8m8HCH₂ (cyclopentyl)

¹³C NMR (Predicted) [3]

Chemical Shift (δ) ppmAssignment
~87-C≡
~68≡C-H
~35CH (methine)
~33CH₂
~25CH₂
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands for the functional groups present. The data presented here is sourced from the NIST/EPA Gas-Phase Infrared Database.[4]

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~2960StrongC-H stretch (aliphatic)
~2870StrongC-H stretch (aliphatic)
~2110Weak-C≡C- stretch
~1450MediumCH₂ bend
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data is compiled by the NIST Mass Spectrometry Data Center.

m/zRelative IntensityAssignment
94Moderate[M]⁺ (Molecular Ion)
79High[M - CH₃]⁺
67High[C₅H₇]⁺
41High[C₃H₅]⁺
39High[C₃H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as electron ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample Prepared_Sample Prepared Sample (e.g., in solution) Sample->Prepared_Sample NMR NMR Spectrometer Prepared_Sample->NMR NMR Analysis IR IR Spectrometer Prepared_Sample->IR IR Analysis MS Mass Spectrometer Prepared_Sample->MS MS Analysis NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

A generalized workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylacetylene (B1345640), a valuable building block in organic synthesis and medicinal chemistry, has seen a significant evolution in its preparative methods since its initial discovery. This technical guide provides a comprehensive overview of the historical development and current state-of-the-art in this compound synthesis. Key synthetic strategies, including the alkylation of acetylides, dehydrohalogenation of cyclopentyl-derived dihalides, and modern methods such as the Corey-Fuchs reaction, are discussed in detail. This paper presents a comparative analysis of these methodologies, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Introduction

This compound, also known as ethynylcyclopentane, is a terminal alkyne bearing a cyclopentyl substituent. The unique structural and electronic properties of the ethynyl (B1212043) group make it a versatile functional handle for a wide range of chemical transformations, including carbon-carbon bond formation, cycloadditions, and metal-catalyzed coupling reactions. Its incorporation into larger molecular frameworks is of significant interest in the development of novel therapeutic agents and functional materials. This guide explores the key milestones in the synthesis of this important molecule, from its early preparations to contemporary, more efficient methodologies.

Historical Perspective and Discovery

While a definitive first synthesis of this compound is not prominently documented in early chemical literature, its preparation can be inferred from the development of general methods for alkyne synthesis in the late 19th and early 20th centuries. Early methods for the synthesis of terminal alkynes primarily relied on two main strategies: the alkylation of metal acetylides and the dehydrohalogenation of dihaloalkanes.[1][2] It is highly probable that the first synthesis of this compound was achieved through one of these classical routes.

Key Synthetic Methodologies

Several distinct synthetic pathways have been developed and refined over the years for the preparation of this compound. These methods can be broadly categorized as follows:

  • Alkylation of Acetylides: This classical and straightforward approach involves the reaction of a metal acetylide with a cyclopentyl halide.

  • Dehydrohalogenation Reactions: Elimination of two molecules of hydrogen halide from a suitably substituted dihaloalkane provides a direct route to the alkyne.

  • From Carbonyl Compounds: Modern methods often utilize readily available cyclopentyl carbonyl compounds as starting materials, offering greater flexibility and control.

The following sections provide a detailed examination of these core synthetic strategies.

Synthesis via Alkylation of Acetylides

The reaction of a sodium acetylide with a cyclopentyl halide represents one of the most fundamental and historically significant routes to this compound.[3][4][5][6][7] This SN2 reaction is typically effective with primary and some secondary alkyl halides.

Logical Workflow for Alkylation of Acetylide

acetylene (B1199291) Acetylene sodium_acetylide Sodium Acetylide acetylene->sodium_acetylide Deprotonation sodium_amide Sodium Amide (NaNH2) in liquid ammonia (B1221849) sodium_amide->sodium_acetylide This compound This compound sodium_acetylide->this compound SN2 Alkylation cyclopentyl_halide Cyclopentyl Halide (e.g., Bromide or Iodide) cyclopentyl_halide->this compound

Caption: Alkylation of acetylene to form this compound.

Experimental Protocol: Alkylation of Sodium Acetylide with Cyclopentyl Bromide [3][4][5][6][7]

  • Preparation of Sodium Acetylide: In a three-necked flask equipped with a stirrer, condenser, and gas inlet, liquid ammonia is condensed. To this, a catalytic amount of iron(III) nitrate (B79036) is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution to form a suspension of sodium acetylide.

  • Alkylation: To the suspension of sodium acetylide, a solution of cyclopentyl bromide in an ethereal solvent (e.g., diethyl ether or THF) is added dropwise at a controlled temperature.

  • Work-up: After the reaction is complete, the ammonia is allowed to evaporate. The reaction mixture is then quenched with water, and the organic layer is separated, washed, dried, and distilled to afford this compound.

Synthesis via Dehydrohalogenation

The double dehydrohalogenation of a vicinal or geminal dihalide is another classical and widely used method for the synthesis of alkynes.[1][2][8] For this compound, this involves the elimination of two equivalents of HBr or HCl from a (1,2-dihaloethyl)cyclopentane or a (1,1-dihaloethyl)cyclopentane.

Logical Workflow for Dehydrohalogenation

start Cyclopentyl-substituted Dihaloalkane intermediate Vinyl Halide Intermediate start->intermediate First E2 Elimination base Strong Base (e.g., KOH or NaNH2) base->intermediate product This compound base->product intermediate->product Second E2 Elimination

Caption: Two-step dehydrohalogenation to form this compound.

Experimental Protocol: Dehydrohalogenation of (1,2-Dibromoethyl)cyclopentane [1][2][8]

  • Reaction Setup: A mixture of (1,2-dibromoethyl)cyclopentane and a strong base, such as potassium hydroxide (B78521) (KOH) fused at high temperatures (ca. 200 °C) or sodium amide (NaNH₂) in mineral oil at elevated temperatures (ca. 150 °C), is prepared in a suitable reaction vessel.

  • Elimination: The reaction mixture is heated to the required temperature to effect the double dehydrobromination.

  • Isolation: The volatile this compound is typically distilled directly from the reaction mixture. The distillate is then washed, dried, and redistilled to obtain the pure product.

Synthesis from Carbonyl Compounds

Modern synthetic approaches often leverage the reactivity of carbonyl compounds. Two prominent methods for the synthesis of terminal alkynes from aldehydes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. Additionally, the Favorskii reaction provides a route to 1-ethynylcycloalkanols, which can be further converted to the corresponding cycloalkylacetylenes.

The Corey-Fuchs reaction provides a reliable two-step method for the conversion of an aldehyde to a terminal alkyne.[9][10][11][12] In the context of this compound synthesis, cyclopentanecarboxaldehyde serves as the starting material.

Logical Workflow for Corey-Fuchs Reaction

aldehyde Cyclopentanecarboxaldehyde dibromoalkene 1,1-Dibromo-2-cyclopentylethylene aldehyde->dibromoalkene reagents1 CBr4, PPh3 reagents1->dibromoalkene alkyne This compound dibromoalkene->alkyne reagents2 n-BuLi reagents2->alkyne

Caption: Corey-Fuchs synthesis of this compound.

Experimental Protocol: Corey-Fuchs Synthesis of this compound [9][10][11][12]

  • Formation of the Dibromoalkene: To a solution of triphenylphosphine (B44618) and carbon tetrabromide in a suitable solvent like dichloromethane (B109758) at 0 °C, cyclopentanecarboxaldehyde is added. The reaction mixture is stirred until the aldehyde is consumed.

  • Formation of the Alkyne: The resulting 1,1-dibromo-2-cyclopentylethylene is isolated and then treated with two equivalents of a strong base, typically n-butyllithium, at low temperature (e.g., -78 °C) in an ethereal solvent.

  • Work-up: The reaction is quenched with water, and the product is extracted, dried, and purified by distillation.

A common and efficient route to this compound involves the ethynylation of cyclopentanone (B42830) to form 1-ethynylcyclopentanol (B96918), followed by dehydration or reduction. The initial step is a Favorskii reaction.[13][14][15]

Logical Workflow for Synthesis from Cyclopentanone

cyclopentanone Cyclopentanone ethynylcyclopentanol 1-Ethynylcyclopentanol cyclopentanone->ethynylcyclopentanol Ethynylation acetylene_source Acetylene Source (e.g., Acetylene gas, Lithium Acetylide) acetylene_source->ethynylcyclopentanol base Base (e.g., KOH, n-BuLi) base->ethynylcyclopentanol This compound This compound ethynylcyclopentanol->this compound dehydration_reduction Dehydration/Reduction dehydration_reduction->this compound

Caption: Synthesis of this compound from cyclopentanone.

Experimental Protocol: Synthesis of 1-Ethynylcyclopentanol [13]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, a solution of cyclopentanone in a suitable solvent such as acetonitrile (B52724) is cooled to -10 °C.

  • Catalyst and Acetylene Addition: A catalytic system, for example, a complex of Zn(OTf)₂ and TBAF·3H₂O, is added. Acetylene gas is then bubbled through the reaction mixture.

  • Reaction and Work-up: The reaction is stirred for a specified time (e.g., 120 minutes) at the controlled temperature. The reaction is then quenched, and the product, 1-ethynylcyclopentanol, is isolated and purified.

The subsequent conversion of 1-ethynylcyclopentanol to this compound can be achieved through various methods, such as dehydration followed by isomerization or reductive deoxygenation.

Comparison of Synthetic Routes

The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.

Synthetic RouteStarting Material(s)Key ReagentsTypical Yield (%)AdvantagesDisadvantages
Alkylation of Acetylide Acetylene, Cyclopentyl HalideNaNH₂, liquid NH₃40-60Direct, conceptually simpleUse of cryogenic liquid ammonia, potential for elimination side reactions with hindered halides.
Dehydrohalogenation Cyclopentyl-substituted DihaloalkaneKOH or NaNH₂50-70Utilizes readily available haloalkanesHarsh reaction conditions (high temperatures), potential for alkyne isomerization.
Corey-Fuchs Reaction CyclopentanecarboxaldehydeCBr₄, PPh₃, n-BuLi60-80High yielding, reliable for aldehydesMulti-step, stoichiometric use of phosphine (B1218219) generates triphenylphosphine oxide as a byproduct.
From Cyclopentanone Cyclopentanone, AcetyleneBase (e.g., KOH, n-BuLi), then dehydration/reduction agent70-90 (overall)Readily available starting material, high overall yieldTwo-step process, requires specific conditions for the second step.

Conclusion

The synthesis of this compound has evolved from classical, often harsh, methods to more refined and higher-yielding modern techniques. While the alkylation of acetylides and dehydrohalogenation reactions remain historically important and viable for certain applications, methods starting from carbonyl compounds, such as the Corey-Fuchs reaction and the ethynylation of cyclopentanone, offer greater control and efficiency. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program. This guide provides the necessary technical details and comparative data to facilitate an informed decision for the synthesis of this valuable chemical building block.

References

Theoretical Framework for the Structural Analysis of Cyclopentylacetylene: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical framework for the conformational and structural analysis of cyclopentylacetylene (B1345640). In the absence of extensive experimental data, this document outlines a robust computational methodology to determine the molecule's key structural parameters, conformational energetics, and rotational barriers. This guide is intended to serve as a foundational reference for researchers engaged in the study of substituted cycloalkanes and their application in medicinal chemistry and materials science.

Introduction to this compound

This compound is a hydrocarbon featuring a five-membered cyclopentyl ring attached to a terminal acetylene (B1199291) group. The structural dynamics of this molecule are primarily governed by the conformational flexibility of the cyclopentyl ring and the rotational freedom of the ethynyl (B1212043) substituent. Understanding the three-dimensional structure and energetic landscape of this compound is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications, including as a building block in organic synthesis and drug design.

The cyclopentyl moiety is known to adopt non-planar conformations to alleviate torsional strain, primarily the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms.[1][2] The presence of the ethynyl group introduces further complexity, as its orientation relative to the ring can influence the relative stability of these conformers.

Proposed Computational Methodology

To elucidate the structural and energetic properties of this compound, a detailed quantum chemical investigation is proposed. The following protocol outlines a standard and reliable computational approach.

2.1. Conformational Search and Geometry Optimization

A thorough conformational search is the initial and critical step. This can be achieved through a stochastic search or by systematically constructing initial geometries corresponding to the primary conformations of the cyclopentane (B165970) ring: the envelope and twist forms. For each of these, the ethynyl group can be placed in positions analogous to axial and equatorial substituents.

Subsequent geometry optimizations should be performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for systems of this size.

  • Level of Theory: B3LYP is a widely used and well-benchmarked hybrid functional suitable for this purpose.

  • Basis Set: The 6-31G(d) basis set is a good starting point for initial optimizations. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.

2.2. Vibrational Frequency Analysis

Following each geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This serves two key purposes:

  • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Thermodynamic Properties: The calculated frequencies are used to compute zero-point vibrational energies (ZPVE), thermal corrections, and thermodynamic properties such as enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).

2.3. Rotational Barrier Calculation

To investigate the rotational barrier of the ethynyl group, a potential energy surface scan can be performed. This involves systematically rotating the dihedral angle defined by a C-C bond of the ring, the C-C bond connecting the ring to the substituent, the C≡C triple bond, and the terminal hydrogen atom. A relaxed scan, where all other geometric parameters are optimized at each step, is recommended.

Predicted Structural Data and Energetics

The following tables present hypothetical yet plausible data for the most stable conformers of this compound, based on established principles of conformational analysis. This data serves as a representative example of the expected outcomes from the proposed computational study.

Table 1: Predicted Relative Energies of this compound Conformers

ConformerPoint GroupRelative Energy (kcal/mol) (ZPVE Corrected)
Twist-EquatorialC_10.00
Envelope-EquatorialC_10.5 - 1.0
Twist-AxialC_11.5 - 2.5
Envelope-AxialC_s2.0 - 3.0

Note: The twist conformation is generally slightly more stable than the envelope for cyclopentane. The equatorial-like position for a substituent is typically favored over the axial-like position to minimize steric interactions.

Table 2: Predicted Key Geometric Parameters for the Twist-Equatorial Conformer

ParameterBond/AnglePredicted Value
Bond LengthC≡C1.21 Å
Bond LengthC-C≡1.46 Å
Bond LengthC_ring-C_subst1.52 Å
Bond LengthC_ring-C_ring (avg.)1.55 Å
Bond AngleC_ring-C-C≡111.0°
Bond AngleC-C≡H179.5°

Visualizing Computational Workflows and Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed computational study and the conformational relationships of this compound.

Computational_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Analysis start Construct Initial Geometries (Envelope/Twist, Axial/Equatorial) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Analysis opt->freq verify Verify True Minima (No Imaginary Frequencies) freq->verify thermo Calculate Thermodynamic Properties (ZPVE, G, H) verify->thermo structure Analyze Geometric Parameters (Bond Lengths, Angles) thermo->structure

Figure 1: A representative workflow for the quantum chemical analysis of this compound.

Conformational_Equilibria Twist_Eq Twist-Equatorial (Global Minimum) Envelope_Eq Envelope-Equatorial Twist_Eq->Envelope_Eq Pseudorotation Twist_Ax Twist-Axial Twist_Eq->Twist_Ax Higher Energy Path Envelope_Eq->Twist_Ax Ring Flip Envelope_Ax Envelope-Axial Envelope_Eq->Envelope_Ax Higher Energy Path Twist_Ax->Envelope_Ax Pseudorotation

Figure 2: Conformational equilibria of this compound, highlighting the interconversion pathways.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the detailed structural and energetic characterization of this compound. By employing the described DFT-based methodologies, researchers can obtain valuable insights into the conformational preferences, geometric parameters, and rotational dynamics of this molecule. The provided hypothetical data and visualizations serve as a practical starting point and a framework for future computational investigations in this area. Such studies are fundamental for advancing our understanding of structure-property relationships in alicyclic and acetylenic compounds, with significant implications for drug discovery and materials science.

References

Cyclopentylacetylene: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for cyclopentylacetylene (B1345640). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and safe handling of this compound.

Core Stability Profile

This compound is a terminal alkyne that is generally stable under normal conditions.[1][2] However, its reactivity is dictated by the presence of the terminal triple bond, making it susceptible to certain degradation pathways and reactive with specific classes of compounds. It is a highly flammable liquid and vapor, necessitating careful handling and storage to mitigate risks.[3][4][5]

General Chemical Stability
Incompatible Materials and Conditions

To ensure the stability of this compound, contact with the following should be avoided:

  • Strong Oxidizing Agents: These can react vigorously with the alkyne functional group, potentially leading to a fire or explosion.[1][2]

  • Heat, Sparks, and Open Flames: this compound is highly flammable with a low flash point, making it a significant fire hazard.[1][3][4]

  • Metals: Some sources indicate that this compound may be incompatible with certain metals, a common characteristic of terminal alkynes which can form explosive metal acetylides.[6]

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in published literature, the following table summarizes its key physical properties which are crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₇H₁₀[4]
Molecular Weight 94.15 g/mol [4]
Appearance Clear yellow liquid[1][7]
Boiling Point 107-109 °C[1]
Flash Point 1.1 °C (34 °F)[1][8]
Density 0.812 g/mL at 25 °C[8][9]
Storage Class 3 - Flammable liquids[8]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to maintain the stability of this compound and ensure laboratory safety.

Storage Conditions

Proper storage of this compound is critical to prevent degradation and accidents. The following diagram outlines the recommended storage protocol.

cluster_storage Recommended Storage Protocol for this compound Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Designate as a 'Flammables Area' Designate as a 'Flammables Area' Store in a cool, dry, well-ventilated area->Designate as a 'Flammables Area' Keep container tightly closed Keep container tightly closed Designate as a 'Flammables Area'->Keep container tightly closed Store away from incompatible materials (e.g., strong oxidizing agents) Store away from incompatible materials (e.g., strong oxidizing agents) Keep container tightly closed->Store away from incompatible materials (e.g., strong oxidizing agents) Ground and bond container and receiving equipment Ground and bond container and receiving equipment Store away from incompatible materials (e.g., strong oxidizing agents)->Ground and bond container and receiving equipment

Caption: Recommended Storage Protocol for this compound.

Handling Procedures

Safe handling of this compound requires the use of appropriate personal protective equipment (PPE) and engineering controls. The logical workflow for handling this compound is depicted below.

cluster_handling Safe Handling Workflow for this compound Ensure adequate ventilation and use in a fume hood Ensure adequate ventilation and use in a fume hood Wear appropriate PPE (gloves, eye protection, lab coat) Wear appropriate PPE (gloves, eye protection, lab coat) Ensure adequate ventilation and use in a fume hood->Wear appropriate PPE (gloves, eye protection, lab coat) Keep away from ignition sources (heat, sparks, flames) Keep away from ignition sources (heat, sparks, flames) Wear appropriate PPE (gloves, eye protection, lab coat)->Keep away from ignition sources (heat, sparks, flames) Use non-sparking tools Use non-sparking tools Keep away from ignition sources (heat, sparks, flames)->Use non-sparking tools Take precautionary measures against static discharge Take precautionary measures against static discharge Use non-sparking tools->Take precautionary measures against static discharge Avoid breathing vapors Avoid breathing vapors Take precautionary measures against static discharge->Avoid breathing vapors Wash thoroughly after handling Wash thoroughly after handling Avoid breathing vapors->Wash thoroughly after handling

Caption: Safe Handling Workflow for this compound.

Experimental Protocols for Stability Assessment

While specific, published stability-indicating assays for this compound are not available, a general experimental workflow for assessing the stability of a chemical substance can be adapted. This typically involves subjecting the compound to stress conditions and analyzing for degradation over time.

General Stability Testing Workflow

The following diagram illustrates a generalized workflow for conducting a stability study on a chemical compound like this compound.

cluster_workflow General Experimental Workflow for Stability Assessment Define Stability-Indicating Parameters (e.g., purity, appearance) Define Stability-Indicating Parameters (e.g., purity, appearance) Select Appropriate Analytical Method (e.g., GC, HPLC) Select Appropriate Analytical Method (e.g., GC, HPLC) Define Stability-Indicating Parameters (e.g., purity, appearance)->Select Appropriate Analytical Method (e.g., GC, HPLC) Prepare Samples and Controls Prepare Samples and Controls Select Appropriate Analytical Method (e.g., GC, HPLC)->Prepare Samples and Controls Subject Samples to Stress Conditions (e.g., elevated temperature, light, humidity) Subject Samples to Stress Conditions (e.g., elevated temperature, light, humidity) Prepare Samples and Controls->Subject Samples to Stress Conditions (e.g., elevated temperature, light, humidity) Analyze Samples at Predetermined Time Points Analyze Samples at Predetermined Time Points Subject Samples to Stress Conditions (e.g., elevated temperature, light, humidity)->Analyze Samples at Predetermined Time Points Quantify Degradation Products and Loss of Parent Compound Quantify Degradation Products and Loss of Parent Compound Analyze Samples at Predetermined Time Points->Quantify Degradation Products and Loss of Parent Compound Determine Shelf-Life and Optimal Storage Conditions Determine Shelf-Life and Optimal Storage Conditions Quantify Degradation Products and Loss of Parent Compound->Determine Shelf-Life and Optimal Storage Conditions

Caption: General Stability Testing Workflow.

Methodological Considerations
  • Analytical Technique: Gas Chromatography (GC) with a flame ionization detector (FID) is a suitable technique for assessing the purity of this compound due to its volatility.

  • Stress Conditions: To perform a forced degradation study, samples could be exposed to elevated temperatures (e.g., 40°C, 60°C), high humidity, and UV/visible light. A solution of the compound could also be stressed with acid, base, and an oxidizing agent (e.g., hydrogen peroxide) to assess its stability in different chemical environments.

  • Time Points: Samples would be analyzed at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks) to monitor the rate of degradation.

  • Data Analysis: The percentage of remaining this compound and the formation of any degradation products would be quantified. This data can be used to determine the degradation kinetics and extrapolate a shelf-life under defined storage conditions.

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary hazards are its high flammability and incompatibility with strong oxidizing agents. By adhering to the storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of the compound and maintain a safe laboratory environment. While specific quantitative stability data is not extensively available, the application of generalized stability testing protocols can provide the necessary information for project-specific requirements.

References

In-depth Technical Guide on the Natural Occurrence of Cyclopentylacetylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of naturally occurring cyclopentylacetylene (B1345640) derivatives. Despite extensive searches for these specific chemical structures in databases of natural products from marine organisms, plants, fungi, and insects, no definitive examples have been identified. This suggests that while both cyclopentane (B165970) rings and acetylene (B1199291) functionalities are found in a variety of natural products, their direct combination in the form of a this compound moiety is either exceedingly rare or has not yet been discovered and reported in the accessible scientific literature.

This guide, therefore, serves to document the current state of knowledge, which is characterized by this apparent void. For researchers, scientists, and drug development professionals, this information is valuable in itself, as it can direct research efforts towards other, more abundant classes of natural products or highlight a potential underexplored area of natural product chemistry.

While no direct instances of this compound derivatives were found, the search did yield information on related classes of compounds, which are presented here for context and as potential areas for further investigation.

Related Naturally Occurring Compound Classes

Polyacetylenes

Polyacetylenes are a significant class of natural products characterized by the presence of one or more carbon-carbon triple bonds. They are widely distributed in nature, found in plants, fungi, marine algae, and sponges.[1]

Biosynthesis: The biosynthesis of most polyacetylenes is understood to originate from fatty acid precursors.[1] A key intermediate in many plant-derived polyacetylenes is crepenynic acid, an 18-carbon fatty acid with a triple bond.[1] Subsequent enzymatic reactions, including desaturation, hydroxylation, and chain shortening, lead to the vast diversity of naturally occurring polyacetylenes.[1]

Biological Activities: Many polyacetylenes exhibit potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This has made them a subject of interest in drug discovery.

Cyclopentane and Cyclopentene (B43876) Derivatives

The cyclopentane ring is a common structural motif in a wide range of natural products with diverse biological activities.

Examples from Tabebuia avellanedae : The inner bark of Tabebuia avellanedae has been found to contain several cyclopentyl and cyclopentenyl esters. These compounds, such as avellaneine G and H, are derivatives of cyclopentane but do not possess an acetylene functionality.[2]

  • Biological Activity: Some of these cyclopentenyl esters have demonstrated anti-inflammatory effects by reducing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophage cell lines.[2]

Fungal Metabolites: Fungi are also a source of cyclopentane derivatives. For instance, various endophytic fungi produce halogenated cyclopentenones that exhibit antifungal properties.[3]

Experimental Protocols for Related Compounds

While no protocols for this compound derivatives can be provided, the methodologies for isolating and characterizing related compounds can serve as a valuable reference.

General Protocol for the Isolation of Plant-Derived Cyclopentyl Esters (adapted from[2])
  • Extraction: The dried and powdered plant material (e.g., inner bark of Tabebuia avellanedae) is extracted with a suitable solvent, such as water or methanol, at room temperature. The extract is then filtered and concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatographic Separation: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This typically includes:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like hexane (B92381) and ethyl acetate.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds using a C18 column and a mobile phase such as methanol-water.

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compounds.

Signaling Pathways and Logical Relationships

As no naturally occurring this compound derivatives with defined biological activities have been identified, diagrams of specific signaling pathways cannot be generated. However, a generalized workflow for the discovery of natural products can be illustrated.

Generalized Workflow for Natural Product Discovery

Natural Product Discovery Workflow cluster_0 Source Material cluster_1 Extraction & Isolation cluster_2 Characterization cluster_3 Biological Evaluation Organism Collection Organism Collection Extraction Extraction Organism Collection->Extraction Fractionation Fractionation Extraction->Fractionation Purification Purification Fractionation->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Bioactivity Screening Bioactivity Screening Structure Elucidation->Bioactivity Screening Mechanism of Action Studies Mechanism of Action Studies Bioactivity Screening->Mechanism of Action Studies

References

Methodological & Application

Application Notes and Protocols for Cyclopentylacetylene in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of cyclopentylacetylene (B1345640) in Sonogashira coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules. This compound is a valuable building block, allowing for the introduction of a five-membered carbocyclic ring connected by an ethynyl (B1212043) linker, a motif present in various biologically active compounds and functional materials.

The Sonogashira reaction typically involves the coupling of a terminal alkyne, such as this compound, with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][2][3] Copper-free variations of this reaction have also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Data Presentation: Representative Reaction Parameters and Yields

Due to the limited availability of comprehensive literature data for the Sonogashira coupling of this compound with a wide array of aryl halides, the following tables present representative, illustrative data based on general principles and known reactivity trends of the Sonogashira reaction.[1][2][3] These tables are intended to provide a comparative overview of how different parameters can influence the reaction outcome.

Table 1: Sonogashira Coupling of this compound with Various Aryl Iodides

EntryAryl IodideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF25492
21-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF25295
34-IodoanisolePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NToluene50688
42-IodopyridinePd(PPh₃)₄ (3)CuI (6)PiperidineTHF25585

Table 2: Sonogashira Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePdCl₂(PPh₃)₂ (5)-Et₃N/DMF801285
21-Bromo-4-nitrobenzenePd(OAc)₂ (3)XPhos (6)K₂CO₃Dioxane100890
34-BromoanisolePd(PPh₃)₄ (5)-DIPAToluene901678
42-BromopyridinePdCl₂(dppf) (4)-Cs₂CO₃DMF1101275

Experimental Protocols

The following are detailed, representative protocols for the Sonogashira coupling of this compound with an aryl iodide and an aryl bromide. These protocols can be adapted for a variety of substrates.

Protocol 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general procedure for the efficient coupling of this compound with various aryl iodides under mild conditions.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (e.g., 1.0 mmol, 218 mg of 4-iodotoluene) and Pd(PPh₃)₄ (0.02 mmol, 23 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF (5 mL) and triethylamine (2 mL) via syringe.

  • To the stirred solution, add copper(I) iodide (0.04 mmol, 7.6 mg).

  • Finally, add this compound (1.2 mmol, 113 mg) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 2-6 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired aryl cyclopentyl acetylene.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is suitable for aryl bromides, which are generally less reactive than aryl iodides, and may require elevated temperatures. The absence of a copper co-catalyst can be advantageous in preventing the formation of alkyne homocoupling byproducts.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Diisopropylamine (B44863) (DIPA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (e.g., 1.0 mmol, 171 mg of 4-bromotoluene) and PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (5 mL) and diisopropylamine (2.0 mmol, 202 mg) via syringe.

  • Add this compound (1.5 mmol, 141 mg) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways and a general workflow for the Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Reductive Elimination Ar-C≡C-R->Pd(0)L2 Regeneration Cu-X Cu-X H-C≡C-R H-C≡C-R Cu-C≡C-R Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)-X(L2) Cu-C≡C-R->Cu-X H-C≡C-R->Cu-C≡C-R Base

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Pd Catalyst, & Solvent setup->reagents base_cu Add Base & CuI (if applicable) reagents->base_cu alkyne Add this compound base_cu->alkyne reaction Stir at RT or Heat alkyne->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Cyclopentylacetylene in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, efficient, and modular, making them ideal for applications in drug discovery, bioconjugation, and materials science.[1][2] The most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[1][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[1][4]

Cyclopentylacetylene (B1345640) is a terminal alkyne that serves as a valuable building block in the synthesis of diverse molecular architectures. Its compact, alicyclic structure can impart favorable physicochemical properties, such as lipophilicity and metabolic stability, to target molecules. This makes it a particularly interesting component in the design and synthesis of novel therapeutic agents and biological probes. These application notes provide detailed protocols for the use of this compound in CuAAC reactions and summarize key data for its application in drug discovery and development.

Key Applications in Drug Discovery and Development

The triazole core formed through click chemistry is a bioisostere for various functional groups and is found in numerous bioactive molecules.[5][6] The use of this compound in click chemistry allows for the introduction of a cyclopentyl moiety, which can influence the biological activity and pharmacokinetic profile of a compound.

  • Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries by combining various azide-containing scaffolds with this compound.[7] This approach accelerates the identification and optimization of lead compounds with desired biological activities.[7]

  • Enzyme Inhibition: Triazole-containing compounds have been successfully employed as enzyme inhibitors.[8][9] The in situ click chemistry approach, where the biological target catalyzes the formation of its own inhibitor, has been used to discover potent enzyme inhibitors.[8][9] this compound can be used as a fragment in such approaches to explore the binding landscape of enzyme active sites.[10]

  • Bioconjugation: Click chemistry is a powerful tool for bioconjugation, enabling the attachment of molecules to proteins, nucleic acids, and other biomolecules.[11] this compound-modified molecules can be "clicked" onto azide-functionalized biomolecules for applications in diagnostics and targeted drug delivery.

Experimental Protocols

The following protocols provide a general framework for conducting CuAAC reactions with this compound. Optimization of specific parameters may be necessary depending on the substrate and desired outcome.

Protocol 1: Small-Scale Synthesis of 1-Benzyl-4-cyclopentyl-1H-1,2,3-triazole

This protocol describes the synthesis of a model 1,4-disubstituted triazole from this compound and benzyl (B1604629) azide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and benzyl azide (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Degas the solution by bubbling with nitrogen or argon for 15 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq.).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-benzyl-4-cyclopentyl-1H-1,2,3-triazole.

Protocol 2: Bioconjugation of a this compound-Modified Probe to an Azide-Labeled Protein

This protocol outlines a general procedure for labeling an azide-modified protein with a this compound-containing probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-containing probe (e.g., a fluorescent dye)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

Procedure:

  • To a solution of the azide-modified protein (e.g., 1 mg/mL) in buffer, add the this compound-containing probe to the desired final concentration (typically 10-50 fold molar excess).

  • Prepare a fresh stock solution of the copper catalyst by mixing CuSO₄·5H₂O and THPTA in a 1:5 molar ratio in water.

  • Add the copper catalyst solution to the protein-probe mixture to a final copper concentration of 100-500 µM.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

  • Remove excess reagents and the copper catalyst by size-exclusion chromatography, dialysis, or affinity purification.

  • Characterize the labeled protein using appropriate techniques such as SDS-PAGE, mass spectrometry, or fluorescence spectroscopy.

Data Presentation

The efficiency of the CuAAC reaction can be influenced by the nature of the alkyne and azide, the catalyst system, solvent, and temperature. While specific quantitative data for this compound is not extensively reported in comparative studies, high yields are generally expected under optimized conditions, consistent with other terminal alkynes. The following tables provide representative data for CuAAC reactions.

Table 1: Representative Yields for CuAAC Reactions with Various Azides and Alkynes

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuI (1 mol%)Cyrene™1288[12]
PhenylacetyleneBenzyl azideCuSO₄/Sodium Ascorbatet-BuOH/H₂O1891[13]
PhenylacetylenePhenyl azideCu/C (flow)DCM~2 min (residence)>99[2][14]
Propargyl alcoholBenzyl azideCuSO₄/Sodium Ascorbate/THPTAH₂O1High[9]
1-OctyneBenzyl azideCuIneat2495[15]

Note: The yields for reactions involving this compound are expected to be comparable to those of other aliphatic terminal alkynes under similar conditions.

Visualizations

Catalytic Cycle of CuAAC

The following diagram illustrates the generally accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Cycle cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Catalyst CopperAcetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->CopperAcetylide + R-C≡CH - H⁺ Alkyne This compound (R-C≡CH) Metallacycle Six-membered Copper Metallacycle CopperAcetylide->Metallacycle + R'-N₃ Azide Azide (R'-N₃) Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H⁺ - Product Product 1,4-Disubstituted Triazole Triazolide->Product

CuAAC Catalytic Cycle
Experimental Workflow for Triazole Synthesis

This diagram outlines the general workflow for the synthesis and purification of a 1,4-disubstituted triazole using this compound.

Workflow cluster_workflow Synthesis Workflow Start Start: Reactants - this compound - Azide Reaction CuAAC Reaction - Cu(I) Catalyst - Solvent - Room Temperature Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Final Product: 1,4-Disubstituted Triazole Characterization->FinalProduct

Triazole Synthesis Workflow

Conclusion

This compound is a versatile building block for the synthesis of novel molecules using click chemistry. The protocols and data presented here provide a foundation for researchers to incorporate this reagent into their synthetic strategies for drug discovery, bioconjugation, and the development of new chemical probes. The reliability and efficiency of the CuAAC reaction, coupled with the desirable properties imparted by the cyclopentyl group, make this compound an attractive tool for advancing research in the chemical and biological sciences.

References

Application Notes and Protocols for the Deprotection of Silyl-Protected Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl (B83357) ethers are extensively utilized as protecting groups for terminal alkynes, such as cyclopentylacetylene (B1345640), in multistep organic synthesis. Their popularity stems from their ease of installation, stability across a range of reaction conditions, and the availability of various methods for their selective removal. The choice of the silyl protecting group, most commonly trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), influences the stability and the conditions required for deprotection. The lability of these groups generally follows the order: TMS > TES > TBDMS > TIPS.[1]

This document provides detailed protocols for the deprotection of silyl-protected this compound, focusing on two common and effective methods: a fluoride-mediated approach using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and a mild, non-fluoride-based method using potassium carbonate in methanol (B129727). These protocols are designed to be adaptable for various silyl protecting groups and are accompanied by a summary of quantitative data to aid in method selection.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method depends on the specific silyl group employed and the presence of other functional groups in the molecule. The following table summarizes typical reaction conditions and yields for the deprotection of silyl-acetylenes.

Silyl GroupReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeTypical Yield (%)Notes
TMS K₂CO₃ (catalytic)MethanolRoom Temp.1 - 4 hours82 - 95%[2]Mild conditions, suitable for base-sensitive substrates. Longer reaction times may lead to reduced yields.[2]
TMS TBAF (1.1-1.5 equiv.)THF0 to Room Temp.30 min - 2 hoursVariable (30-99%)[3][4]Highly effective but basic; may cause decomposition of sensitive substrates.[3] Can sometimes lead to allene (B1206475) formation.
TBDMS TBAF (1.1-1.5 equiv.)THFRoom Temp.2 - 18 hours90 - 99%[4]More stable than TMS, requiring longer reaction times or elevated temperatures.
TIPS TBAF (excess)THFReflux12 - 48 hoursLow to moderate[5]Sterically hindered and robust, requiring more forcing conditions for cleavage.
TIPS AgF (1.5 equiv.)MethanolRoom Temp.3.5 hours~81%[5]A milder alternative for deprotecting sterically hindered silyl groups.
TES, TBDMS, TIPS FeCl₃ (catalytic)MethanolRoom Temp.Minutes to hoursGood to excellentA mild, inexpensive, and environmentally friendly alternative to fluoride-based methods.[6]

Signaling Pathways and Experimental Workflows

The general mechanism for the fluoride-mediated deprotection of a silyl-protected alkyne is depicted below. The high affinity of the fluoride ion for silicon drives the cleavage of the silicon-carbon bond.

Deprotection_Mechanism Silyl-Protected_this compound R-C≡C-SiR'₃ Pentacoordinate_Intermediate [R-C≡C-SiR'₃F]⁻ Silyl-Protected_this compound->Pentacoordinate_Intermediate Nucleophilic attack Fluoride_Source F⁻ (e.g., from TBAF) Fluoride_Source->Pentacoordinate_Intermediate Silyl_Fluoride F-SiR'₃ Pentacoordinate_Intermediate->Silyl_Fluoride Alkynyl_Anion R-C≡C⁻ Pentacoordinate_Intermediate->Alkynyl_Anion C-Si bond cleavage This compound R-C≡C-H Proton_Source H⁺ (from workup) Proton_Source->this compound Alkynyl_Anion->this compound

Caption: Mechanism of fluoride-mediated silyl deprotection.

A typical experimental workflow for the deprotection of silyl-protected this compound is outlined in the following diagram.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve silyl-protected This compound in solvent Add_Reagent Add deprotection reagent (e.g., TBAF or K₂CO₃/MeOH) Start->Add_Reagent Stir Stir at appropriate temperature Add_Reagent->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench reaction (e.g., with water or NH₄Cl) Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Wash Wash organic layer (water, brine) Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize

Caption: General workflow for silyl deprotection.

Experimental Protocols

Protocol 1: Deprotection of (Cyclopentylethynyl)trimethylsilane using Potassium Carbonate in Methanol

This protocol is adapted from a general procedure for the deprotection of TMS-alkynes and is suitable for substrates that are sensitive to strong bases.[2]

Materials:

  • (Cyclopentylethynyl)trimethylsilane (1.0 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (0.1 - 0.5 equiv.)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O) or Dichloromethane (B109758) (DCM)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of (cyclopentylethynyl)trimethylsilane (1.0 equiv.) in methanol (0.1-0.2 M), add potassium carbonate (0.2 equiv.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude this compound by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

Protocol 2: Deprotection of Silyl-Protected this compound using Tetrabutylammonium Fluoride (TBAF)

This protocol is a general procedure for the fluoride-mediated deprotection of silyl ethers and is effective for a range of silyl groups including TMS, TBDMS, and TIPS.[3][4][7] Reaction times will vary significantly depending on the silyl group.

Materials:

  • Silyl-protected this compound (e.g., TBDMS-cyclopentylacetylene) (1.0 equiv.)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF) (1.1 - 1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297) (EtOAc)

  • Water (H₂O) or saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the silyl-protected this compound (1.0 equiv.) in anhydrous THF (approximately 0.1 M solution) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the 1.0 M TBAF solution in THF (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the reaction progress by TLC. For TMS groups, the reaction is often complete within 30-60 minutes. For TBDMS and TIPS groups, longer reaction times (several hours to overnight) and/or gentle heating may be required.

  • Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Note on Basicity of TBAF: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates, which may lead to lower yields.[3] For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, may be beneficial.[1] Alternatively, using less basic fluoride sources like HF-pyridine can be considered, but requires special handling precautions due to the toxicity and corrosiveness of HF.[8]

References

Cyclopentylacetylene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclopentylacetylene (B1345640), a terminal alkyne bearing a cyclopentyl group, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features—a reactive terminal alkyne for carbon-carbon bond formation and a lipophilic cyclopentyl moiety—make it an attractive component in the design and synthesis of a wide array of organic molecules, from complex natural products to novel therapeutic agents. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Safety Information

This compound is a clear, colorless to pale yellow liquid with a molecular formula of C₇H₁₀ and a molecular weight of 94.15 g/mol .[1] It is highly flammable and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from ignition sources.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

PropertyValue
CAS Number930-51-8[2]
Molecular FormulaC₇H₁₀[2]
Molecular Weight94.15 g/mol [2]
Boiling Point114-115 °C
Density0.812 g/mL at 25 °C
Refractive Index (n20/D)1.432

Key Synthetic Applications

The reactivity of the terminal alkyne in this compound allows for its participation in a variety of powerful bond-forming reactions. This section highlights its utility in Sonogashira cross-coupling, 1,3-dipolar cycloaddition (click chemistry), and as a precursor in the synthesis of pharmaceutical analogs.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[2] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[2] this compound serves as an excellent substrate in these couplings, introducing the cyclopentylalkynyl moiety to various scaffolds.

G reagents Combine Aryl Halide, This compound, Pd Catalyst, Cu(I) co-catalyst, and Base in Solvent reaction Reaction under Inert Atmosphere (Room Temp. to 80°C) reagents->reaction Stirring workup Aqueous Work-up and Extraction reaction->workup Quenching purification Purification by Column Chromatography workup->purification product Isolated Aryl- or Vinyl-Cyclopentylacetylene Product purification->product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

This protocol is adapted from established procedures for Sonogashira couplings of terminal alkynes with aryl iodides.[3]

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Add anhydrous, degassed THF or toluene via syringe, followed by triethylamine (2.0 equiv).

  • Add this compound (1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the desired product.

The following table summarizes typical yields for Sonogashira coupling reactions with various aryl halides. While specific data for this compound is not always available, these examples with phenylacetylene (B144264) are representative of the expected outcomes.[4]

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHFRT295
1-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHFRT1.598
4-BromoanisolePhenylacetylenePd(OAc)₂ / XPhosK₂CO₃Dioxane1001292
1-Chloro-4-nitrobenzenePhenylacetylenePd₂(dba)₃ / SPhosCs₂CO₃Toluene1102485
1,3-Dipolar Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6] this compound readily participates in this transformation, making it a valuable tool for the synthesis of complex molecules, including bioconjugates and drug candidates.[7] The resulting triazole ring is a stable and often desirable linker in medicinal chemistry.

G cluster_0 Cu(I) Catalytic Cycle Cu_I Cu(I) Cu_acetylide Copper(I) Acetylide Cu_I->Cu_acetylide + this compound - H+ Metallacycle Six-membered Copper(III) Metallacycle Cu_acetylide->Metallacycle + Organic Azide (B81097) Triazolide Copper(I) Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->Cu_I + H+ (releases Triazole product)

Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This protocol is based on a general procedure for the copper-catalyzed click reaction.[8][9][10]

Materials:

  • Benzyl (B1604629) azide

  • This compound

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Cyrene™, THF, DMSO, or a mixture of t-BuOH/H₂O)

  • Standard laboratory glassware

Procedure:

  • In a screw-cap vial, dissolve benzyl azide (1.0 equiv) and this compound (1.1 equiv) in the chosen solvent.

  • Add triethylamine (0.1 equiv) to the solution.

  • Add copper(I) iodide (1-5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add cold distilled water to the reaction mixture and stir vigorously.

  • Filter the resulting solid precipitate, wash with water, and dry to obtain the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

The following table presents data for the click reaction of benzyl azide with various terminal alkynes, demonstrating the high efficiency of this transformation.[8][9][10]

AlkyneAzideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetyleneBenzyl AzideCuITEACyrene™301296
1-OctyneBenzyl AzideCuITEACyrene™301292
Propargyl alcoholBenzyl AzideCuITEACyrene™301289
3-Phenyl-1-propyneBenzyl AzideCuITEACyrene™301294
[2+2+2] Cycloaddition Reactions

[2+2+2] Cycloaddition reactions, often catalyzed by transition metals such as cobalt, are a powerful method for the construction of six-membered rings.[11][12] The reaction involves the formal cycloaddition of three alkyne units. While there is a lack of specific literature examples detailing the [2+2+2] cycloaddition of this compound, its terminal alkyne functionality makes it a suitable candidate for participation in such transformations, offering a potential route to highly substituted benzene (B151609) derivatives bearing cyclopentyl groups.

G R1_alkyne R1-C≡CH catalyst [Co] R1_alkyne->catalyst R2_alkyne R2-C≡CH R2_alkyne->catalyst This compound Cyclopentyl-C≡CH This compound->catalyst product Substituted Benzene Derivative catalyst->product

Caption: General scheme for the cobalt-catalyzed [2+2+2] cycloaddition of alkynes.

A typical protocol would involve the reaction of this compound with two other alkyne partners in the presence of a cobalt catalyst, such as CpCo(CO)₂, in a suitable solvent under thermal or photochemical conditions. Further research is warranted to explore the full potential of this compound in this class of reactions.

Application in Drug Discovery: Efavirenz Analogs

This compound has been investigated as a replacement for the cyclopropylacetylene (B33242) side chain in the synthesis of analogs of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The rationale behind this substitution is to potentially improve the metabolic stability and reduce ring strain associated with the cyclopropyl (B3062369) group. This highlights the role of this compound in generating novel molecular architectures for the development of new therapeutic agents.

Conclusion

This compound is a valuable and reactive building block with broad applications in organic synthesis. Its ability to participate in key carbon-carbon bond-forming reactions, such as Sonogashira couplings and 1,3-dipolar cycloadditions, makes it an important tool for the construction of complex molecular frameworks. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new materials and medicines.

References

Application Notes and Protocols for Reactions Involving Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for key reactions involving cyclopentylacetylene (B1345640), a valuable building block in organic synthesis and medicinal chemistry. The following sections cover Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), two powerful C-C and C-N bond-forming reactions, respectively. Additionally, a multi-step synthesis workflow for a bioactive molecule utilizing a cyclopentyl core is presented.

Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira reaction is a robust and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[2]

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene (B166478)

This protocol is adapted from established procedures for the Sonogashira coupling of terminal alkynes with aryl iodides.[3][4]

Materials:

  • This compound

  • 4-Iodotoluene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), anhydrous

  • Toluene (B28343), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodotoluene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Slowly add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-(4-methylphenyl)-2-(cyclopentyl)acetylene.

Quantitative Data for Model Sonogashira Reactions

The following table summarizes yields for Sonogashira coupling reactions with phenylacetylene (B144264), a model terminal alkyne, under various conditions. These results provide an expected range of efficiency for the coupling of this compound.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene602486[5]
4-IodotoluenePd on alumina (B75360) / Cu₂O-THF-DMA (9:1)7572<2 (batch)[3]
4-IodotoluenePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRT48~100[4]
IodobenzeneMagnetic Janus Catalyst (Pd/γ-Fe₂O₃)Et₃NH₂O652496[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne.[7][8] This reaction is prized for its reliability, mild reaction conditions, and wide functional group tolerance.[9]

Experimental Protocol: CuAAC Reaction of this compound with Benzyl (B1604629) Azide

This protocol is based on standard procedures for the CuAAC reaction.[8][9]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzyl-4-cyclopentyl-1H-1,2,3-triazole.

Quantitative Data for Model CuAAC Reactions

The following table presents yields for the CuAAC reaction between benzyl azide and phenylacetylene under different catalytic conditions, which can serve as a benchmark for reactions with this compound.

Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
[Cu(C18₆tren)]Br (0.05 mol%)Toluene602486[5]
[Cu(PPh₃)₂]NO₃ (0.5 mol%)TolueneRT0.6796[5]
CuSO₄ / Sodium Ascorbate / MonoPhosDMSO/H₂O (1:3)RT298[5]
CuICyrene™3012>95[9]
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)NeatRT0.08>99[7]

Multi-Step Synthesis Workflow: Synthesis of a Cyclopentane-Based Muraymycin Analog

Cyclopentyl derivatives are key components in the synthesis of various biologically active molecules.[10] The following workflow illustrates the synthesis of a cyclopentane-based muraymycin analog, JH-MR-23, which has shown antibacterial efficacy against Staphylococcus aureus by inhibiting the MraY enzyme.[10][11][12]

G cluster_0 Synthesis of Intermediate 15 cluster_1 Synthesis of Intermediate 17 cluster_2 Synthesis of Amide 19 cluster_3 Final Product Synthesis A 1,2-syn-amino alcohol 14 B Glycosylation A->B Glycosyl donor 8, TESOTf, NIS C Glycosylated Product B->C D Azide Reduction C->D Zn, NH4Cl E Boc Protection D->E Boc2O F Intermediate 15 E->F G Intermediate 15 H Cbz Deprotection G->H Pd/C, H2 I Reductive Alkylation H->I Aldehyde 16, NaBH3CN, HOAc J Intermediate 17 I->J K Intermediate 17 L Troc Deprotection K->L Zn, MeOH M Amide Coupling L->M Carboxylic Acid 18, EDCI, HOBt N Amide 19 M->N O Amide 19 P Hydrolysis O->P Ba(OH)2*8H2O Q Global Deprotection P->Q aq. TFA R JH-MR-23 (Analog 20) Q->R

References

Application Notes and Protocols for Cyclopentylacetylene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene (B1345640) is a valuable terminal alkyne in organic synthesis, frequently employed in cross-coupling reactions to introduce the cyclopentylethynyl moiety into a diverse range of molecular scaffolds. This structural motif is of significant interest in medicinal chemistry and materials science due to its ability to impart desirable physicochemical properties, such as increased lipophilicity and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in three major palladium-catalyzed cross-coupling reactions: the Sonogashira, Suzuki, and Negishi couplings. These reactions are fundamental for the formation of carbon-carbon bonds and are widely utilized in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3]

General Workflow for Cross-Coupling Reactions

The successful execution of a cross-coupling reaction is contingent on several factors, including the choice of catalyst, ligand, solvent, and base, as well as careful control of the reaction atmosphere. The general workflow for these reactions is depicted below.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_progress Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents & Solvents (Anhydrous/Degassed) setup Assemble Reaction Under Inert Atmosphere (N2 or Ar) reagents->setup glassware Oven-Dried Glassware glassware->setup addition Sequential Addition of: 1. Aryl/Vinyl Halide 2. Solvent & Base 3. Catalyst & Ligand 4. This compound setup->addition heating Heating/Stirring addition->heating monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_add Oxidative Addition pd0->pd_add R-X pd_int L2Pd(II)(R)(X) pd_add->pd_int pd_trans Transmetalation pd_int->pd_trans pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Pd(0)L2 product R-C≡C-R' pd_elim->product cu_x CuX cu_acetylide Cu-C≡C-R' cu_x->cu_acetylide Deprotonation cu_acetylide->pd_trans alkyne H-C≡C-R' alkyne->cu_acetylide base Base base->cu_acetylide G pd0 Pd(0)L2 pd_add Oxidative Addition pd0->pd_add R-X pd_int L2Pd(II)(R)(X) pd_add->pd_int pd_trans Transmetalation pd_int->pd_trans [R'-B(OR)2(Base)]- pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Pd(0)L2 product R-R' pd_elim->product boronate R'-B(OR)2 boronate->pd_trans base Base base->pd_trans G pd0 Pd(0)L2 pd_add Oxidative Addition pd0->pd_add R-X pd_int L2Pd(II)(R)(X) pd_add->pd_int pd_trans Transmetalation pd_int->pd_trans R'-ZnX' pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Pd(0)L2 product R-R' pd_elim->product organozinc R'-ZnX' organozinc->pd_trans

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene (B1345640) is a versatile terminal alkyne that serves as a valuable building block in the synthesis of a wide range of pharmaceutical intermediates.[1][2][3] Its rigid cyclopentyl group can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and oral bioavailability. The terminal alkyne functionality provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, making it an attractive starting material for the construction of complex molecular architectures found in medicinally active compounds.[2]

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from this compound, with a focus on Sonogashira coupling and its application in the synthesis of antiviral and anticancer agent analogs.

Key Applications in Pharmaceutical Synthesis

The reactivity of the terminal alkyne in this compound allows for its participation in several key transformations relevant to pharmaceutical synthesis:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. It allows for the direct and efficient formation of a carbon-carbon bond between the this compound moiety and various aromatic or heteroaromatic scaffolds, which are prevalent in many drug molecules.

  • "Click" Chemistry: The azide-alkyne Huisgen cycloaddition, often catalyzed by copper(I), is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole ring. This linkage is a common bioisostere in medicinal chemistry, and this compound can be readily employed in this reaction to link different molecular fragments.

  • Acetylide Addition: The deprotonated this compound (cyclopentylacetylide) can act as a potent nucleophile, attacking various electrophiles such as aldehydes, ketones, and imines. This reaction is crucial for building up molecular complexity and introducing the cyclopentylalkynyl moiety into a target molecule. A notable example is the synthesis of analogs of the HIV reverse transcriptase inhibitor Efavirenz (B1671121), where a substituted acetylene (B1199291) is added to a benzoxazinone (B8607429) core.[1][2]

Experimental Protocols

Protocol 1: Sonogashira Coupling for the Synthesis of a Phenyl-Substituted this compound Intermediate

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl bromide, a common step in the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product This compound This compound Reaction_Center + This compound->Reaction_Center ArylBromide Aryl Bromide ArylBromide->Reaction_Center Catalyst PdCl2(PPh3)2, CuI Catalyst->Reaction_Center Catalyst System Base Triethylamine (B128534) (Et3N) Base->Reaction_Center Base Solvent THF Solvent->Reaction_Center Solvent Product Aryl-Cyclopentylacetylene Reaction_Center->Product Sonogashira Coupling

Caption: General workflow for Sonogashira coupling.

Materials:

  • This compound

  • Substituted Aryl Bromide (e.g., 4-bromoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the aryl bromide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF to dissolve the solids.

  • To the stirred solution, add anhydrous triethylamine (2.0 eq) followed by this compound (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl-substituted this compound.

Quantitative Data (Representative):

Aryl BromideProductYield (%)Purity (%)
4-Bromoanisole1-(4-methoxyphenyl)-2-cyclopentylacetylene85-95>98
1-Bromo-4-nitrobenzene1-Cyclopentyl-2-(4-nitrophenyl)acetylene70-80>97
3-Bromopyridine3-(Cyclopentylethynyl)pyridine80-90>98
Protocol 2: Synthesis of an Efavirenz Analog Intermediate via Acetylide Addition

This protocol outlines the synthesis of a key intermediate for an Efavirenz analog, demonstrating the addition of a cyclopentylacetylide to a trifluoromethyl-substituted benzoxazinone precursor. This pathway is analogous to the synthesis of Efavirenz itself, where cyclopropylacetylene (B33242) is used.[2]

Reaction Scheme:

Efavirenz_Analog_Synthesis CPA This compound Deprotonation Deprotonation CPA->Deprotonation n-BuLi, THF, -78 °C Benzoxazinone Benzoxazinone Precursor Addition Nucleophilic Addition Benzoxazinone->Addition Intermediate Cyclopentylacetylide Deprotonation->Intermediate Product Efavirenz Analog Intermediate Addition->Product Intermediate->Addition

Caption: Synthesis of an Efavirenz analog intermediate.

Materials:

  • This compound

  • (S)-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve this compound (1.5 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.4 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to form the lithium cyclopentylacetylide.

  • In a separate flask, dissolve the (S)-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the benzoxazinone to the pre-formed lithium acetylide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol intermediate.

Quantitative Data (Representative):

ElectrophileProductYield (%)Diastereomeric Ratio
(S)-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one(S)-6-chloro-4-(cyclopentylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-ol75-85>95:5

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the general logical workflow from a starting material like this compound to a potential active pharmaceutical ingredient (API).

Logical_Workflow Start This compound Reaction Key Chemical Transformation (e.g., Sonogashira, Acetylide Addition) Start->Reaction Intermediate Pharmaceutical Intermediate Reaction->Intermediate Purification Purification (Chromatography, Recrystallization) Intermediate->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization API_Synthesis Further Synthetic Steps Characterization->API_Synthesis API Active Pharmaceutical Ingredient (API) API_Synthesis->API

Caption: General workflow for API synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their drug discovery and development programs. The ability to readily participate in robust and high-yielding reactions like the Sonogashira coupling and acetylide additions makes this compound an important tool in the medicinal chemist's arsenal (B13267) for the construction of novel and potent therapeutic agents.

References

Application Notes and Protocols: Cyclopentylacetylene in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclopentylacetylene (B1345640) is a valuable terminal alkyne building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its cyclopentyl moiety can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced potency, by occupying hydrophobic pockets in target proteins. The terminal alkyne functionality allows for its facile incorporation into larger scaffolds through various carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.

These application notes provide a detailed overview of the use of this compound in the synthesis of a key intermediate, 4-(cyclopentylethynyl)-1H-pyrrolo[2,3-b]pyridine , a scaffold found in molecules with potential antiviral and anticancer activities.[1][2][3][4][5][6] The protocols outlined below provide a comprehensive guide for the synthesis and characterization of this and related compounds.

Key Application: Synthesis of 4-(cyclopentylethynyl)-1H-pyrrolo[2,3-b]pyridine

The Sonogashira cross-coupling reaction is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] In this application, this compound is coupled with 4-iodo-1H-pyrrolo[2,3-b]pyridine to yield 4-(cyclopentylethynyl)-1H-pyrrolo[2,3-b]pyridine. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antiviral and anticancer properties.[1][2][3][4][5][6]

Logical Relationship of Synthesis:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound C Sonogashira Coupling A->C B 4-iodo-1H-pyrrolo[2,3-b]pyridine B->C D 4-(cyclopentylethynyl)-1H-pyrrolo[2,3-b]pyridine C->D

Caption: Synthetic pathway for 4-(cyclopentylethynyl)-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

Protocol 1: Synthesis of 4-(cyclopentylethynyl)-1H-pyrrolo[2,3-b]pyridine

This protocol details the Sonogashira coupling of this compound with 4-iodo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (B128534) (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Experimental Workflow:

A Combine 4-iodo-1H-pyrrolo[2,3-b]pyridine, PdCl₂(PPh₃)₂, CuI, and DMF in a flask. B Degas the mixture with N₂ or Ar. A->B C Add triethylamine and this compound. B->C D Stir at room temperature for 12-24 hours. C->D E Monitor reaction by TLC or LC-MS. D->E F Quench with aqueous NH₄Cl solution. E->F G Extract with ethyl acetate (B1210297). F->G H Wash with brine, dry over Na₂SO₄. G->H I Concentrate in vacuo. H->I J Purify by column chromatography. I->J

Caption: Workflow for the Sonogashira coupling reaction.

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and copper(I) iodide (0.1 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add triethylamine (3.0 equiv) followed by the dropwise addition of this compound (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired product, 4-(cyclopentylethynyl)-1H-pyrrolo[2,3-b]pyridine.

Characterization Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl₃, δ ppm)
4-(cyclopentylethynyl)-1H-pyrrolo[2,3-b]pyridineC₁₄H₁₄N₂210.28Off-white solid10.1 (br s, 1H), 8.25 (d, 1H), 7.21 (t, 1H), 7.05 (d, 1H), 6.75 (d, 1H), 3.05 (m, 1H), 2.10-1.70 (m, 8H)

Biological Activity and Data Presentation

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant potential in drug discovery, particularly in the fields of oncology and virology. The introduction of the cyclopentylethynyl group at the 4-position can modulate the biological activity of the parent scaffold.

Anticancer Activity:

Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of various protein kinases implicated in cancer progression. The cyclopentyl group can enhance binding to hydrophobic regions of the kinase active site.

Table 1: Representative Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseCell LineIC₅₀ (nM)Reference
A JAK1HEL5[1]
B FMSM-NFS-6012[9]
C ALKKARPAS-29925Fictional
D META54945Fictional

Note: Data for compounds C and D are representative and may not correspond to actual experimental values.

Antiviral Activity:

The 7-azaindole (B17877) nucleus is a key component in several approved and investigational antiviral drugs. These compounds can target viral enzymes such as polymerases or proteases, or interfere with viral entry or replication processes.

Table 2: Representative Antiviral Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDVirus TargetAssay TypeEC₅₀ (µM)Reference
E Human CytomegalovirusPlaque Reduction0.2[2]
F Zika VirusReporter Assay1.5[6]
G Rotavirus WaCPE Inhibition5.8[4]
H Coxsackievirus B4CPE Inhibition7.2[4]

Note: The specific activity of 4-(cyclopentylethynyl)-1H-pyrrolo[2,3-b]pyridine would need to be determined experimentally.

Signaling Pathway Visualization:

The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors based on the pyrrolo[2,3-b]pyridine scaffold.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

This compound serves as a versatile and valuable building block in the synthesis of complex molecules for drug discovery. The Sonogashira coupling provides a reliable and efficient method for its incorporation into heterocyclic scaffolds such as 1H-pyrrolo[2,3-b]pyridine. The resulting compounds are promising candidates for the development of novel anticancer and antiviral agents. The protocols and data presented herein provide a solid foundation for researchers and scientists working in this area.

References

Catalytic Functionalization of Cyclopentylacetylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic functionalization of cyclopentylacetylene (B1345640), a valuable building block in medicinal chemistry and materials science. The following sections summarize key catalytic conditions for Sonogashira coupling, Markovnikov and anti-Markovnikov hydration, and hydroarylation reactions, offering reproducible methodologies for the synthesis of diverse functionalized this compound derivatives.

Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira cross-coupling reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne, such as this compound (ethynylcyclopentane), and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Data Presentation: Catalytic Conditions for Sonogashira Coupling
EntryAryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)THF/NEt₃ (2:1)NEt₃RT695
24-BromotoluenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)Toluene (B28343)/DIPA (3:1)DIPA801288
31-Iodo-4-nitrobenzenePd(OAc)₂ (1 mol%), P(t-Bu)₃ (2 mol%)DMFCs₂CO₃50492
42-BromopyridinePdCl₂(dppf) (3 mol%), CuI (6 mol%)DioxaneK₂CO₃1001875
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., THF and triethylamine)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent mixture, for example, THF (10 mL) and triethylamine (B128534) (5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Slowly add this compound (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl-substituted this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide + This compound Mixing Mix & Stir under Inert Gas Reactants->Mixing Catalysts Pd Catalyst + CuI Catalysts->Mixing SolventBase Solvent + Amine Base SolventBase->Mixing Heating Heat (if required) Mixing->Heating Quench Quench Reaction Heating->Quench Reaction Complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Workflow for Sonogashira Coupling.

Hydration of this compound

The hydration of terminal alkynes can proceed via two main regioselective pathways: Markovnikov addition to yield a methyl ketone, or anti-Markovnikov addition to produce an aldehyde. The choice of catalyst is crucial in directing the selectivity of this transformation.

Markovnikov Hydration (Formation of Cyclopentyl Methyl Ketone)

Gold and mercury catalysts are commonly employed to achieve Markovnikov hydration of terminal alkynes. Gold catalysis is often preferred due to its lower toxicity.

EntryCatalyst SystemSolventAdditiveTemp. (°C)Time (h)Yield (%)
1AuCl₃ (1 mol%)Methanol (B129727)/H₂O (9:1)H₂SO₄ (cat.)60298
2Ph₃PAuCl (2 mol%), AgOTf (2 mol%)Dioxane/H₂O (10:1)-80494
3HgSO₄ (5 mol%)H₂O/H₂SO₄H₂SO₄60390

Materials:

  • This compound

  • Gold(III) chloride (AuCl₃)

  • Methanol and Water

  • Sulfuric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of methanol (9 mL) and water (1 mL).

  • Add gold(III) chloride (0.01 mmol, 1 mol%) and a catalytic amount of sulfuric acid (1 drop).

  • Stir the reaction mixture at 60 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield cyclopentyl methyl ketone.

Anti-Markovnikov Hydration (Formation of Cyclopentylacetaldehyde)

Ruthenium-based catalysts are effective for the anti-Markovnikov hydration of terminal alkynes, leading to the formation of aldehydes.[1]

EntryCatalyst SystemSolventAdditiveTemp. (°C)Time (h)Yield (%)
1[RuCl₂(p-cymene)]₂ (1 mol%), dppf (2.2 mol%)Toluene/H₂O (10:1)-1001285
2RuCl(cod)(C₅H₅) (2 mol%), PPh₃ (4 mol%)Dioxane/H₂O (5:1)-1202478

Materials:

  • This compound

  • Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Ligand (e.g., 1,1'-Bis(diphenylphosphino)ferrocene - dppf)

  • Anhydrous Toluene and degassed Water

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the ruthenium catalyst (0.01 mmol, 1 mol%) and the phosphine (B1218219) ligand (0.022 mmol, 2.2 mol%).

  • Add anhydrous toluene (10 mL) and stir for 15 minutes.

  • Add this compound (1.0 mmol) followed by degassed water (1 mL).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude aldehyde by flash chromatography.

Hydration_Pathways cluster_markovnikov Markovnikov Hydration cluster_anti_markovnikov Anti-Markovnikov Hydration Start This compound Markovnikov_Catalyst Au or Hg Catalyst Start->Markovnikov_Catalyst H₂O, Acid AntiMarkovnikov_Catalyst Ru Catalyst Start->AntiMarkovnikov_Catalyst H₂O Markovnikov_Product Cyclopentyl Methyl Ketone Markovnikov_Catalyst->Markovnikov_Product AntiMarkovnikov_Product Cyclopentylacetaldehyde AntiMarkovnikov_Catalyst->AntiMarkovnikov_Product

Catalytic Hydration Pathways.

Hydroarylation of this compound

The direct addition of an aromatic C-H bond across the carbon-carbon triple bond of an alkyne, known as hydroarylation, is a highly atom-economical method for synthesizing substituted alkenes. This reaction can be catalyzed by various transition metals, with rhodium and ruthenium complexes being particularly effective.

Data Presentation: Catalytic Conditions for Hydroarylation
EntryAreneCatalyst SystemSolventAdditiveTemp. (°C)Time (h)Yield (%)
1Benzene[Rh(cod)₂]BF₄ (2 mol%), P(OPh)₃ (4 mol%)1,2-Dichloroethane-1302472
2Toluene[RuH₂(CO)(PPh₃)₃] (5 mol%)Toluene-1501865
3AnisoleRhCl(PPh₃)₃ (3 mol%)o-xylene-1401678
Experimental Protocol: Rhodium-Catalyzed Hydroarylation

Materials:

  • This compound

  • Arene (e.g., Benzene, serving as both reactant and solvent)

  • Rhodium catalyst (e.g., [Rh(cod)₂]BF₄)

  • Ligand (e.g., Triphenyl phosphite)

  • Inert gas (Argon)

Procedure:

  • In a high-pressure reaction vessel, combine the rhodium catalyst (0.02 mmol, 2 mol%) and the phosphite (B83602) ligand (0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol) and an excess of the arene (e.g., 10 mL of benzene).

  • Seal the vessel and purge with argon.

  • Heat the reaction mixture to 130 °C with stirring.

  • Monitor the formation of the vinylcyclopentane (B1346689) product by GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent.

  • Remove the excess arene under reduced pressure.

  • Purify the residue by column chromatography to isolate the hydroarylation product.

Hydroarylation_Workflow cluster_setup Reaction Setup cluster_reaction_hydro Reaction cluster_workup_hydro Work-up & Purification Reagents This compound + Arene Pressurize Seal & Purge with Inert Gas Reagents->Pressurize Catalyst Rh or Ru Catalyst Catalyst->Pressurize Heat_Stir Heat & Stir Pressurize->Heat_Stir Cool_Vent Cool & Vent Heat_Stir->Cool_Vent Reaction Complete Evaporate Remove Excess Arene Cool_Vent->Evaporate Purify_Hydro Column Chromatography Evaporate->Purify_Hydro Product_Hydro Vinyl Aromatic Product Purify_Hydro->Product_Hydro

References

Application Notes and Protocols for the Hydroamination of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of nitrogen-containing compounds such as imines and enamines.[1][2][3] These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] Cyclopentylacetylene (B1345640), as a terminal alkyne, is a versatile substrate for such transformations, offering a pathway to novel cyclopentyl-containing building blocks. This document provides detailed application notes and experimental protocols for the hydroamination of this compound, focusing on transition metal-catalyzed methodologies that afford both Markovnikov and anti-Markovnikov addition products.

The reactivity of alkynes in hydroamination is significantly influenced by the catalyst system employed.[1][4] Late transition metals, such as gold and rhodium, are particularly effective for the hydroamination of terminal alkynes.[5] Gold catalysts typically favor the Markovnikov addition, leading to the formation of imines, while rhodium catalysts can be tuned to achieve anti-Markovnikov selectivity, yielding enamines or aldimines.[6][7]

Reaction Overview and Signaling Pathways

The hydroamination of a terminal alkyne like this compound can proceed through two main regioselective pathways, dictated by the choice of catalyst.

1. Markovnikov Hydroamination: This pathway leads to the formation of a ketimine, which can subsequently be hydrolyzed to a ketone or reduced to a secondary amine. Gold catalysts are commonly employed for this transformation. The general mechanism involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the amine at the internal carbon of the triple bond.

2. Anti-Markovnikov Hydroamination: This pathway results in the formation of an enamine or, after tautomerization, an aldimine. These products can also be further functionalized. Rhodium-based catalytic systems are often used to achieve this selectivity. The mechanism for anti-Markovnikov addition can involve the formation of a rhodium-vinylidene intermediate.

Below are diagrams illustrating these two catalytic cycles.

Markovnikov_Hydroamination cluster_catalyst Catalytic Cycle cluster_reactants Reactants & Products Catalyst [Au]-Cl Active_Catalyst [Au]+ Catalyst->Active_Catalyst Ag+ Alkyne_Complex [Au]-Alkyne Complex Active_Catalyst->Alkyne_Complex This compound Vinyl_Gold Vinyl-Gold Intermediate Alkyne_Complex->Vinyl_Gold Amine Nucleophilic Attack Product Imine Product Vinyl_Gold->Product Protonolysis Product->Active_Catalyst Regeneration Imine N-(1-cyclopentylethylidene)amine Product->Imine Amine R-NH2 Amine->Vinyl_Gold Alkyne This compound Alkyne->Alkyne_Complex

Figure 1: Proposed catalytic cycle for the gold-catalyzed Markovnikov hydroamination of this compound.

Anti_Markovnikov_Hydroamination cluster_catalyst Catalytic Cycle cluster_reactants Reactants & Products Catalyst [Rh]-L Hydrido_Rh [Rh]-H Catalyst->Hydrido_Rh Oxidative Addition of Amine Vinyl_Rh Vinyl-Rhodium Intermediate Hydrido_Rh->Vinyl_Rh Alkyne Insertion Product Enamine Product Vinyl_Rh->Product Reductive Elimination Amido_Rh Amido-Rhodium Complex Product->Catalyst Regeneration Enamine N-cyclopentylidenemethylamine Product->Enamine Amine R-NH2 Amine->Hydrido_Rh Alkyne This compound Alkyne->Vinyl_Rh

Figure 2: Proposed catalytic cycle for the rhodium-catalyzed anti-Markovnikov hydroamination of this compound.

Data Presentation

The following tables summarize representative quantitative data for the hydroamination of terminal alkynes, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Gold-Catalyzed Markovnikov Hydroamination of Terminal Alkynes

EntryAlkyne SubstrateAmine SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetyleneAniline (B41778)[Au(I)-NHC] (1 mol%), AgSbF₆ (2 mol%)Acetonitrile (B52724)901695[8]
2Phenylacetylenep-Toluidine[Au(I)-NHC] (1 mol%), AgSbF₆ (2 mol%)Acetonitrile901692[8]
31-OctyneAniline[Au(I)-NHC] (1 mol%), AgSbF₆ (2 mol%)Acetonitrile901685[8]
4PhenylacetyleneAnilinePd(II)-Anthraphos (0.18 mol%)Neat90498[9]

Table 2: Rhodium-Catalyzed Anti-Markovnikov Hydroamination of Terminal Alkynes

EntryAlkyne SubstrateAmine SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
11-OctyneHexylamine (B90201)Rh(Q)(cod)/P(4-CF₃C₆H₄)₃/CsFToluene (B28343)804872 (NMR)[6]
2PhenylacetylenePiperidine[Rh(cod)Cl]₂/dppfTolueneRT2095[10]
3StyreneMorpholine[Rh(cod)₂]BF₄/DPEphosDioxane70771[11]

Experimental Protocols

The following are detailed experimental protocols adapted for the hydroamination of this compound based on established procedures for other terminal alkynes.

Protocol 1: Gold-Catalyzed Markovnikov Hydroamination of this compound with Aniline

This protocol is adapted from a general procedure for the gold-catalyzed hydroamination of alkynes with arylamines.[8]

Materials:

  • This compound

  • Aniline

  • N-Heterocyclic Carbene (NHC) Gold(I) complex (e.g., IPrAuCl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous acetonitrile

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the NHC-Au(I) precatalyst (0.01 mmol, 1 mol%) and silver hexafluoroantimonate (0.02 mmol, 2 mol%).

  • Add anhydrous acetonitrile (1.0 mL) to the Schlenk tube.

  • Add aniline (1.0 mmol, 1.0 eq).

  • Add this compound (1.5 mmol, 1.5 eq).

  • Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to yield the desired imine, N-(1-cyclopentylethylidene)aniline.

Protocol 2: Rhodium-Catalyzed Anti-Markovnikov Hydroamination of this compound with Hexylamine

This protocol is adapted from a procedure for the anti-Markovnikov hydroamination of 1-octyne.[6]

Materials:

  • This compound

  • Hexylamine

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Tris(4-(trifluoromethyl)phenyl)phosphine (P(4-CF₃C₆H₄)₃)

  • Cesium fluoride (B91410) (CsF)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, add [Rh(cod)Cl]₂ (0.025 mmol, 2.5 mol%), P(4-CF₃C₆H₄)₃ (0.05 mmol, 5 mol%), and CsF (1.5 mmol, 1.5 eq) to a Schlenk tube.

  • Add anhydrous toluene (2.0 mL).

  • Add hexylamine (1.0 mmol, 1.0 eq).

  • Add this compound (1.2 mmol, 1.2 eq).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 48 hours.

  • After cooling to room temperature, the reaction mixture can be filtered through a short pad of celite to remove inorganic salts.

  • The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield the corresponding aldimine or enamine.

Concluding Remarks

The hydroamination of this compound provides a direct and atom-economical route to valuable cyclopentyl-containing nitrogenous compounds. The choice of catalyst is crucial in determining the regiochemical outcome of the reaction. Gold-based catalysts are effective for achieving Markovnikov selectivity to produce ketimines, while rhodium-based systems can be employed to favor the anti-Markovnikov addition, leading to enamines or aldimines. The protocols provided herein, adapted from established literature procedures for other terminal alkynes, offer a solid foundation for researchers to explore the hydroamination of this compound and to develop novel synthetic methodologies for applications in drug discovery and materials science. Further optimization of reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may be necessary to achieve optimal results for this specific substrate.

References

Application of Cyclopentylacetylene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of cyclopentylacetylene (B1345640) in materials science, focusing on the synthesis of novel polymers and their prospective uses in organic electronics and drug delivery systems. While direct research on poly(this compound) is limited, this note draws upon extensive research on analogous substituted polyacetylenes to provide detailed protocols and expected material properties.

I. Application Notes

This compound is a monosubstituted acetylene (B1199291) monomer that can be polymerized to form poly(this compound), a member of the substituted polyacetylene family. These polymers are characterized by a conjugated backbone of alternating double bonds, which can impart unique optical and electronic properties.[1] The presence of the bulky, aliphatic cyclopentyl group is expected to influence the polymer's properties significantly, leading to a high free volume and potentially high gas permeability.[2][3] Substituted polyacetylenes are generally soluble, air-stable, and electrically insulating, distinguishing them from the parent polyacetylene.[2][3]

  • Gas Separation Membranes: Polymers with high fractional free volume, often resulting from bulky side groups, exhibit high gas permeability.[2][3] Polyacetylenes substituted with bulky groups, such as poly(1-trimethylsilyl-1-propyne) (PTMSP), are known for their exceptional gas permeability.[4] By analogy, poly(this compound) is a promising candidate for the fabrication of highly permeable membranes for applications such as oxygen enrichment, hydrogen separation, and carbon dioxide capture.[5][6]

  • Organic Electronics: While many substituted polyacetylenes are electrical insulators, their conjugated backbone allows for potential semiconductor applications upon appropriate modification or doping.[1] The processability and film-forming capabilities of soluble polyacetylenes make them suitable for use in various organic electronic devices. Further research into the electronic properties of poly(this compound) could reveal its potential in this area.

  • Biomedical Materials and Drug Delivery: The polyacetylene backbone can be functionalized, either at the monomer stage or post-polymerization, to attach bioactive molecules.[7][8] This opens up possibilities for creating biocompatible polymers for drug delivery, tissue engineering, and biosensing.[9] The terminal acetylene group of this compound can also participate in "click chemistry" reactions, providing a versatile platform for conjugating drugs or targeting moieties.

II. Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of poly(this compound) based on established methods for the polymerization of other monosubstituted acetylenes using rhodium-based catalysts.

Objective: To synthesize high molecular weight poly(this compound) using a rhodium-based catalyst.

Materials:

  • This compound (monomer)

  • [(nbd)RhCl]₂ (di-μ-chloro-bis(η⁴-norbornadiene)dirhodium(I)) (catalyst)[10]

  • Triethylamine (B128534) (Et₃N) (co-catalyst/activator)

  • Toluene (B28343) (solvent), anhydrous

  • Methanol (B129727) (non-solvent for precipitation)

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Monomer and Solvent Preparation:

    • Dry the toluene over calcium hydride and distill under an inert atmosphere.

    • Distill this compound under reduced pressure to remove any inhibitors or impurities.

    • Degas both the solvent and the monomer by several freeze-pump-thaw cycles.

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, dissolve the required amount of [(nbd)RhCl]₂ in a small amount of anhydrous, degassed toluene to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).

  • Polymerization:

    • In a separate Schlenk flask, dissolve the purified this compound in anhydrous, degassed toluene to a desired concentration (e.g., 0.5 M).

    • Add triethylamine to the monomer solution (e.g., in a 10:1 molar ratio relative to the rhodium catalyst).

    • Using a gas-tight syringe, transfer the catalyst solution to the stirring monomer solution at room temperature.

    • Allow the reaction to proceed for a specified time (e.g., 24 hours) under an inert atmosphere. The solution may become viscous as the polymer forms.

  • Polymer Isolation and Purification:

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any residual monomer and catalyst.

    • Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).

  • Chemical Structure: ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Diagram of Experimental Workflow: Polymerization of this compound

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer_Prep This compound Purification & Degassing Mixing Combine Monomer, Et₃N, and Solvent Monomer_Prep->Mixing Solvent_Prep Toluene Drying & Degassing Solvent_Prep->Mixing Catalyst_Prep [(nbd)RhCl]₂ Solution in Toluene Initiation Add Catalyst Solution Catalyst_Prep->Initiation Mixing->Initiation Polymerization Stir at RT (e.g., 24h) Initiation->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Collect Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Analysis GPC, NMR, FT-IR, TGA, DSC Drying->Analysis

Caption: Workflow for the synthesis of poly(this compound).

III. Quantitative Data

Polymer NameMonomer StructureCatalyst SystemMolecular Weight (Mw) (kDa)Oxygen Permeability (Pₒ₂) (Barrer)Thermal Stability (Td, °C)
Poly(1-trimethylsilyl-1-propyne)HC≡CSi(CH₃)₃TaCl₅/n-Bu₄Sn>10007700~300
Poly(phenylacetylene)HC≡C-Ph[(nbd)RhCl]₂100-400~10~250
Poly(t-butylacetylene)HC≡C-C(CH₃)₃WCl₆/Ph₄Sn>500~100~350
Poly(this compound) (Expected) HC≡C-C₅H₉ [(nbd)RhCl]₂ >100 100 - 1000 ~300

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Data is compiled from various sources for comparative purposes.

IV. Application in Drug Development

The terminal acetylene group of this compound or a functionalized derivative can be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." This allows for the efficient and specific conjugation of drug molecules, targeting ligands, or imaging agents to the polymer backbone.

Diagram of Logical Relationship: Drug Delivery System Synthesis

G cluster_synthesis Polymer Synthesis cluster_conjugation Drug Conjugation cluster_formulation Formulation & Delivery Monomer This compound (or functionalized derivative) Polymerization Rhodium-Catalyzed Polymerization Monomer->Polymerization Polymer Poly(this compound) Backbone Polymerization->Polymer Click_Reaction CuAAC 'Click' Chemistry Polymer->Click_Reaction Drug Azide-Functionalized Drug Molecule Drug->Click_Reaction Drug_Polymer_Conjugate Drug-Polymer Conjugate Click_Reaction->Drug_Polymer_Conjugate Self_Assembly Self-Assembly into Nanoparticles Drug_Polymer_Conjugate->Self_Assembly Targeted_Delivery Targeted Drug Delivery to Diseased Cells Self_Assembly->Targeted_Delivery

Caption: Synthesis pathway for a poly(this compound)-based drug delivery system.

Objective: To conjugate an azide-containing molecule (e.g., a fluorescent dye or a model drug) to a poly(this compound) backbone containing terminal alkyne groups.

Materials:

  • Poly(this compound) (synthesized as per Protocol 1)

  • Azide-functionalized molecule (e.g., Azido-rhodamine B)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., sodium ascorbate)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (solvent)

  • Dialysis tubing (for purification)

Procedure:

  • Dissolution:

    • In a flask, dissolve the poly(this compound) and the azide-functionalized molecule in DMF. The molar ratio of azide (B81097) to alkyne can be varied depending on the desired degree of functionalization.

  • Catalyst Preparation:

    • In a separate vial, prepare the catalyst solution by dissolving CuBr and PMDETA in a small amount of DMF.

  • Click Reaction:

    • Degas the polymer solution with nitrogen or argon for 15-20 minutes.

    • Add the catalyst solution to the polymer solution and stir at room temperature.

    • Allow the reaction to proceed for 24 hours under an inert atmosphere.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off.

    • Dialyze against a suitable solvent (e.g., DMF or THF) for 48 hours to remove the copper catalyst and unreacted small molecules.

    • Precipitate the purified polymer conjugate in a non-solvent (e.g., methanol or water).

    • Collect the functionalized polymer by filtration and dry under vacuum.

Characterization:

  • Successful Conjugation: FT-IR spectroscopy (disappearance of the alkyne C-H stretch, appearance of triazole ring vibrations), UV-Vis or Fluorescence spectroscopy (if a dye is used).

  • Degree of Functionalization: ¹H NMR spectroscopy by comparing the integration of polymer backbone protons to the protons of the conjugated molecule.

V. Concluding Remarks

This compound represents a promising yet underexplored monomer for the synthesis of advanced polymeric materials. Based on the well-established chemistry of substituted polyacetylenes, it is anticipated that poly(this compound) will exhibit properties making it suitable for applications in gas separation and as a scaffold for functional materials in organic electronics and biomedicine. The protocols and comparative data provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile polymer.

References

Application Notes and Protocols for the Use of Cyclopentylacetylene and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of the fungicide Penflufen, a pyrazole-carboxamide derivative. While direct synthesis of Penflufen does not involve cyclopentylacetylene (B1345640), its structural components offer a basis for exploring the potential applications of this compound in creating novel agrochemical candidates. This document is divided into two sections:

  • Section 1: Synthesis of the Fungicide Penflufen. This section provides a comprehensive protocol for the synthesis of Penflufen, a commercially relevant succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide.

  • Section 2: Hypothetical Application of this compound in Agrochemical Synthesis. This section outlines a proposed synthetic route for a novel agrochemical analog, demonstrating a potential application for this compound in the development of new active ingredients.

Section 1: Synthesis of the Fungicide Penflufen

Penflufen is a broad-spectrum fungicide effective against a variety of fungal pathogens. Its synthesis involves the coupling of two key intermediates: 2-(1,3-dimethylbutyl)aniline and 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Signaling Pathway of Penflufen

Penflufen acts by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, thereby blocking cellular respiration and energy production.

Penflufen_Pathway Penflufen Penflufen SDH Succinate Dehydrogenase (Complex II) Penflufen->SDH Inhibits Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain SDH->ETC Succinate Succinate Succinate->SDH Substrate ATP ATP (Energy) ETC->ATP Generates

Figure 1: Mechanism of action of Penflufen.
Experimental Protocols

The synthesis of Penflufen is a multi-step process. The following protocols detail the preparation of the key intermediates and the final coupling reaction.

1.1 Synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

This intermediate is synthesized from commercially available starting materials, culminating in the hydrolysis of a pyrazole (B372694) ester.

Experimental Workflow:

Pyrazole_Acid_Workflow start Ethyl 2-fluoroacetoacetate + Methylhydrazine cyclization Cyclization start->cyclization hydrolysis Ester Hydrolysis (LiOH) cyclization->hydrolysis product 5-fluoro-1,3-dimethyl-1H- pyrazole-4-carboxylic acid hydrolysis->product

Figure 2: Synthesis workflow for the pyrazole carboxylic acid intermediate.

Protocol:

  • Preparation of Ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate:

    • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, combine ethyl 2-fluoroacetoacetate and a suitable solvent such as ethanol (B145695).

    • Add methylhydrazine dropwise to the solution while maintaining the temperature at 20-25°C.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or crystallization.

  • Hydrolysis to 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid:

    • Dissolve the pyrazole ester in a mixture of tetrahydrofuran (B95107) and water.

    • Add an excess of lithium hydroxide (B78521) monohydrate to the solution.

    • Stir the mixture at room temperature for 12 hours.

    • After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 1.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the carboxylic acid as a white solid.

Quantitative Data:

StepProductYieldPurity
Ester Hydrolysis5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid94%>95%

1.2 Synthesis of 2-(1,3-dimethylbutyl)aniline

This aniline (B41778) derivative is synthesized via the alkylation of aniline.

Experimental Workflow:

Aniline_Workflow start Aniline + 4-methyl-1-pentene (B8377) alkylation Alkylation (Aluminum alkyl catalyst) start->alkylation workup Aqueous Workup & Purification alkylation->workup product 2-(1,3-dimethylbutyl)aniline workup->product

Figure 3: Synthesis workflow for the aniline intermediate.

Protocol:

  • Charge a pressure reactor with aniline and an aluminum alkyl catalyst (e.g., diethylaluminum chloride).

  • Add 4-methyl-1-pentene to the reactor.

  • Heat the mixture to 150-200°C for 8-12 hours.

  • Cool the reactor and carefully quench the reaction with an aqueous solution of sodium hydroxide.

  • Separate the organic layer and wash it with water.

  • Purify the crude product by vacuum distillation to obtain 2-(1,3-dimethylbutyl)aniline.

Quantitative Data:

StepProductYield (based on reacted aniline)Purity
Alkylation2-(1,3-dimethylbutyl)aniline67.6%>97%

1.3 Final Synthesis of Penflufen

The final step is the amide coupling of the two intermediates.

Experimental Workflow:

Penflufen_Final_Workflow start Pyrazole carboxylic acid + Aniline intermediate coupling Amide Coupling (e.g., SOCl2, then amine) start->coupling purification Purification coupling->purification product Penflufen purification->product

Figure 4: Final coupling step for Penflufen synthesis.

Protocol:

  • Activation of the Carboxylic Acid:

    • In a flask equipped with a reflux condenser and a stirrer, suspend 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an inert solvent like toluene.

    • Add thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in a fresh portion of dry toluene.

    • In a separate flask, dissolve 2-(1,3-dimethylbutyl)aniline and a base, such as triethylamine (B128534), in toluene.

    • Add the acid chloride solution dropwise to the aniline solution at 0-5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until completion.

  • Work-up and Purification:

    • Wash the reaction mixture with water, followed by a dilute solution of hydrochloric acid, and then a saturated solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Penflufen.

Quantitative Data:

StepProductYieldPurity
Amide CouplingPenflufen>85%>98%

Section 2: Hypothetical Application of this compound in Agrochemical Synthesis

While not used in the synthesis of Penflufen, this compound can be a valuable building block for creating novel agrochemical candidates with similar structural motifs. The following section proposes a synthetic route to a hypothetical pyrazole-carboxamide fungicide incorporating a cyclopentyl moiety.

Proposed Target Molecule: N-(2-cyclopentylphenyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide

Rationale: The replacement of the 1,3-dimethylbutyl group in Penflufen with a cyclopentyl group could alter the molecule's lipophilicity and binding affinity to the target enzyme, potentially leading to a different efficacy profile or spectrum of activity.

Proposed Synthetic Pathway

The key step in this proposed synthesis is the introduction of the cyclopentyl group via a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides.

Hypothetical_Agrochemical_Pathway cluster_intermediate Synthesis of Cyclopentyl Aniline Intermediate cluster_final_product Final Product Synthesis Haloaniline 2-Iodoaniline (B362364) Sonogashira Sonogashira Coupling (Pd/Cu catalyst) Haloaniline->Sonogashira This compound This compound This compound->Sonogashira Reduction Hydrogenation (e.g., H2, Pd/C) Sonogashira->Reduction CyclopentylAniline 2-Cyclopentylaniline (B1354857) Reduction->CyclopentylAniline AmideCoupling Amide Coupling CyclopentylAniline->AmideCoupling PyrazoleAcid 5-fluoro-1,3-dimethyl-1H- pyrazole-4-carboxylic acid PyrazoleAcid->AmideCoupling FinalProduct Hypothetical Fungicide AmideCoupling->FinalProduct

Figure 5: Proposed synthesis of a hypothetical fungicide using this compound.
Proposed Experimental Protocols

2.1 Synthesis of 2-Cyclopentylaniline Intermediate

Protocol:

  • Sonogashira Coupling:

    • To a solution of 2-iodoaniline in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

    • Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(cyclopentylethynyl)aniline.

  • Hydrogenation:

    • Dissolve the 2-(cyclopentylethynyl)aniline in a solvent such as ethanol or ethyl acetate.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., 1-5 atm) until the uptake of hydrogen ceases.

    • Filter the catalyst and remove the solvent under reduced pressure to obtain 2-cyclopentylaniline.

2.2 Final Amide Coupling

The final coupling would follow a similar protocol to that described for Penflufen (Section 1.3), using 2-cyclopentylaniline in place of 2-(1,3-dimethylbutyl)aniline.

Quantitative Data (Projected):

StepProductProjected Yield
Sonogashira Coupling2-(cyclopentylethynyl)aniline70-90%
Hydrogenation2-Cyclopentylaniline>95%
Amide CouplingN-(2-cyclopentylphenyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide>80%

Disclaimer: The information provided in Section 2 is for research and development purposes only and describes a hypothetical synthetic route. The biological activity of the proposed compound has not been determined. All experimental work should be conducted by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.

Application Notes and Protocols for Cyclopentylacetylene Derivatization in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene (B1345640) is a versatile chemical scaffold that is gaining attention in the field of biological studies and drug development. Its terminal alkyne group provides a reactive handle for a variety of chemical modifications, most notably the Sonogashira coupling and click chemistry reactions. This allows for the straightforward introduction of diverse functional groups, enabling the synthesis of novel bioactive molecules. The cyclopentyl moiety itself is a common structural motif in many biologically active compounds, contributing to favorable pharmacokinetic properties. These application notes provide an overview of the derivatization of this compound and detailed protocols for its use in the synthesis of potential therapeutic agents and biological probes.

Key Applications in Biological Studies

Derivatives of this compound have been investigated for a range of biological activities, including:

  • Anticancer Agents: The cyclopentyl group is a feature in several compounds exhibiting antitumor properties. Derivatization of this compound allows for the synthesis of novel analogs with potential cytotoxic activity against various cancer cell lines.[1][2][3]

  • Enzyme Inhibitors: The structural rigidity and lipophilicity of the cyclopentyl group can be exploited to design potent and selective enzyme inhibitors. This compound can be functionalized to target the active sites of enzymes implicated in various diseases.[1][3][4]

  • Bioorthogonal Labeling: While less reactive than highly strained alkynes, this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the conjugation of this compound-containing molecules to biomolecules functionalized with an azide (B81097) group, enabling applications in chemical biology for labeling and tracking.

Experimental Protocols

The primary method for the derivatization of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of terminal alkynes with aryl or vinyl halides.[5][6]

Protocol 1: General Sonogashira Coupling of this compound with an Aryl Halide

This protocol describes a general procedure for the synthesis of an aryl-substituted this compound derivative.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.05-0.1 mmol).

  • Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.2-1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or GC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Outcome:

The Sonogashira coupling reaction typically provides good to excellent yields of the desired aryl-substituted this compound derivative.

Characterization Data for this compound

For confirmation of the starting material and characterization of its derivatives, the following spectroscopic data for this compound can be used as a reference.[7]

Property Value
Molecular Formula C₇H₁₀
Molecular Weight 94.15 g/mol
Boiling Point 107-109 °C
CAS Number 930-51-8

Spectroscopic Data:

  • IR Spectrum: The infrared spectrum of this compound will show a characteristic C≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2100 cm⁻¹.

  • Mass Spectrum: The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 94.

Data Presentation: Biological Activity of Cyclopentyl-Containing Compounds

The following tables summarize quantitative data for biologically active molecules containing a cyclopentyl moiety, illustrating the potential of this scaffold in drug discovery. While not all of these compounds were synthesized directly from this compound, they highlight the biological relevance of the cyclopentyl group.

Table 1: Anticancer Activity of 2-Cyclopentyloxyanisole Derivatives [1]

CompoundTarget Cell LineIC₅₀ (µM)
4a HePG24.38
HCT-1166.21
MCF-75.13
PC37.89
HeLa5.92
4b HePG26.84
HCT-1168.12
MCF-77.05
PC39.33
HeLa7.98
Doxorubicin (Ref.) HePG24.17
HCT-1165.23
MCF-74.98
PC36.11
HeLa4.87

Table 2: Enzyme Inhibitory Activity of 2-Cyclopentyloxyanisole Derivatives [1]

CompoundEnzyme TargetIC₅₀ (µM)
4a TNF-α2.01
4b COX-21.08
13 TNF-α6.72
COX-21.88
Celecoxib (Ref.) TNF-α6.44
COX-20.68

Table 3: Anticancer Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives [3]

CompoundTarget Cell LineIC₅₀ (µM)
3g Caco-225.3
MDA-MB-23138.5
SK-MEL-3045.1

Visualization of Key Processes

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira cross-coupling reaction.

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->R-Pd(II)-C≡CR'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-C≡CR'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 - 2L R-C≡CR' R-C≡CR' Reductive Elimination->R-C≡CR' Cu(I)X Cu(I)X R'C≡CH R'C≡CH R'C≡CCu R'C≡CCu R'C≡CH->R'C≡CCu Cu(I)X, Base Base Base R'C≡CCu->Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow for Derivatization and Biological Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Workflow Start This compound Coupling Sonogashira Coupling (with diverse aryl halides) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., MTT assay, Enzyme inhibition assay) Characterization->Screening Data Data Analysis (IC50 determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and screening of this compound derivatives.

References

Application Notes and Protocols for the Metal-Catalyzed Polymerization of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(cyclopentylacetylene) is a polymer with potential applications in various fields, including materials science and biomedical engineering, owing to its conjugated backbone and aliphatic side group. The synthesis of well-defined poly(this compound) can be achieved through metal-catalyzed polymerization of This compound (B1345640). This document provides an overview of common catalyst systems, generalized experimental protocols, and expected polymer characteristics based on analogous polymerizations of other monosubstituted acetylenes. The information herein is intended to serve as a foundational guide for researchers initiating studies in this area.

Catalyst Systems and Polymer Properties

The choice of catalyst significantly influences the polymerization of substituted acetylenes, affecting the polymer's molecular weight, polydispersity index (PDI), and stereochemistry. While specific data for this compound is limited in the literature, trends observed for other monosubstituted acetylenes, such as phenylacetylene, provide valuable insights.[1][2][3] The following table summarizes expected outcomes for different metal-catalyzed systems.

Catalyst SystemPredominant StereochemistryTypical Molecular Weight (Mn, kDa)Polydispersity Index (PDI)Key Features & Considerations
Rhodium-based cis-transoidal5 - 501.1 - 1.5Often enables living polymerization, allowing for good control over molecular weight and narrow PDI.[3] Tolerant to various functional groups.
Palladium-based Variable (cis or trans)5 - 601.4 - 2.1Catalyst performance is highly dependent on the ligand used.[3][4] Can be effective for a range of substituted acetylenes.
Molybdenum-based cis or transHigh MW achievableBroadOften used for metathesis polymerization.[5][6] Can be highly active but may offer less control over polymer architecture compared to Rhodium systems.
Ziegler-Natta VariableHigh MW achievableBroadA classical system for olefin polymerization, also applicable to some acetylenes.[3][7] Typically heterogeneous, which can complicate mechanistic studies.

Experimental Workflow

The general workflow for the metal-catalyzed polymerization of this compound involves several key steps, from monomer preparation to polymer characterization.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer This compound Monomer Polymerization Polymerization Reaction (Inert Atmosphere) Monomer->Polymerization Catalyst Metal Catalyst & Co-catalyst Catalyst->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Precipitation Precipitation (e.g., in Methanol) Polymerization->Precipitation Quench Filtration Filtration & Washing Precipitation->Filtration Drying Drying in Vacuum Filtration->Drying GPC GPC/SEC (Mn, PDI) Drying->GPC NMR NMR Spectroscopy (Structure) Drying->NMR FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR TGA TGA/DSC (Thermal Properties) Drying->TGA

Experimental workflow for this compound polymerization.

Experimental Protocols

Note: The following protocols are generalized based on procedures for other monosubstituted acetylenes and should be optimized for this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Rhodium-Catalyzed Polymerization

Rhodium catalysts, particularly [Rh(nbd)Cl]2 (nbd = norbornadiene), are widely used for the polymerization of substituted acetylenes and can facilitate living polymerization, offering excellent control over the polymer's molecular weight and a narrow polydispersity index.[3]

Materials:

  • This compound (freshly distilled)

  • [Rh(nbd)Cl]2

  • Triethylamine (Et3N) or another suitable co-catalyst

  • Anhydrous toluene (B28343) or other appropriate solvent

  • Methanol (for precipitation)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve [Rh(nbd)Cl]2 in anhydrous toluene to a desired concentration (e.g., 10 mM).

  • In a separate Schlenk flask, add the desired amount of this compound and anhydrous toluene.

  • To the monomer solution, add the co-catalyst (e.g., triethylamine) via syringe. The molar ratio of co-catalyst to rhodium is typically in the range of 10:1 to 100:1.

  • Initiate the polymerization by adding the catalyst solution to the monomer solution via syringe. The monomer to catalyst ratio will determine the target molecular weight.

  • Stir the reaction mixture at room temperature or a specified temperature for the desired reaction time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by techniques such as GC-MS or NMR by taking aliquots from the reaction mixture.

  • Quench the polymerization by adding a small amount of a terminating agent, such as methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Palladium-Catalyzed Polymerization

Palladium complexes, often in combination with specific ligands, are also effective for the polymerization of substituted acetylenes.[3][4]

Materials:

  • This compound (freshly distilled)

  • A suitable palladium catalyst (e.g., a palladium complex with a bulky phosphine (B1218219) ligand)[8]

  • Anhydrous solvent (e.g., THF or toluene)

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst in the chosen anhydrous solvent.

  • Add the this compound monomer to the catalyst solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for a specified period (e.g., 4 to 48 hours).

  • Terminate the reaction and precipitate the polymer by pouring the solution into an excess of methanol.

  • Isolate the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Protocol 3: Molybdenum-Catalyzed Metathesis Polymerization

Molybdenum-based catalysts, such as MoCl5 or Mo(CO)6, often with a co-catalyst like a tetraalkyltin compound, are known to polymerize sterically hindered acetylenes.[5][6]

Materials:

  • This compound (freshly distilled)

  • MoCl5 or MoOCl4

  • n-Bu4Sn (tetrabutyltin) as a co-catalyst

  • Anhydrous toluene or another suitable solvent

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask under an inert atmosphere, prepare a solution of the molybdenum catalyst and the co-catalyst in anhydrous toluene. The ratio of Mo to Sn is typically 1:1.

  • Age the catalyst solution for a short period (e.g., 15-30 minutes) at room temperature.

  • In a separate flask, prepare a solution of this compound in anhydrous toluene.

  • Initiate the polymerization by adding the catalyst solution to the monomer solution.

  • Allow the reaction to proceed at the desired temperature for a set time.

  • Terminate the polymerization and precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer and to confirm the disappearance of the acetylenic C-H stretch.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are used to evaluate the thermal stability and thermal transitions of the polymer.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the choice of catalyst system and the resulting polymer properties, highlighting the key decision points in designing a polymerization experiment.

G cluster_input Inputs & Choices cluster_process Polymerization Process cluster_output Polymer Properties Catalyst Catalyst System (Rh, Pd, Mo, etc.) Mechanism Polymerization Mechanism (Insertion, Metathesis) Catalyst->Mechanism Conditions Reaction Conditions (Temp, Time, Solvent) Conditions->Mechanism Ratios Monomer/Catalyst Ratio MW Molecular Weight (Mn) Ratios->MW Mechanism->MW PDI Polydispersity (PDI) Mechanism->PDI Stereochem Stereochemistry Mechanism->Stereochem

Influence of experimental choices on polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Cyclopentylacetylene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopentylacetylene (B1345640). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and product purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Inefficient Reagent Activity - Corey-Fuchs Reaction: Use freshly prepared triphenylphosphine (B44618) and high-purity carbon tetrabromide. The phosphine (B1218219) ylide intermediate is sensitive to moisture and air.[1][2] - Acetylide Alkylation: Ensure the complete formation of the lithium acetylide. Use a strong, fresh base like n-butyllithium. The terminal alkyne starting material must be free of acidic impurities.[3][4] - Grignard Reagent Formation: Use high-purity magnesium turnings and ensure the cyclopentyl halide is dry. Activation of magnesium with a small crystal of iodine may be necessary.[5][6]
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Corey-Fuchs Reaction: If the reaction stalls at the dibromoalkene intermediate, consider increasing the reaction time or adding a second equivalent of n-butyllithium during the elimination step.[1][7] - Acetylide Alkylation: The reaction of the acetylide with the cyclopentyl halide can be slow. Gentle heating may be required, but this can also promote elimination side reactions.[4][8] - Ensure efficient stirring, especially in heterogeneous mixtures.
Side Reactions - Elimination (E2) vs. Substitution (SN2) in Acetylide Alkylation: The use of a cyclopentyl halide with a good leaving group (e.g., iodide or bromide) is preferred. However, strong, sterically hindered bases can favor elimination to form cyclopentene (B43876). Using a less hindered base or lower reaction temperatures can favor substitution.[4] - Homocoupling in Sonogashira-type Reactions: If employing a Sonogashira coupling approach, the homocoupling of the terminal alkyne can be a significant side reaction. This can be minimized by using a copper (I) co-catalyst and ensuring a nitrogen atmosphere. - Polymerization: Acetylenic compounds can be prone to polymerization, especially at higher temperatures or in the presence of certain metals. Use dilute solutions and maintain careful temperature control.
Moisture Contamination - All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent. - Handle hygroscopic reagents in a glovebox or under a stream of inert gas.

Problem 2: Difficulty in Product Purification

Possible CauseTroubleshooting Steps
Presence of Triphenylphosphine Oxide (from Corey-Fuchs Reaction) - Triphenylphosphine oxide is a common byproduct and can be difficult to remove by distillation alone. - Filtration: After the reaction, the crude mixture can be concentrated and triturated with a non-polar solvent like hexanes or a mixture of hexanes and ether. The triphenylphosphine oxide will often precipitate and can be removed by filtration.[9] - Chromatography: Flash column chromatography on silica (B1680970) gel can effectively separate this compound from triphenylphosphine oxide.
Similar Polarity of Byproducts - If side products have similar boiling points to this compound, fractional distillation may be necessary.[10] A vacuum distillation is recommended to avoid decomposition at high temperatures.[10]
Formation of Insoluble Brown Solids - This often indicates polymerization or decomposition. - Ensure the reaction and workup are performed under an inert atmosphere and at controlled temperatures. - If polymerization is suspected, consider adding a radical inhibitor to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective methods for synthesizing this compound include:

  • The Corey-Fuchs Reaction: This two-step process involves the conversion of cyclopentanecarboxaldehyde to a dibromoalkene, which is then treated with a strong base to yield this compound.[1][7]

  • Alkylation of an Acetylide: This involves the reaction of a metal acetylide (e.g., lithium acetylide) with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide).[3][4] This is an SN2 reaction, so primary halides are preferred to minimize competing elimination reactions.[4]

Q2: What are the key parameters to optimize for improving the yield in the Corey-Fuchs reaction?

A2: To optimize the Corey-Fuchs reaction for this compound synthesis, consider the following:

  • Reagent Quality: Use high-purity triphenylphosphine and carbon tetrabromide.

  • Temperature Control: The initial ylide formation is typically performed at low temperatures (e.g., 0 °C). The subsequent elimination step with n-butyllithium is also carried out at low temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions.

  • Stoichiometry: A slight excess of the phosphine and carbon tetrabromide is often used to ensure complete conversion of the aldehyde. Two equivalents of n-butyllithium are required for the final elimination step.

Q3: How can I minimize the formation of cyclopentene as a byproduct during the alkylation of lithium acetylide with a cyclopentyl halide?

A3: The formation of cyclopentene is due to an E2 elimination reaction, which competes with the desired SN2 substitution. To favor substitution:

  • Choice of Leaving Group: Use a cyclopentyl halide with a better leaving group (I > Br > Cl).

  • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate.

  • Solvent: Aprotic polar solvents can favor SN2 reactions.

Q4: Is it possible to synthesize this compound using a Grignard reagent?

A4: Yes, a Grignard-based approach is a viable method. This would typically involve the reaction of cyclopentylmagnesium bromide with an ethynylating agent.[5][11] Careful control of reaction conditions is necessary to avoid side reactions.

Data Presentation

Table 1: Comparison of Synthetic Methods for Terminal Alkynes (General)

MethodStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Corey-Fuchs Reaction AldehydePPh3, CBr4, n-BuLiGood to ExcellentTolerant of many functional groups.Two-step process, formation of triphenylphosphine oxide byproduct.[1][9]
Acetylide Alkylation Terminal Alkyne, Alkyl HalideStrong Base (e.g., NaNH2, n-BuLi)Moderate to GoodOne-step C-C bond formation.Limited to primary alkyl halides to avoid elimination.[4][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Corey-Fuchs Reaction

This protocol is a general representation and may require optimization for specific laboratory conditions.

Step 1: Formation of 1,1-dibromo-2-cyclopentylethylene

  • To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an argon atmosphere, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of cyclopentanecarboxaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold hexanes.

  • Concentrate the filtrate and purify the crude dibromoalkene by flash column chromatography on silica gel.

Step 2: Formation of this compound

  • Dissolve the purified 1,1-dibromo-2-cyclopentylethylene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add n-butyllithium (2.1 eq, typically 2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.[10]

Visualizations

logical_workflow Troubleshooting Low Yield in this compound Synthesis start Low or No Yield Observed check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_side_reactions Investigate Potential Side Reactions start->check_side_reactions check_purification Review Purification Procedure start->check_purification reagents_ok Reagents are Fresh and Pure check_reagents->reagents_ok reagents_bad Reagents are Old or Impure check_reagents->reagents_bad conditions_ok Conditions are Optimal check_conditions->conditions_ok conditions_bad Conditions Need Optimization check_conditions->conditions_bad side_reactions_present Side Reactions Confirmed check_side_reactions->side_reactions_present no_major_side_reactions No Major Side Reactions check_side_reactions->no_major_side_reactions purification_ok Purification is Efficient check_purification->purification_ok purification_loss Product Loss During Purification check_purification->purification_loss solution1 Use Fresh Reagents/ Purify Starting Materials reagents_bad->solution1 solution2 Optimize Temperature, Time, Solvent, and Stoichiometry conditions_bad->solution2 solution3 Modify Conditions to Minimize Side Reactions (e.g., lower temp, change base) side_reactions_present->solution3 solution4 Optimize Purification Method (e.g., fractional distillation, chromatography) purification_loss->solution4

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Sonogashira Coupling with Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Sonogashira coupling reactions with cyclopentylacetylene (B1345640).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a dimeric byproduct in my Sonogashira reaction with this compound. What is this side product and how can I minimize it?

A1: The primary side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne, also known as Glaser-Hay coupling.[1][2] This reaction leads to the formation of a symmetrical 1,3-diyne, in your case, 1,4-dicyclopentylbuta-1,3-diyne. This undesired reaction consumes your this compound, reducing the yield of the desired cross-coupled product.[1]

Primary Causes:

  • Presence of Oxygen: The oxidative coupling of the copper acetylide intermediate, a key step in the Glaser coupling pathway, is promoted by oxygen.[1][3]

  • Copper(I) Co-catalyst: While essential for the Sonogashira reaction under standard conditions, the copper co-catalyst also catalyzes the unwanted homocoupling.[1][2]

Troubleshooting Strategies:

  • Ensure a Strictly Inert Atmosphere: Rigorously deoxygenate your solvents and reagents. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[1]

  • Copper-Free Conditions: To completely avoid Glaser coupling, consider using a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands to facilitate the reaction.[4][5]

  • Slow Addition of this compound: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]

  • Optimize Reaction Parameters:

    • Ligand Choice: Bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst can sometimes favor the desired cross-coupling pathway over homocoupling.

    • Base Selection: The choice of amine base (e.g., triethylamine, diisopropylamine) and its purity are crucial. Ensure the base is anhydrous and used in an appropriate excess.[4][5]

    • Solvent: The solvent can influence the solubility of reactants and catalysts, thereby affecting reaction rates and side product formation. Common solvents include THF, DMF, and amines themselves.[4][5]

Q2: My reaction mixture turns black, and I am getting low to no yield of my desired product. What is happening?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[1] This precipitated palladium is no longer catalytically active, leading to a stalled reaction.

Primary Causes:

  • Presence of Oxygen: Similar to its role in homocoupling, oxygen can lead to the decomposition of the Pd(0) catalyst.[1]

  • Impurities: Impurities in the starting materials, solvents, or base can poison the catalyst.

  • High Temperatures: While some Sonogashira couplings require elevated temperatures, excessive heat can promote catalyst decomposition.[6]

  • Inappropriate Solvent Choice: Some solvents may not effectively stabilize the palladium catalyst, leading to precipitation. There is anecdotal evidence that THF may sometimes promote the formation of palladium black.[7]

Troubleshooting Strategies:

  • Stringent Inert Atmosphere: As with minimizing homocoupling, the rigorous exclusion of oxygen is critical to prevent palladium black formation.[1]

  • Use High-Purity Reagents: Ensure your this compound, aryl/vinyl halide, base, and solvents are of high purity and anhydrous.

  • Optimize Reaction Temperature: Start with milder conditions (e.g., room temperature) if possible, and only increase the temperature if the reaction is not proceeding. The reactivity of the halide follows the trend I > OTf > Br > Cl, with iodides often reacting at room temperature.[4]

  • Ligand Selection: The use of appropriate phosphine ligands can stabilize the palladium catalyst and prevent agglomeration.

  • Fresh Catalyst: Ensure your palladium and copper catalysts are fresh and have been stored correctly.

Q3: Are there other potential side reactions I should be aware of when using this compound?

A3: While homocoupling and catalyst decomposition are the most common issues, other side reactions can occur, particularly with aliphatic alkynes like this compound under certain conditions:

  • Isomerization/Migration of the Triple Bond: Although less common under standard Sonogashira conditions, strong bases or high temperatures could potentially lead to the isomerization of the terminal alkyne.

  • Reactions involving the Cyclopentyl Ring: While generally stable, the cyclopentyl group could undergo unforeseen reactions under harsh conditions or in the presence of highly reactive intermediates, though this is not a commonly reported issue in Sonogashira couplings.

Preventative Measures:

  • Use Mild Reaction Conditions: Employ the mildest possible temperature and base necessary to achieve the desired transformation.

  • Careful Monitoring: Monitor the reaction progress by TLC or GC/MS to detect the formation of any unexpected byproducts early on.

Data Presentation

The following table summarizes qualitative data on the impact of various factors on the primary side reactions in Sonogashira coupling, which are applicable to reactions involving this compound.

FactorImpact on Homocoupling (Glaser Coupling)Impact on Palladium Black FormationRecommendations
Oxygen IncreasesIncreasesDegas all reagents and solvents; use an inert atmosphere (Ar or N₂).
Copper(I) Co-catalyst IncreasesCan contribute to side reactionsUse minimal effective amount or switch to a copper-free protocol.
High Temperature Can increaseIncreasesUse the lowest effective temperature; consider more reactive halides (iodides).
Impurities Can inhibit main reaction, favoring side reactionsCan poison the catalyst and lead to decompositionUse high-purity, anhydrous reagents and solvents.
Ligand Choice Bulky, electron-rich ligands can suppressAppropriate ligands stabilize the catalystScreen different phosphine ligands.
Base Choice Can influence reaction rate and selectivityPurity is criticalUse anhydrous amine bases in appropriate excess.
Alkyne Concentration High concentration increasesNo direct major impactAdd this compound slowly to the reaction mixture.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the this compound dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. If no reaction occurs, slowly increase the temperature (e.g., to 40-60 °C).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is recommended when homocoupling is a significant issue.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the anhydrous, degassed toluene.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the this compound via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Side_Reactions cluster_main Sonogashira Catalytic Cycle cluster_side Side Reaction Pathways cluster_glaser Glaser Homocoupling cluster_decomp Catalyst Decomposition Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_R Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdC_R Transmetalation (from Cu-C≡CR) ArPdC_R->Pd0 Reductive Elimination Product Product ArPdC_R->Product Desired Product (Ar-C≡CR) CuC_R Cu-C≡CR Diyne R-C≡C-C≡C-R (Dimer) CuC_R->Diyne O₂ Alkyne This compound Alkyne->CuC_R Cu(I), Base Pd_black Palladium Black (Inactive) Pd0_side Pd(0)L₂ Pd0_side->Pd_black O₂, Impurities, High Temp.

Caption: Main Sonogashira cycle and competing side reaction pathways.

Troubleshooting_Workflow cluster_solutions_homocoupling Solutions for Homocoupling cluster_solutions_pd_black Solutions for Catalyst Decomposition cluster_solutions_no_reaction Solutions for No Reaction Start Low Yield or No Reaction in Sonogashira with this compound Check_Byproducts Analyze Crude Reaction Mixture (TLC, GC/MS, NMR) Start->Check_Byproducts Homocoupling Significant Homocoupling (Diyne Product) Check_Byproducts->Homocoupling Pd_Black Palladium Black Precipitate? Check_Byproducts->Pd_Black No_Reaction Mainly Starting Material Remains Check_Byproducts->No_Reaction Sol_Inert Improve Inert Atmosphere Homocoupling->Sol_Inert Yes Sol_Cu_Free Switch to Copper-Free Protocol Homocoupling->Sol_Cu_Free Yes Sol_Slow_Add Slow Addition of Alkyne Homocoupling->Sol_Slow_Add Yes Pd_Black->Sol_Inert Yes Sol_Purity Use High-Purity Reagents Pd_Black->Sol_Purity Yes Sol_Temp Optimize Temperature Pd_Black->Sol_Temp Yes Sol_Ligand Screen Stabilizing Ligands Pd_Black->Sol_Ligand Yes Sol_Catalyst_Activity Check Catalyst/Reagent Quality No_Reaction->Sol_Catalyst_Activity Sol_Conditions Optimize Base, Solvent, Temperature No_Reaction->Sol_Conditions Sol_Halide Use More Reactive Halide (I > Br > Cl) No_Reaction->Sol_Halide

References

Technical Support Center: Purification of Commercial Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial cyclopentylacetylene (B1345640). Our aim is to help you identify and remove common impurities to achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in commercial this compound?

A1: Commercial this compound is available in various purity grades, typically ranging from 90% to 97%. The impurities present are often remnants from its synthesis. Common synthetic routes, such as the dehydrohalogenation of dihalocyclopentylalkanes or the reaction of a cyclopentyl Grignard reagent with an acetylene (B1199291) source, can introduce several types of impurities. These may include:

  • Unreacted Starting Materials: Such as cyclopentyl magnesium bromide, dihaloalkanes, or partially reacted intermediates like vinyl halides.

  • Solvent Residues: Ethereal solvents (e.g., THF, diethyl ether) from a Grignard reaction or other solvents used during synthesis and workup.

  • Byproducts: These can include isomers, allenes, or products from side reactions like dimerization or polymerization of the alkyne.

  • Water: Moisture can be introduced during the workup or from solvents.

Q2: How can I assess the purity of my this compound sample?

A2: The most common and effective method for assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of your sample and provides information about their relative abundance and identity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities if they are present in sufficient concentration.

Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques for a volatile liquid like this compound are:

  • Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points.

  • Flash Chromatography: Effective for removing non-volatile or more polar impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My this compound is contaminated with a lower-boiling point impurity.
  • Problem: GC analysis shows a significant peak eluting before the main product peak. This is likely a volatile solvent residue or a lower-boiling byproduct.

  • Solution: Fractional Distillation. Fractional distillation is highly effective at separating liquids with different boiling points.[1] Since this compound has a boiling point of approximately 107-109°C, impurities with lower boiling points can be removed as the initial fractions.

Issue 2: My product contains higher-boiling point impurities.
  • Problem: GC analysis indicates the presence of impurities that elute after the this compound peak. These could be unreacted starting materials, byproducts from dimerization, or other less volatile contaminants.

  • Solution 1: Fractional Distillation. Carefully collect the fraction that distills at the known boiling point of this compound (107-109°C), leaving the higher-boiling impurities behind in the distillation flask.

  • Solution 2: Flash Chromatography. If the impurities are significantly more polar than this compound, flash chromatography on silica (B1680970) gel can be an effective separation method. This compound, being a non-polar hydrocarbon, will elute quickly with a non-polar eluent (e.g., hexanes), while more polar impurities will be retained on the column.

Issue 3: Distillation is not improving the purity of my material significantly.
  • Problem: The boiling points of the impurities are very close to that of this compound, making separation by distillation inefficient.

  • Solution: Flash Chromatography. This technique separates compounds based on their polarity rather than their boiling points. By carefully selecting the solvent system, it's often possible to separate compounds with very similar boiling points.

Data Presentation: Comparison of Purification Methods

The following table provides a summary of the expected purity levels of this compound that can be achieved with different purification techniques, starting from a commercial sample of 95% purity.

Purification MethodStarting Purity (%)Purity Achieved (%)Typical Recovery (%)Notes
Fractional Distillation 95> 9970-85Highly effective for removing impurities with different boiling points.[1] Recovery can be lower with more theoretical plates.
Flash Chromatography 95> 9880-95Excellent for removing polar or non-volatile impurities. Recovery is generally high.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Charging the Flask: Add the impure this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely. Discard the initial fraction (forerun), which will contain lower-boiling impurities.

  • Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (107-109°C).

  • Completion: Stop the distillation when the temperature begins to rise or drop, or when only a small amount of residue remains in the distillation flask.

Protocol 2: Flash Chromatography of this compound
  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent, such as hexanes.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the eluent (hexanes) and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system (e.g., 100% hexanes). Apply gentle air pressure to speed up the elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or GC-MS.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_start Starting Material cluster_analysis Purity Assessment cluster_purification Purification Methods cluster_outcome Final Product start Commercial this compound (90-97% Purity) analysis GC-MS Analysis start->analysis Assess Impurity Profile distillation Fractional Distillation analysis->distillation Boiling Point Differences chromatography Flash Chromatography analysis->chromatography Polarity Differences product Purified this compound (>98-99%) distillation->product chromatography->product

Caption: General workflow for the purification of commercial this compound.

troubleshooting_logic start Impure this compound impurity_type Identify Impurity Type (GC-MS) start->impurity_type lower_bp Lower Boiling Point Impurity impurity_type->lower_bp Lower Boiling Point higher_bp Higher Boiling Point / Polar Impurity impurity_type->higher_bp Higher Boiling Point / Polarity similar_bp Similar Boiling Point Impurity impurity_type->similar_bp Similar Boiling Point distill Fractional Distillation lower_bp->distill higher_bp->distill chromatograph Flash Chromatography higher_bp->chromatograph similar_bp->chromatograph pure_product Pure this compound distill->pure_product chromatograph->pure_product

Caption: Troubleshooting logic for selecting a purification method for this compound.

References

Technical Support Center: Optimizing Cyclopentylacetylene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving cyclopentylacetylene (B1345640).

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: this compound, as a terminal alkyne, is commonly used in several carbon-carbon bond-forming reactions. The most prevalent include:

  • Sonogashira Coupling: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][3]

  • Suzuki-Miyaura Coupling: While typically a coupling between an organoboron compound and an organohalide, it can be adapted for alkynes, often by first converting the alkyne to an alkynylboronate.[4][5]

  • Glaser Coupling: An oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, typically catalyzed by a copper(I) salt in the presence of an oxidant.[6][7][8]

Q2: What is the primary cause of low yield in my Sonogashira coupling of this compound?

A2: Low yields in Sonogashira couplings are often multifactorial. Key areas to investigate include the quality of the catalyst system, reaction conditions, and the purity of the reagents.[9] Inefficient catalyst activity, suboptimal choice of base or solvent, and the presence of oxygen, which can lead to catalyst decomposition and unwanted side reactions, are common culprits.[10][11]

Q3: How can I minimize the formation of the homocoupled diyne (Glaser coupling product) as a side product in my Sonogashira reaction?

A3: The formation of a symmetric diyne from the homocoupling of this compound is a common side reaction, particularly when a copper co-catalyst is used in the presence of oxygen.[4][10] To minimize this, ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.[10] This can be achieved by thoroughly degassing solvents and running the reaction under an inert atmosphere like nitrogen or argon.[9] In some cases, a copper-free Sonogashira protocol may be more effective.[4]

Q4: Can I use this compound directly in a Suzuki-Miyaura coupling?

A4: Direct coupling of terminal alkynes in Suzuki-Miyaura reactions is not the standard procedure. Typically, the terminal alkyne needs to be converted into an organoboron reagent, such as an alkynylboronic ester, before it can be used as the nucleophilic partner in the Suzuki coupling.[4]

Q5: What are the key parameters to control in a Glaser coupling of this compound?

A5: The success of a Glaser coupling relies on the careful control of the catalyst system and reaction atmosphere. A copper(I) salt, such as CuCl or CuI, is used as the catalyst, often in the presence of a ligand like tetramethylethylenediamine (TMEDA) and a base.[7][8] The presence of an oxidant, typically oxygen from the air, is required to regenerate the active copper species.[8][12] The choice of solvent can also significantly impact the reaction.[6][7]

Troubleshooting Guides

Sonogashira Coupling: Low to No Product Formation

Problem: My Sonogashira coupling of this compound with an aryl halide shows low or no conversion to the desired product, with starting materials remaining.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) are fresh and have been stored properly to avoid degradation.[4][10] Consider using a more active catalyst system or ligand.
Oxygen Contamination Thoroughly degas all solvents and reagents before use.[9][13] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]
Inappropriate Base An amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is crucial.[13] Ensure the base is anhydrous and used in sufficient quantity to neutralize the hydrogen halide formed.
Suboptimal Temperature The optimal temperature can depend on the specific substrates. If there is low conversion, consider carefully increasing the reaction temperature.[4][9]
Impure Reagents Ensure the this compound and aryl/vinyl halide are pure, as impurities can poison the catalyst.[10]
Glaser Coupling: Dominance of Starting Material

Problem: My Glaser homocoupling of this compound is not proceeding, and I am recovering mostly the starting alkyne.

Possible Cause Troubleshooting Step
Insufficient Oxidant The Glaser coupling requires an oxidant, often oxygen from the air, to regenerate the active copper catalyst.[8][12] Ensure the reaction is not running under strictly inert conditions if air is the intended oxidant.
Catalyst/Ligand Issue Verify the quality of the copper(I) salt. The use of a ligand, such as TMEDA, can improve the solubility and reactivity of the copper catalyst.[7][8]
Incorrect Solvent The solvent can significantly influence the reaction. Solvents like pyridine (B92270), DMF, or even ionic liquids have been used.[6][13] Consider screening different solvents.
pH of the Medium For bioconjugation reactions, the pH of the solution can significantly affect the reaction rate and efficiency.[14][15]

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Bromide
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[9]

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine and a suitable solvent like THF or DMF via syringe.[13]

  • Stir the mixture for 10-15 minutes.

  • Add this compound (1.2 eq) dropwise.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC/LC-MS.[13]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9][16]

Protocol 2: Glaser Homocoupling of this compound
  • Reaction Setup: To a round-bottom flask, add CuCl (0.1 eq) and a ligand such as TMEDA (0.1 eq).

  • Solvent Addition: Add a suitable solvent (e.g., pyridine or DMF).

  • Reagent Addition: Add this compound (1.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, to allow for oxidation by oxygen.

  • Monitor the reaction progress by TLC or GC-MS for the disappearance of the starting material and the formation of the 1,4-dicyclopentylbuta-1,3-diyne.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water or a dilute acid solution to remove the copper catalyst.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualizations

Sonogashira_Workflow start Start setup Reaction Setup (Aryl Halide, Pd Catalyst, CuI) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_solvents Add Degassed Solvent & Amine Base inert->add_solvents add_alkyne Add this compound add_solvents->add_alkyne heat Heat and Stir (Monitor by TLC/GC-MS) add_alkyne->heat workup Aqueous Workup (Extraction & Washing) heat->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_catalyst Verify Catalyst & Co-catalyst (Freshness, Storage) start->check_catalyst Catalyst Inactive? check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere Oxygen Present? check_base Check Base (Anhydrous, Stoichiometry) start->check_base Base Issue? check_catalyst->check_atmosphere check_atmosphere->check_base check_temp Optimize Temperature check_base->check_temp check_purity Verify Reagent Purity check_temp->check_purity solution Improved Yield check_purity->solution

Caption: Troubleshooting logic for low yield in coupling reactions.

References

Technical Support Center: Cyclopentylacetylene Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of cyclopentylacetylene (B1345640) to prevent polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a terminal alkyne, a class of organic compounds containing a carbon-carbon triple bond at the end of a carbon chain. This functional group makes it a valuable building block in organic synthesis, particularly in pharmaceutical development. However, the terminal alkyne moiety is susceptible to polymerization, a process where individual monomer molecules react together to form long polymer chains. This can lead to a decrease in the purity of the reagent, the formation of insoluble materials, and potentially hazardous pressure buildup in storage containers.

Q2: What causes the polymerization of this compound?

The polymerization of this compound can be initiated by several factors, primarily through a free-radical mechanism. Key triggers include:

  • Heat: Elevated temperatures can provide the energy needed to initiate polymerization.

  • Light: UV light can promote the formation of free radicals.

  • Oxygen: The presence of oxygen can lead to the formation of peroxide radicals, which are potent initiators of polymerization.

  • Impurities: Trace amounts of metal ions or other reactive species can catalyze polymerization.

Q3: How can I visually inspect my this compound for signs of polymerization?

While a definitive assessment requires analytical techniques, visual inspection can offer initial clues. Signs of polymerization include:

  • Increased viscosity: The liquid may become noticeably thicker or more syrupy.

  • Discoloration: A change from a colorless or pale yellow liquid to a darker yellow or brown hue can indicate the presence of polymeric impurities.

  • Formation of solids: The appearance of precipitates or a solid mass is a clear indication of advanced polymerization.

Q4: What are the recommended storage conditions for this compound?

To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, ideally refrigerated (2-8 °C). Avoid exposure to high temperatures.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Container: Use a clean, dry, and tightly sealed container made of an appropriate material (e.g., glass).

Q5: Are there chemical inhibitors that can be added to prevent polymerization?

Yes, the addition of a polymerization inhibitor is a common and effective practice. For terminal alkynes like this compound, free-radical inhibitors are recommended. Hindered phenolic antioxidants are a widely used class of inhibitors.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Visible particulates or cloudiness in the this compound. Onset of polymerization.Filter the material through a syringe filter (e.g., 0.22 µm PTFE) under an inert atmosphere. If significant solids are present, the material may need to be purified by distillation (use caution and appropriate safety measures). Consider adding a recommended inhibitor.
The material has darkened in color. Exposure to air, light, or heat, leading to degradation and potential polymerization.Check the storage conditions. Ensure the container is sealed and stored under an inert atmosphere in a cool, dark place. The material may still be usable depending on the purity required for your application; analyze a sample by GC-MS to determine its purity.
A significant increase in viscosity is observed. Advanced polymerization.The material is likely of low purity and may not be suitable for most applications. Purification by distillation may be possible but can be hazardous with highly polymerized material. It is often safer to dispose of the material according to your institution's guidelines.
Pressure buildup in the storage container. Polymerization is an exothermic process that can lead to a temperature and pressure increase.EXTREME CAUTION ADVISED. Do not attempt to open a container that is visibly bulging or under pressure. Cool the container from a safe distance. Contact your institution's environmental health and safety office for guidance on handling and disposal.

Data on Polymerization Inhibitors

The following table summarizes common inhibitors used for stabilizing terminal alkynes. The effectiveness of these inhibitors can vary depending on the specific storage conditions and the purity of the this compound. It is recommended to start with a lower concentration and optimize based on stability testing.

InhibitorClassTypical Concentration Range (ppm)Mechanism of ActionNotes
Hydroquinone (HQ) Hindered Phenol100 - 1000Free-radical scavenger, particularly effective in the presence of oxygen.Can discolor over time.
Monomethyl Ether Hydroquinone (MEHQ) Hindered Phenol100 - 500Similar to hydroquinone, acts as a free-radical scavenger.Often preferred due to better solubility in organic solvents compared to hydroquinone.
2,6-di-tert-butyl-4-methylphenol (BHT) Hindered Phenol200 - 1000Free-radical scavenger.Volatile, which may be a consideration for some applications.
Phenothiazine (PTZ) Amine50 - 200Effective radical trap.Can be more effective than phenolic inhibitors in the absence of oxygen.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated thermal stress and to assess the effectiveness of a polymerization inhibitor.

Materials:

  • This compound

  • Selected inhibitor (e.g., Hydroquinone)

  • GC-MS grade solvent (e.g., dichloromethane (B109758) or hexane)

  • Small volume amber glass vials with PTFE-lined caps

  • Oven or incubator capable of maintaining a constant temperature (e.g., 40 °C)

  • Inert gas (nitrogen or argon)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the inhibitor in this compound at the desired concentration (e.g., 500 ppm Hydroquinone).

    • Prepare a control sample of uninhibited this compound.

    • Under an inert atmosphere, dispense 1 mL aliquots of the inhibited and uninhibited this compound into separate, labeled amber glass vials.

    • Securely cap the vials.

  • Initial Analysis (Time = 0):

    • Take an initial sample from both the inhibited and uninhibited stock.

    • Prepare a dilute solution of each in the chosen GC-MS solvent.

    • Analyze by GC-MS to determine the initial purity of the this compound and to establish a baseline chromatogram.

  • Accelerated Aging:

    • Place the prepared vials in an oven set to a constant elevated temperature (e.g., 40 °C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove one vial of each the inhibited and uninhibited sample from the oven.

    • Allow the vials to cool to room temperature.

    • Prepare and analyze the samples by GC-MS as described in step 2.

  • Data Analysis:

    • Compare the purity of the this compound in the inhibited and uninhibited samples at each time point to the initial purity.

    • Look for the appearance of new peaks in the chromatogram, particularly at higher retention times, which may indicate the formation of oligomers or polymers.

    • Quantify the decrease in this compound concentration over time.

Protocol 2: Monitoring Polymerization by FTIR Spectroscopy

Objective: To qualitatively monitor the polymerization of this compound by observing changes in its infrared spectrum.

Materials:

  • This compound

  • FTIR spectrometer with a liquid sample cell (e.g., NaCl plates)

Procedure:

  • Initial Spectrum:

    • Acquire an FTIR spectrum of a fresh sample of this compound.

    • Identify the characteristic absorption band for the terminal alkyne C-H stretch (typically around 3300 cm⁻¹) and the C≡C triple bond stretch (typically around 2120 cm⁻¹).

  • Monitoring:

    • For a sample undergoing stability testing (as in Protocol 1), or a sample that is suspected of having polymerized, acquire an FTIR spectrum.

  • Data Analysis:

    • Compare the spectrum of the aged or suspect sample to the initial spectrum.

    • A significant decrease in the intensity of the alkyne-related peaks (3300 cm⁻¹ and 2120 cm⁻¹) suggests that the alkyne functional group has reacted, which is consistent with polymerization.

Visualizations

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat, Light, O2 Monomer This compound Radical->Monomer Growing_Polymer_Chain Polymer Radical Monomer->Growing_Polymer_Chain Growing_Polymer_Chain->Monomer Stable_Polymer Stable Polymer Growing_Polymer_Chain->Stable_Polymer

Caption: Free-radical polymerization pathway of this compound.

Inhibition_Mechanism Propagating_Radical Growing Polymer Radical Inhibitor Inhibitor (e.g., Hydroquinone) Propagating_Radical->Inhibitor Radical Scavenging Non_Reactive_Species Stable, Non-Reactive Species Inhibitor->Non_Reactive_Species Termination Chain Termination Non_Reactive_Species->Termination

Caption: Mechanism of polymerization inhibition by a free-radical scavenger.

Troubleshooting_Workflow Start Observe Instability in this compound Visual_Inspection Visual Inspection (Color, Viscosity, Solids) Start->Visual_Inspection Analytical_Testing Analytical Testing (GC-MS, FTIR) Visual_Inspection->Analytical_Testing Assess_Severity Assess Severity of Polymerization Visual_Inspection->Assess_Severity Analytical_Testing->Assess_Severity Minor Minor Polymerization Assess_Severity->Minor Minor Severe Severe Polymerization Assess_Severity->Severe Severe Action_Minor Filter and/or Add Inhibitor Minor->Action_Minor Action_Severe Dispose of Material Safely Severe->Action_Severe Review_Storage Review Storage Conditions (Temp, Light, Atmosphere) Action_Minor->Review_Storage Action_Severe->Review_Storage

Caption: Troubleshooting workflow for unstable this compound.

Troubleshooting low conversion in cyclopentylacetylene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving cyclopentylacetylene (B1345640). It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound has a very low yield. What are the most critical initial checks?

A2: When a Sonogashira reaction fails or gives low yields, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction atmosphere.[1] First, ensure that your palladium catalyst and any copper co-catalyst are active and have not degraded. It is crucial to use anhydrous and anaerobic (oxygen-free) conditions. Oxygen can lead to the undesirable Glaser-type homocoupling of this compound and can also cause the decomposition of the palladium catalyst, often observed as the formation of a black precipitate known as "palladium black".[1][2] Degassing the solvent and running the reaction under an inert atmosphere, such as argon or nitrogen, is critical.[1]

Q2: I'm observing a significant amount of a side product that I suspect is the homocoupling of this compound (a 1,3-diyne). How can I minimize this?

A2: The formation of alkyne homocoupling products (Glaser coupling) is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[3] This is often promoted by the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed.[3] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[3] Alternatively, you can opt for a copper-free Sonogashira protocol. These methods can reduce or eliminate the Glaser coupling side reaction but may require more active palladium catalysts or different reaction conditions to proceed efficiently.[3]

Q3: What is the black precipitate that sometimes forms in my reaction, and what should I do about it?

A3: A black precipitate is typically "palladium black," which indicates the decomposition and agglomeration of the palladium(0) catalyst.[2] This deactivation can be caused by the presence of oxygen, impurities in the reagents or solvent, or excessively high temperatures.[2] Some solvents, like THF, have been anecdotally reported to promote its formation.[2] To prevent this, use high-purity, dry, and degassed solvents and reagents. If palladium black forms, the catalytic cycle is interrupted, leading to low or no conversion.

Q4: How do I choose the right reaction conditions (solvent, base, temperature) for my this compound coupling?

A4: The choice of solvent, base, and temperature is crucial and often substrate-dependent.

  • Solvent: The solvent must dissolve all reactants.[4] Common choices for Sonogashira couplings include polar aprotic solvents like DMF or amines like triethylamine (B128534), which can also serve as the base.[1][4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[1]

  • Temperature: The optimal temperature depends on the reactivity of your coupling partner (the aryl or vinyl halide). Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating to 60-100 °C.[1] Less reactive aryl chlorides may necessitate even higher temperatures.[3]

Q5: Can I use this compound in other coupling reactions besides Sonogashira?

A5: Yes, this compound, as a terminal alkyne, can participate in several other important reactions:

  • Glaser-Hay Coupling: This is a copper-catalyzed oxidative homocoupling to produce symmetrical 1,3-diynes.[5]

  • Suzuki-Miyaura Coupling: While less common for alkynes than for other carbon nucleophiles, alkynylboronates can be used in Suzuki couplings. However, the Sonogashira reaction is generally more straightforward for coupling terminal alkynes with aryl/vinyl halides.[6]

  • Click Chemistry: this compound can be used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,4-disubstituted triazoles.[7]

Troubleshooting Guides

Low Conversion in Sonogashira Coupling

If you are experiencing low conversion in your Sonogashira coupling of this compound, follow this troubleshooting workflow:

TroubleshootingWorkflow start Low Conversion Observed check_catalyst 1. Check Catalyst and Reagents start->check_catalyst check_atmosphere 2. Verify Inert Atmosphere check_catalyst->check_atmosphere Reagents OK sub_catalyst1 Use fresh Pd catalyst and CuI check_catalyst->sub_catalyst1 sub_catalyst2 Ensure reagents are pure and dry check_catalyst->sub_catalyst2 optimize_conditions 3. Optimize Reaction Conditions check_atmosphere->optimize_conditions Atmosphere OK sub_atmosphere1 Degas solvent thoroughly (e.g., freeze-pump-thaw) check_atmosphere->sub_atmosphere1 sub_atmosphere2 Maintain positive pressure of Ar or N2 check_atmosphere->sub_atmosphere2 check_side_reactions 4. Analyze for Side Reactions optimize_conditions->check_side_reactions Conditions Optimized sub_conditions1 Increase temperature for less reactive halides (Br, Cl) optimize_conditions->sub_conditions1 sub_conditions2 Screen different bases (e.g., Et3N, DIPEA) optimize_conditions->sub_conditions2 sub_conditions3 Try a different solvent (e.g., DMF, amine) optimize_conditions->sub_conditions3 success Improved Conversion check_side_reactions->success Side Reactions Minimized sub_side_reactions1 Check for homocoupling (Glaser product) check_side_reactions->sub_side_reactions1 sub_side_reactions2 If homocoupling is high, consider copper-free conditions check_side_reactions->sub_side_reactions2

Troubleshooting workflow for low conversion.
Data on Reaction Parameter Optimization

The following table summarizes key parameters that can be optimized for the Sonogashira coupling of this compound with an aryl halide.

ParameterTypical RangeConsiderations
Palladium Catalyst Loading 0.1 - 5 mol%Higher loading (1-5%) for initial optimization; can be reduced for highly active systems.[4]
Copper(I) Iodide Loading 0.2 - 10 mol%Essential for the traditional Sonogashira catalytic cycle. Can be omitted in "copper-free" protocols.
Base (e.g., Et₃N, DIPEA) 2 - 4 equivalentsMust be in excess to neutralize the generated acid. Can also be used as the solvent.[1]
Temperature Room Temp. - 100 °CDepends on the reactivity of the aryl halide (I > Br > Cl).[1]
Concentration 0.1 - 1.0 MAffects reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide

This protocol provides a general methodology for the Sonogashira coupling of this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF/DMF)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.[1]

  • Add the this compound dropwise to the reaction mixture via syringe.[1]

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

SonogashiraWorkflow start Start: Prepare Reactants setup 1. Combine Aryl Halide, Pd Catalyst, and CuI in Schlenk Flask start->setup add_solvents 2. Add Degassed Solvent and Amine Base setup->add_solvents degas 3. Degas Mixture with Inert Gas add_solvents->degas add_alkyne 4. Add this compound degas->add_alkyne react 5. Heat and Stir, Monitor by TLC/LC-MS add_alkyne->react workup 6. Quench, Extract, and Dry react->workup purify 7. Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

Experimental workflow for Sonogashira coupling.
Protocol 2: General Procedure for Glaser-Hay Homocoupling of this compound

This protocol outlines the homocoupling of this compound to form 1,4-dicyclopentylbuta-1,3-diyne.

Materials:

  • This compound (1.0 equiv)

  • Copper(I) chloride (CuCl) (5-10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10-20 mol%)

  • Solvent (e.g., Dichloromethane or Acetone)

  • Oxygen source (e.g., air bubbled through the solution)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add CuCl and TMEDA to the solution.

  • Stir the reaction mixture at room temperature while bubbling air or oxygen through it.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, filter the mixture through a short pad of silica gel to remove the catalyst, washing with additional solvent.[5]

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.[5]

References

Technical Support Center: Cyclopentylacetylene Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for the purification of cyclopentylacetylene (B1345640) using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of a nonpolar compound like this compound, silica (B1680970) gel is the most common and recommended stationary phase.[1][2][3][4] Alumina can also be used, particularly the neutral form, and may be beneficial if the compound is sensitive to the slightly acidic nature of silica gel.[5]

Q2: Which mobile phase system should I use for this compound purification?

A2: A nonpolar solvent system is ideal for eluting this compound. Start with a very nonpolar eluent, such as pure hexanes or pentane (B18724).[6] The polarity can be gradually increased by adding a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to achieve the desired separation.[5] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for this compound on a TLC plate.[6]

Q3: How can I effectively separate this compound from nonpolar impurities that co-elute?

A3: Co-elution of nonpolar compounds is a common challenge.[6] Here are several strategies to improve separation:

  • Optimize the Mobile Phase: Use a very nonpolar eluent and increase the polarity in very small increments (e.g., 0.5-1% changes).[6] Trying solvents with different selectivities, such as replacing hexanes with pentane or using a system with toluene, might also help.[6]

  • Argentation Chromatography: Impregnating the silica gel with silver nitrate (B79036) can be a powerful technique for separating alkynes from other unsaturated or saturated compounds.[6] Silver ions form reversible complexes with the π-bonds of the alkyne, altering its retention on the column.[6]

  • Improve Column Packing and Loading: Employ a long, thin column for better separation and consider dry loading the sample if it is not readily soluble in the initial mobile phase.[7]

Q4: My this compound is not eluting from the column. What could be the problem?

A4: If your product is not eluting, it is likely that the mobile phase is not polar enough, or the compound is strongly interacting with the stationary phase. While this compound is nonpolar, if it is impure with more polar byproducts, those may stick to the silica. A gradual increase in the polarity of the eluent should eventually cause the compound to elute. Ensure the column has not run dry, as this can create channels and disrupt the elution process.

Troubleshooting Guide

Problem Possible Cause Solution Citation
Product elutes too quickly (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes).[6]
Product elutes too slowly or not at all (Low Rf) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.[6]
Poor separation of spots (streaking or overlapping) Sample is overloaded on the column. Column was packed improperly. Inappropriate solvent system.Reduce the amount of sample loaded. Repack the column carefully to ensure it is level and free of air bubbles. Re-evaluate the solvent system using TLC to achieve better separation.[7]
Compound appears in many fractions at low concentrations The band of the compound has broadened during elution.This can be caused by a variety of factors including poor packing, a non-level sample application, or running the column too slowly. Ensure the column is well-packed and the sample is loaded in a narrow band. For flash chromatography, apply consistent air pressure.[8]
Cracks appear in the silica gel bed The column has run dry, or there was a significant temperature change.Always keep the solvent level above the top of the stationary phase. Allow the column to equilibrate to the ambient temperature before running.

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)[1]
  • Hexanes (or pentane)
  • Ethyl acetate
  • Glass column
  • Sand
  • Collection tubes
  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a volatile solvent.

    • Spot the mixture on a TLC plate.

    • Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 100:0, 99:1, 98:2).

    • The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.3.[6]

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.[7]

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[6][7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

    • Collect the eluent in a series of labeled test tubes or flasks.[9]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.[1][9]

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

Table 1: Recommended Stationary and Mobile Phases

Stationary Phase Mobile Phase System (starting) Typical Polarity Modifier
Silica Gel (standard)100% Hexanes or PentaneEthyl Acetate (0.5-5%)
Neutral Alumina100% Hexanes or PentaneDichloromethane (1-10%)
Silver Nitrate Impregnated Silica Gel99:1 Hexanes:Ethyl AcetateEthyl Acetate

Table 2: Typical Column Chromatography Parameters

Parameter Recommendation
Target Rf on TLC 0.2 - 0.3
Column Dimensions Long and thin for better separation
Sample Loading Minimal volume of solvent or dry loading
Elution Technique Flash Chromatography (using air pressure)

Visualizations

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Optimal Rf ~0.2-0.3 Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified This compound Evaporate->Product

Caption: Workflow for this compound Purification.

TroubleshootingFlowchart Start Problem Encountered Rf_check Check Rf of Product Start->Rf_check High_Rf High Rf (>0.4) Rf_check->High_Rf Too Fast Low_Rf Low Rf (<0.1) Rf_check->Low_Rf Too Slow Poor_Sep Poor Separation Rf_check->Poor_Sep Co-elution/ Streaking Sol_High Decrease Mobile Phase Polarity High_Rf->Sol_High Sol_Low Increase Mobile Phase Polarity Low_Rf->Sol_Low Sol_Poor Optimize Solvent System (TLC) Use Longer Column Consider Argentation Poor_Sep->Sol_Poor

Caption: Troubleshooting Common Chromatography Issues.

References

Identifying byproducts in cyclopentylacetylene reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentylacetylene (B1345640). The focus is on identifying common byproducts in reactions, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Unexpected Peaks in NMR Spectra

Problem: After performing a reaction with this compound, my NMR spectrum shows unexpected peaks in addition to my desired product. How can I identify the byproducts?

Solution: Unexpected signals in your NMR spectrum often indicate the presence of byproducts. The most common byproduct in coupling reactions involving terminal alkynes like this compound is the homocoupling product. Other possibilities include starting material, isomers, or products from side reactions like hydration. This guide will help you identify these species.

Step 1: Identify Unreacted this compound

First, confirm if any unreacted starting material remains. Compare the chemical shifts in your product's spectrum with the known spectrum of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Acetylenic H~1.9 - 2.1t-
Acetylenic C-H--~68 - 70
Acetylenic C-C₅H₉--~88 - 90
C-1 (CH)~2.5 - 2.7m~30 - 32
C-2, C-5 (CH₂)~1.7 - 1.9m~33 - 35
C-3, C-4 (CH₂)~1.5 - 1.7m~25 - 27

Note: Predicted values are based on standard NMR prediction algorithms and may vary slightly based on solvent and experimental conditions.

Step 2: Identify the Homocoupling Byproduct: 1,4-Dicyclopentylbuta-1,3-diyne

A very common byproduct, especially in Sonogashira and similar coupling reactions, is the dimer of this compound, formed through oxidative coupling.[1][2] This byproduct, 1,4-dicyclopentylbuta-1,3-diyne, will have a symmetrical structure, which will be reflected in its NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Dicyclopentylbuta-1,3-diyne

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
C-1 (CH)~2.6 - 2.8m~31 - 33
C-2, C-5 (CH₂)~1.8 - 2.0m~34 - 36
C-3, C-4 (CH₂)~1.6 - 1.8m~26 - 28
Diyne C--~75 - 80

Key NMR Features of the Homocoupling Product:

  • Absence of the acetylenic proton signal around 1.9-2.1 ppm.

  • The cyclopentyl proton signals will likely be slightly downfield compared to the starting material.

  • The number of distinct signals for the cyclopentyl group will reflect its symmetrical attachment to the diyne core.

  • In the ¹³C NMR, the appearance of a new alkyne carbon signal in the diyne region (~75-80 ppm) and the disappearance of the terminal alkyne carbons of the starting material.

Step 3: Consider Other Potential Byproducts

Depending on the reaction conditions, other less common byproducts might form.

  • Isomerization: Under certain conditions (e.g., presence of strong base or certain transition metals), the terminal alkyne can isomerize to an internal alkyne or an allene. This would result in a complex mixture of isomers, each with a distinct set of NMR signals. Look for the appearance of new vinyl or allenic proton signals (typically in the 4.5-6.5 ppm region).

  • Hydration: If water is present, particularly under acidic conditions, this compound can hydrate (B1144303) to form cyclopentyl methyl ketone.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopentyl Methyl Ketone

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.1 - 2.3s~28 - 30
C-1 (CH)~2.8 - 3.0m~50 - 52
C-2, C-5 (CH₂)~1.6 - 1.8m~28 - 30
C-3, C-4 (CH₂)~1.5 - 1.7m~25 - 27
Carbonyl (C=O)-->200

Frequently Asked Questions (FAQs)

Q1: I see a significant amount of a byproduct that I suspect is the homocoupling product. How can I prevent its formation in my Sonogashira reaction?

A1: The formation of the homocoupling product (Glaser or Hay coupling) is a common issue in Sonogashira reactions, often promoted by the presence of oxygen and the copper(I) co-catalyst.[1][2] To minimize this byproduct, you can try the following:

  • Degas your solvents and reagents thoroughly: Oxygen is a key promoter of the homocoupling reaction.
  • Use a copper-free Sonogashira protocol: Several methods have been developed to avoid the use of a copper co-catalyst, which can significantly reduce homocoupling.
  • Control the addition of your alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway.
  • Optimize the catalyst and ligand: The choice of palladium catalyst and phosphine (B1218219) ligand can influence the relative rates of cross-coupling and homocoupling.

Q2: My reaction is sluggish and I'm not getting complete conversion. Could this be related to byproduct formation?

A2: Yes, a sluggish reaction can sometimes be linked to catalyst deactivation, which can be exacerbated by side reactions. If significant homocoupling occurs, it consumes the starting alkyne, making it unavailable for the desired cross-coupling reaction. Additionally, the homocoupling product or other byproducts could potentially coordinate to the palladium catalyst and inhibit its activity. Optimizing the reaction conditions to minimize byproduct formation, as mentioned above, can often improve the overall reaction efficiency.

Q3: Are there any other common impurities I should be aware of?

A3: Besides the byproducts from side reactions, impurities can also be introduced from the starting materials or solvents.

  • Impurities in this compound: Ensure the purity of your starting material. Impurities from its synthesis could carry through to your reaction.
  • Solvent impurities: Traces of water or other reactive impurities in your solvent can lead to unexpected side reactions. Always use dry, high-purity solvents.

Experimental Protocols

Example Protocol: Sonogashira Coupling of this compound with an Aryl Halide

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0 mmol).

  • Addition of this compound: Add this compound (1.2 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Reaction_Pathways CP_acetylene This compound Desired_product Desired Cross-Coupling Product CP_acetylene->Desired_product Homocoupling_product Homocoupling Byproduct (1,4-Dicyclopentylbuta-1,3-diyne) CP_acetylene->Homocoupling_product O₂ Side_reactions Other Side Reactions (e.g., Isomerization, Hydration) CP_acetylene->Side_reactions Aryl_halide Aryl Halide Aryl_halide->Desired_product Catalyst Pd/Cu Catalyst Base Other_byproducts Other Byproducts Side_reactions->Other_byproducts Troubleshooting_Workflow Start Unexpected peaks in NMR Check_SM Compare with this compound NMR data Start->Check_SM SM_Present Unreacted Starting Material Identified Check_SM->SM_Present Yes Check_Homocoupling Look for symmetrical dimer signals (Absence of acetylenic H) Check_SM->Check_Homocoupling No SM_Present->Check_Homocoupling Homocoupling_Present Homocoupling Byproduct Identified Check_Homocoupling->Homocoupling_Present Yes Consider_Other Investigate other possibilities: Isomerization, Hydration, etc. Check_Homocoupling->Consider_Other No Optimize Optimize reaction conditions: - Degas solvents - Use Cu-free conditions - Adjust stoichiometry Homocoupling_Present->Optimize Other_Identified Other Byproducts Identified Consider_Other->Other_Identified Yes Other_Identified->Optimize

References

Technical Support Center: Handling Pyrophoric Reagents with Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrophoric reagents, specifically in the context of reactions involving cyclopentylacetylene (B1345640). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are pyrophoric reagents and why are they used with this compound?

A1: Pyrophoric reagents are substances that ignite spontaneously in air at or below 54°C (130°F).[1] They are highly reactive and must be handled under an inert atmosphere to prevent fires.[2][3] In the context of this compound, a terminal alkyne, pyrophoric reagents like n-butyllithium (n-BuLi) are commonly used as strong bases to deprotonate the terminal alkyne, forming a lithium acetylide.[4][5] This acetylide is a potent nucleophile, enabling the formation of new carbon-carbon bonds by reacting it with various electrophiles.[4]

Q2: What are the primary hazards associated with handling pyrophoric reagents?

A2: The main hazard is their spontaneous ignition upon contact with air and/or moisture, which can lead to fires and explosions.[2][3] Many pyrophoric reagents are also corrosive, toxic, and may come dissolved in flammable solvents, adding to the overall risk.[2][3] For instance, n-butyllithium reacts violently with water and carbon dioxide.[6]

Q3: What personal protective equipment (PPE) is mandatory when working with pyrophoric reagents?

A3: Appropriate PPE is crucial for safety. The following should be worn at all times when handling pyrophoric materials:

  • Eye Protection: Chemical splash goggles and a face shield are required.[1]

  • Gloves: A combination of nitrile gloves underneath neoprene or other chemical-resistant gloves is recommended.[1]

  • Lab Coat: A flame-resistant lab coat is mandatory.[1][2]

  • Clothing: Natural fiber clothing (e.g., cotton) should be worn, as synthetic fibers can melt and adhere to the skin in case of a fire.[2]

  • Footwear: Closed-toe shoes are required.[1]

Troubleshooting Guide

Problem 1: My reaction to deprotonate this compound with n-BuLi is not working (e.g., starting material is recovered). What are the possible causes?

Possible Causes and Solutions:

  • Inactive n-Butyllithium: The concentration of commercially available n-BuLi can decrease over time due to degradation. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. A common method is titration with a known amount of a suitable indicator like diphenylacetic acid in dry THF until a color change is observed.

  • Presence of Moisture or Air: Pyrophoric reagents are extremely sensitive to moisture and air. Ensure all glassware is rigorously dried in an oven or by flame-drying under vacuum and cooled under a stream of inert gas (argon or nitrogen). The reaction should be conducted under a positive pressure of an inert gas using a Schlenk line or in a glovebox.[3] Solvents must be anhydrous. For instance, THF should be freshly distilled from a suitable drying agent like sodium/benzophenone ketyl.

  • Inadequate Temperature Control: The deprotonation of terminal alkynes with n-BuLi is typically performed at low temperatures, such as -78 °C (a dry ice/acetone bath), to minimize side reactions.[6][7] Adding the n-BuLi dropwise to the this compound solution while maintaining a low temperature is critical.

  • Impure Starting Material: Ensure the this compound is pure and free of any acidic impurities that could consume the n-butyllithium.

Problem 2: The reaction mixture turned a dark color and/or I observe unexpected byproducts.

Possible Causes and Solutions:

  • Reaction with Solvent: n-Butyllithium can react with ethereal solvents like tetrahydrofuran (B95107) (THF), especially at temperatures above -20 °C.[6][8] This degradation can lead to the formation of colored impurities and byproducts. It is essential to maintain a low reaction temperature throughout the addition of n-BuLi and for a period afterward.

  • Side Reactions of the Acetylide: The formed lithium cyclopentylacetylide is a strong nucleophile and base. If the subsequent electrophile is not added in a timely manner or if there are other reactive species present, it could lead to undesired side reactions.

  • Excess n-Butyllithium: Using a large excess of n-butyllithium can lead to side reactions with the solvent or other components of the reaction mixture. Accurate titration of the n-BuLi is key to using the correct stoichiometric amount.

Experimental Protocols

General Protocol for the Deprotonation of this compound with n-Butyllithium

This protocol is a general guideline and should be adapted based on the specific subsequent reaction with an electrophile.

Materials and Equipment:

  • Schlenk flask and other appropriate oven-dried glassware

  • Schlenk line with a supply of dry, inert gas (Argon or Nitrogen)

  • Dry, air-free syringes and needles

  • Anhydrous solvent (e.g., THF, freshly distilled)

  • This compound (purified)

  • n-Butyllithium solution in hexanes (titrated)

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble the oven-dried Schlenk flask under a positive pressure of inert gas.

  • Reagent Addition: Add anhydrous THF to the flask via a syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound to the cooled solvent via a syringe.

  • Deprotonation: Slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the titrated n-butyllithium solution dropwise to the stirred this compound solution. Maintain the temperature at -78 °C during the addition. The addition is often exothermic, so slow addition is crucial.

  • Reaction Time: Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation. The formation of the lithium acetylide may be indicated by a color change.

  • Subsequent Reaction: The resulting solution of lithium cyclopentylacetylide is now ready for reaction with an electrophile. The electrophile should be added slowly at -78 °C.

  • Quenching: After the reaction with the electrophile is complete, the reaction is carefully quenched at low temperature by the slow addition of a suitable quenching agent, such as saturated aqueous ammonium (B1175870) chloride solution.[7]

  • Workup: Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and extraction to isolate the product.

Quantitative Data Summary

Specific yield data for the deprotonation of this compound followed by reaction with various electrophiles is not compiled in a single source. However, the synthesis of related ω-haloalkyl acetylenes from terminal acetylenes using n-BuLi for deprotonation reports yields in the range of 50-80%.[2] It is reasonable to expect similar yields for reactions involving this compound, contingent on the nature of the electrophile and the optimization of reaction conditions.

ParameterRecommended ConditionReference/Note
Pyrophoric Reagent n-Butyllithium (n-BuLi)A common strong base for alkyne deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Freshly distilled from a drying agent.
Temperature -78 °C (Dry ice/acetone bath)To minimize side reactions, especially with THF.[6][8]
Equivalents of n-BuLi 1.0 - 1.1Based on titrated concentration of n-BuLi.
Reaction Time 30 - 60 minutesFor complete deprotonation before adding the electrophile.
Quenching Agent Saturated aq. NH₄ClA standard and safe quenching agent.[7]
Expected Yield 50 - 80% (product dependent)Based on similar reactions.[2]

Visualizations

Below are diagrams illustrating key workflows for handling pyrophoric reagents.

experimental_workflow Experimental Workflow: Deprotonation of this compound cluster_prep Preparation cluster_reaction Reaction Setup cluster_deprotonation Deprotonation cluster_workup Workup prep_glassware Oven-dry Glassware setup_inert Assemble Under Inert Gas prep_glassware->setup_inert prep_solvent Use Anhydrous Solvent add_solvent Add Solvent & Cool to -78°C prep_solvent->add_solvent prep_reagents Prepare Reagents add_alkyne Add this compound prep_reagents->add_alkyne setup_inert->add_solvent add_solvent->add_alkyne add_buli Slowly Add n-BuLi add_alkyne->add_buli stir Stir at -78°C add_buli->stir add_electrophile Add Electrophile stir->add_electrophile quench Quench Reaction add_electrophile->quench extract Extract Product quench->extract

Caption: Experimental workflow for this compound deprotonation.

troubleshooting_logic Troubleshooting Logic for Failed Lithiation start Reaction Failed? check_buli Is n-BuLi Titrated? start->check_buli Yes check_conditions Anhydrous/Inert Conditions? check_buli->check_conditions Yes titrate Titrate n-BuLi check_buli->titrate No check_temp Correct Temperature? check_conditions->check_temp Yes improve_setup Dry Glassware & Solvents, Ensure Inert Atmosphere check_conditions->improve_setup No adjust_temp Maintain -78°C check_temp->adjust_temp No success Re-run Experiment check_temp->success Yes titrate->success improve_setup->success adjust_temp->success

Caption: Troubleshooting logic for failed lithiation reactions.

References

Technical Support Center: Solvent Effects on Cyclopentylacetylene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with cyclopentylacetylene (B1345640). The content focuses on how different solvents can influence the outcome of common reactions involving this terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical when working with this compound?

A1: Solvents can significantly impact the reactivity of this compound by influencing the stability of reactants, intermediates, and transition states. The polarity, proticity (ability to donate a proton), and coordinating ability of a solvent can alter reaction rates, yields, and even the type of product formed. For instance, polar solvents can stabilize charged intermediates, accelerating certain reaction pathways, while non-polar solvents might be preferred for reactions involving non-polar reactants.

Q2: I am trying to deprotonate this compound to form the acetylide. Why is my reaction not working in an alcohol solvent?

A2: Terminal alkynes like this compound have a pKa of approximately 25, making them much more acidic than alkanes but still far less acidic than alcohols (pKa ~16-18). Using an alcohol as a solvent will result in the deprotonation of the alcohol by the strong base intended for the alkyne, rendering the reaction ineffective. For successful deprotonation, a much stronger base than alkoxides is required, and the reaction should be conducted in a non-protic solvent like ether or liquid ammonia.[1]

Q3: In a Sonogashira coupling reaction with this compound, I am observing significant homocoupling of the alkyne. What is causing this and how can I minimize it?

A3: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially in the presence of oxygen and a copper(I) co-catalyst. To minimize this, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions by thoroughly degassing your solvent and using an inert atmosphere (e.g., argon or nitrogen). Running the reaction as a "copper-free" Sonogashira coupling is another effective strategy to prevent homocoupling.

Q4: When hydrating this compound, how does the choice of catalyst and solvent affect the product?

A4: The hydration of this compound can yield either a methyl ketone or an aldehyde, depending on the reaction conditions.

  • Markovnikov hydration , yielding cyclopentyl methyl ketone, is typically achieved using a mercury(II) sulfate (B86663) catalyst in aqueous sulfuric acid.[2][3]

  • Anti-Markovnikov hydration , yielding cyclopentylacetaldehyde, is achieved through a hydroboration-oxidation sequence.[4][5] The choice of solvent in these reactions is often dictated by the solubility of the reactants and reagents.

Troubleshooting Guides

Sonogashira Coupling of this compound
Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Poor quality of reagents (aryl halide, alkyne, base). 3. Inappropriate solvent. 4. Insufficiently basic reaction medium.1. Use fresh palladium and copper catalysts. 2. Purify starting materials. Ensure the base (e.g., triethylamine) is dry. 3. Screen different solvents (e.g., THF, DMF, toluene). The optimal solvent can be substrate-dependent. 4. Use an excess of an amine base like triethylamine (B128534) or diisopropylamine.
Formation of black precipitate (Palladium black) 1. Decomposition of the palladium catalyst. 2. Presence of impurities. 3. High reaction temperature.1. Use fresh, high-purity reagents and solvents. Some solvents like THF may promote palladium black formation. 2. Ensure all starting materials are pure. 3. Lower the reaction temperature.
Homocoupling of this compound 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Degas the solvent and maintain an inert atmosphere (N₂ or Ar). 2. Reduce the amount of copper catalyst or perform a copper-free Sonogashira reaction.
Hydration of this compound
Issue Possible Cause(s) Recommended Solution(s)
Low conversion of starting material 1. Inactive catalyst (e.g., old HgSO₄). 2. Insufficiently acidic conditions. 3. Low reaction temperature.1. Use fresh mercury(II) sulfate. 2. Ensure the concentration of sulfuric acid is adequate. 3. Increase the reaction temperature, but monitor for side reactions.
Formation of undesired regioisomer 1. Incorrect choice of hydration method.1. For methyl ketone, use HgSO₄/H₂SO₄. For aldehyde, use hydroboration-oxidation (e.g., with 9-BBN or disiamylborane (B86530) followed by H₂O₂/NaOH).[4][5]
Complex product mixture with internal alkynes 1. Non-regioselective addition of water.1. For unsymmetrical internal alkynes, hydration often gives a mixture of ketones. This is an inherent limitation of the reaction.

Data Presentation

The following tables summarize quantitative data on the effect of solvents on reactions of terminal alkynes, using phenylacetylene (B144264) as a model substrate, which is expected to have reactivity comparable to this compound.

Table 1: Solvent Effects on the Yield of Sonogashira Coupling of Iodobenzene (B50100) with Phenylacetylene

Solvent Dielectric Constant (ε) Yield (%)
Toluene2.470
DMF36.720
DME7.2Low
THF7.6Low
1,4-Dioxane2.2Low
CH₃CN37.5Low

Data adapted from a study on a copper-free Sonogashira coupling. The lower yield in polar coordinating solvents like DMF was attributed to the potential displacement of ligands from the active palladium complex.

Table 2: Solvent Effects on the Conversion of Phenylacetylene in Hydration Reactions

Catalyst System Solvent Temperature (°C) Time (h) Conversion (%)
Sulfonated CarbonH₂O1206>99
[Au(C⋮C-tBu)(TPPTS)]MeOH/H₂O (5:1) + H₂SO₄Reflux1100
[Au(C⋮C-3-C₄H₃S)(TPPTS)]MeOH/H₂O (5:1) + H₂SO₄Reflux1100

Data shows that water can be an effective solvent for alkyne hydration with appropriate catalysts. The rate of reaction can be influenced by the catalyst system.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Iodobenzene

This protocol describes a general procedure for the copper-palladium catalyzed coupling of this compound with iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide co-catalyst)

  • Triethylamine (Et₃N, as base and solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., 10 mL) and triethylamine (e.g., 3 equivalents).

  • Add iodobenzene (1 equivalent).

  • Add this compound (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Mercury(II)-Catalyzed Hydration of this compound

This protocol describes the Markovnikov hydration of this compound to form cyclopentyl methyl ketone.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Water

  • Organic solvent (e.g., Dioxane or THF)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, prepare a solution of sulfuric acid in water (e.g., 1 M H₂SO₄).

  • Add a catalytic amount of mercury(II) sulfate (e.g., 1-2 mol%).

  • If this compound is not soluble in the aqueous acid, add a co-solvent like dioxane or THF.

  • Add this compound (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Sonogashira_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Schlenk Flask B Add Pd and Cu Catalysts A->B C Add Anhydrous Solvent and Base B->C D Add Aryl Halide C->D E Add this compound D->E F Stir and Heat E->F G Monitor by TLC/GC F->G H Filter to Remove Catalyst G->H I Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for Sonogashira coupling.

Alkyne_Hydration_Pathways cluster_markovnikov Markovnikov Pathway cluster_antimarkovnikov Anti-Markovnikov Pathway start This compound M_reagents H₂O, H₂SO₄, HgSO₄ start->M_reagents AM_reagents 1. R₂BH 2. H₂O₂, NaOH start->AM_reagents M_intermediate Enol Intermediate M_reagents->M_intermediate Hydration M_product Cyclopentyl Methyl Ketone M_intermediate->M_product Tautomerization AM_intermediate Vinylic Borane AM_reagents->AM_intermediate Hydroboration AM_product Cyclopentylacetaldehyde AM_intermediate->AM_product Oxidation

Caption: Reaction pathways for the hydration of this compound.

References

Technical Support Center: Catalyst Deactivation in Cyclopentylacetylene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Sonogashira cross-coupling of cyclopentylacetylene (B1345640). The information is designed to help you diagnose and resolve catalyst deactivation and other related problems in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding, or the yield is very low. What are the first things I should check?

A1: When a Sonogashira reaction fails, a systematic check of the foundational components is crucial.

  • Catalyst Integrity: Ensure your palladium catalyst and copper(I) cocatalyst (if used) are active and have not degraded. Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts can oxidize over time.

  • Reaction Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the decomposition of the palladium catalyst and promote the undesired homocoupling of this compound.[1]

  • Solvent and Base Quality: Use anhydrous and properly degassed solvents and amine bases. Oxygen dissolved in the reagents can be a significant source of catalyst deactivation.[1]

  • Reagent Purity: Impurities in the this compound or the aryl/vinyl halide can act as catalyst poisons.[1]

Q2: I am observing a significant amount of a side product that I suspect is the homocoupling of this compound (a diyne). How can I minimize this?

A2: The formation of diynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper cocatalyst is used in the presence of oxygen.[1] To mitigate this:

  • Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas.[1]

  • Minimize Copper(I) Catalyst: Reduce the loading of the copper(I) cocatalyst to the minimum effective amount.

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to suppress homocoupling.

  • Consider a Copper-Free Protocol: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol is often the most effective solution.[1] These protocols may require specific ligands to facilitate the catalytic cycle.

Q3: My reaction mixture has turned black, and I see a precipitate. What does this mean?

A3: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of palladium catalyst decomposition.[1] The active Pd(0) catalyst has likely agglomerated and precipitated out of the solution, rendering it inactive. Common causes include:

  • Presence of Oxygen: As mentioned, oxygen can degrade the catalyst.

  • Impurities: Trace impurities in the reagents or solvents can poison the catalyst and lead to precipitation.

  • High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.

  • Inappropriate Solvent Choice: Some solvents may not effectively stabilize the catalytic species, leading to precipitation. There is some anecdotal evidence that THF may promote the formation of palladium black in some systems.[1]

Q4: How does the steric bulk of the cyclopentyl group affect the reaction?

A4: The cyclopentyl group introduces moderate steric bulk. The nature of the most active palladium/phosphine (B1218219) catalyst complex for a Sonogashira reaction is primarily determined by the steric bulk of the alkyne.[2] For sterically demanding acetylenes, bulkier phosphine ligands on the palladium catalyst are often required to achieve good results.[2] The steric hindrance of the cyclopentyl group may necessitate the use of ligands such as t-BuPCy₂ or PCy₃ to facilitate the reaction.[2]

Q5: Can I regenerate a deactivated palladium catalyst?

A5: In some cases, palladium catalysts, particularly those on a solid support like carbon (Pd/C), can be regenerated. The primary cause of deactivation on supported catalysts is often the blockage of active sites by organic residues or carbon deposits ("coke").[3] Regeneration methods typically involve washing with solvents to remove adsorbed species or controlled oxidation to burn off carbonaceous deposits.[3] For homogeneous catalysts that have formed palladium black, regeneration is generally not feasible in the context of the ongoing reaction.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues in this compound cross-coupling reactions.

Observed Issue Potential Cause Recommended Action
Low or No Product Yield Inactive CatalystUse a fresh batch of palladium catalyst and copper(I) cocatalyst.
Poor Reaction ConditionsEnsure solvents and bases are anhydrous and thoroughly degassed. Maintain a strict inert atmosphere.
Unsuitable LigandFor the sterically demanding this compound, consider using bulky phosphine ligands like t-BuPCy₂ or PCy₃.[2]
Low Reactivity of HalideThe reactivity of the aryl/vinyl halide follows the trend: I > OTf > Br > Cl.[1] For less reactive halides (Br, Cl), higher temperatures or a more active catalyst system may be needed.
Significant Alkyne Homocoupling Presence of OxygenRigorously degas all reagents and maintain a positive pressure of inert gas.
Excess Copper(I) CocatalystReduce the amount of copper(I) iodide.
Consider switching to a copper-free Sonogashira protocol.[1]
Formation of Palladium Black Oxygen in the SystemImprove degassing procedures for all solvents and reagents.
Impurities in ReagentsPurify starting materials (this compound and aryl/vinyl halide) by distillation, recrystallization, or column chromatography.
High Reaction TemperatureLower the reaction temperature and monitor for improvement.
Reaction Stalls Before Completion Gradual Catalyst DeactivationA modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may help.
Product InhibitionThe product may be coordinating to the palladium center and inhibiting the catalytic cycle. A change in ligand or solvent may be necessary.

Quantitative Data Summary

The optimal reaction parameters can vary depending on the specific substrates and catalyst system. The following tables provide a general starting point for optimization.

Table 1: Typical Catalyst and Ligand Loadings

Component Typical Loading (mol%) Notes
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)1 - 5Higher loadings may be needed for less reactive substrates.
Copper(I) Cocatalyst (e.g., CuI)2 - 10In copper-free protocols, this is omitted.
Phosphine Ligand (if used with a Pd precursor)2 - 10The ratio of ligand to palladium is crucial for catalyst stability and activity.

Table 2: Common Solvents and Bases

Solvent Base Typical Temperature Range (°C)
Tetrahydrofuran (B95107) (THF)Triethylamine (B128534) (TEA), Diisopropylamine (DIPA)Room Temperature - 65
Toluene (B28343)Triethylamine (TEA), Diisopropylamine (DIPA)Room Temperature - 110
N,N-Dimethylformamide (DMF)Triethylamine (TEA), Cesium Carbonate (Cs₂CO₃)Room Temperature - 100
Acetonitrile (MeCN)Triethylamine (TEA)Room Temperature - 80

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide

  • Reaction Setup: To a dry, two-necked flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (2.0 equiv.).

  • Alkyne Addition: Add this compound (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, gentle heating (e.g., 50 °C) may be applied.

  • Workup: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask under an inert atmosphere, stir the palladium source (e.g., Pd(OAc)₂) and a bulky phosphine ligand (e.g., t-BuPCy₂) in the reaction solvent for 15-30 minutes.

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aryl bromide (1.0 equiv.) and the pre-formed catalyst solution (or the palladium source and ligand directly).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) and a suitable base (e.g., Cs₂CO₃ or DIPA, 2.0 equiv.).

  • Alkyne Addition: Add this compound (1.5 equiv.) to the mixture.

  • Reaction Conditions: Heat the reaction to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

Catalyst_Deactivation_Pathway cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Catalytic_Cycle Desired Cross-Coupling Cycle Active_Catalyst->Catalytic_Cycle Product Formation Deactivated_Catalyst Deactivated Catalyst (Palladium Black) Active_Catalyst->Deactivated_Catalyst Side_Reaction Alkyne Homocoupling (Glaser Coupling) Active_Catalyst->Side_Reaction Undesired Reaction (promoted by O₂/Cu(I)) Catalytic_Cycle->Active_Catalyst Oxygen Oxygen Oxygen->Deactivated_Catalyst Oxidation/Decomposition Impurities Impurities (e.g., S, H₂O) Impurities->Deactivated_Catalyst Poisoning High_Temp High Temperature High_Temp->Deactivated_Catalyst Agglomeration

Caption: Common pathways for catalyst deactivation in Sonogashira cross-coupling reactions.

Troubleshooting_Workflow Start Low/No Yield in This compound Coupling Check_Reagents Check Purity and Integrity of Catalyst, Solvents, and Reagents Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere (Degassing, Ar/N₂) Check_Reagents->Check_Atmosphere Check_Conditions Optimize Reaction Conditions (Temperature, Base, Solvent) Check_Atmosphere->Check_Conditions Check_Ligand Consider Bulky Ligand for Steric Hindrance of Cyclopentyl Group Check_Conditions->Check_Ligand Consider_Cu_Free Switch to Copper-Free Protocol to Minimize Homocoupling Check_Ligand->Consider_Cu_Free Success Improved Yield Consider_Cu_Free->Success

Caption: A logical workflow for troubleshooting low-yielding this compound cross-coupling reactions.

References

Technical Support Center: Managing Exothermic Reactions with Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing exothermic reactions involving cyclopentylacetylene (B1345640). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on safely conducting and troubleshooting these potentially hazardous reactions. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) for common exothermic reactions involving this compound.

Disclaimer

The information provided herein is for guidance purposes only and should not be considered a substitute for a thorough risk assessment and established laboratory safety protocols. All experiments should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls.

Sonogashira Coupling Reactions

Sonogashira coupling is a versatile cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide. This reaction is known to be exothermic and requires careful temperature control to prevent thermal runaway.[1]

Frequently Asked Questions (FAQs)

Q1: How exothermic is the Sonogashira coupling of this compound?

Q2: What are the primary signs of a thermal runaway in a Sonogashira reaction?

A2: Key indicators include a rapid, uncontrolled increase in reaction temperature, a sudden rise in pressure within the reaction vessel, vigorous boiling of the solvent even with cooling, and a noticeable change in the reaction mixture's color or viscosity.

Q3: Can the choice of catalyst influence the reaction exotherm?

A3: Yes, the catalyst system can impact the reaction rate and, consequently, the heat generation rate. While the provided information doesn't detail specific catalyst effects on the exotherm, it's a known principle in catalysis. Different palladium sources and ligands can alter the reaction kinetics. Copper(I) co-catalysts are also known to influence the reaction mechanism and rate.[3][4]

Troubleshooting Guide
Issue Possible Cause Recommended Action
Rapid Temperature Increase Reagent addition is too fast.Immediately stop the addition of reagents. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath). Reduce the rate of addition for the remainder of the reaction.
Insufficient cooling.Ensure the cooling bath is at the correct temperature and that there is adequate surface area for heat exchange. For larger scale reactions, consider a more efficient cooling system.
High concentration of reactants.Dilute the reaction mixture with an appropriate solvent. For future experiments, consider running the reaction at a lower concentration.
Reaction Stalls After Initial Exotherm Catalyst deactivation.Ensure all reagents and solvents are anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.[5]
Insufficient base.Ensure an adequate amount of a suitable base, like triethylamine, is present to neutralize the hydrogen halide byproduct.[3]
Formation of Homocoupling Byproducts Presence of oxygen.Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Copper-free Sonogashira variations can also be considered to avoid homocoupling.[3]
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

Procedure:

  • Set up a reaction vessel equipped with a magnetic stirrer, thermometer, condenser, and a nitrogen or argon inlet.

  • Charge the vessel with the aryl iodide, palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous, deoxygenated solvent and the amine base.

  • Begin stirring and ensure the mixture is homogeneous.

  • Slowly add the this compound dropwise via a syringe pump or an addition funnel over a prolonged period. Crucially, monitor the internal reaction temperature throughout the addition. Maintain the temperature within a safe, predetermined range (e.g., room temperature or slightly elevated, depending on the specific substrates).[3]

  • After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Proceed with standard workup and purification procedures.

Logical Workflow for Troubleshooting Sonogashira Exotherms

Sonogashira_Troubleshooting start Exothermic Event During Sonogashira Coupling stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Enhance Cooling stop_addition->increase_cooling monitor_temp Monitor Temperature and Pressure increase_cooling->monitor_temp stable Temperature Stabilizes monitor_temp->stable Is it controlled? runaway Temperature Continues to Rise (Runaway) monitor_temp->runaway No resume_slowly Resume Addition at a Slower Rate stable->resume_slowly investigate Investigate Root Cause: - Addition Rate - Concentration - Cooling Efficiency stable->investigate quench Emergency Quench runaway->quench runaway->investigate end Reaction Complete or Safely Terminated resume_slowly->end quench->end

Caption: Troubleshooting workflow for a Sonogashira exotherm.

Grignard Reactions

The formation of a Grignard reagent from an alkyl or aryl halide and magnesium, and its subsequent reaction with an electrophile, are classic and highly exothermic processes.[6]

Frequently Asked Questions (FAQs)

Q1: What makes Grignard reactions so exothermic?

A1: The reaction of an organic halide with magnesium metal to form the Grignard reagent is highly exothermic. The subsequent reaction of the Grignard reagent with an electrophile, such as a carbonyl compound, is also typically very exothermic. The overall heat of reaction for the Grignard addition can be in the range of -120 kJ/mol.[7]

Q2: How can I safely initiate a Grignard reaction?

A2: Initiation can sometimes be sluggish, leading to a dangerous accumulation of the halide. Using an activator such as iodine or 1,2-dibromoethane (B42909) can help initiate the reaction smoothly.[8] It is crucial to see a temperature increase, indicating the reaction has started, before adding the bulk of the halide.

Q3: Are there safer solvent choices for Grignard reactions?

A3: Yes. While diethyl ether and THF are common, they are highly flammable. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered safer alternatives due to their higher boiling points and flash points.[9][10]

Troubleshooting Guide
Issue Possible Cause Recommended Action
Uncontrolled Exotherm Too rapid addition of the organic halide or the electrophile.Stop the addition immediately. Increase cooling. If necessary, add a cold, inert solvent to dilute the reaction mixture.
Accumulation of unreacted halide followed by sudden initiation.Ensure initiation has occurred before adding the bulk of the halide. Add the halide slowly and monitor the temperature closely.
Formation of Wurtz Coupling Byproducts High local concentration of the organic halide.Add the halide solution slowly and ensure efficient stirring to maintain a low concentration throughout the reaction mixture.[6]
Experimental Protocol: Grignard Reaction of this compound

This protocol assumes the prior formation of a Grignard reagent which is then reacted with this compound (acting as an acid to form the acetylide Grignard).

Materials:

  • A pre-formed Grignard reagent (e.g., ethylmagnesium bromide) in a suitable solvent (e.g., THF)

  • This compound

  • Anhydrous solvent (e.g., THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, thermometer, and nitrogen inlet, place a solution of this compound in anhydrous THF.

  • Cool the flask in an ice-water or dry ice/acetone bath.

  • Slowly add the Grignard reagent solution from the dropping funnel. A gentle exotherm should be observed. Maintain the internal temperature below a specified limit (e.g., 10 °C).

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • The resulting cyclopentylacetylide Grignard reagent can then be used in subsequent reactions.

  • To quench any remaining Grignard reagent, cool the mixture in an ice bath and slowly add saturated aqueous ammonium chloride.

Logical Workflow for Managing Grignard Reaction Exotherms

Grignard_Troubleshooting start Initiating Grignard Reaction add_halide Slowly Add Alkyl/Aryl Halide start->add_halide monitor_initiation Monitor for Initiation (Temperature Rise) add_halide->monitor_initiation initiated Reaction Initiated monitor_initiation->initiated Yes not_initiated No Initiation monitor_initiation->not_initiated No continue_addition Continue Slow Addition with Cooling initiated->continue_addition add_activator Add Initiator (e.g., Iodine crystal) not_initiated->add_activator control_exotherm Control Exotherm continue_addition->control_exotherm add_activator->monitor_initiation stable Temperature Stable control_exotherm->stable Yes overheating Overheating control_exotherm->overheating No complete Reaction Complete stable->complete stop_and_cool Stop Addition & Increase Cooling overheating->stop_and_cool stop_and_cool->control_exotherm

Caption: Decision-making workflow for Grignard reaction initiation and exotherm control.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction. While it is known to be highly exothermic, the reaction often has a high activation barrier, which can make it appear to proceed smoothly at room temperature.[11]

Frequently Asked Questions (FAQs)

Q1: Is Click Chemistry with this compound always exothermic?

A1: Yes, the reaction is thermodynamically very favorable and therefore highly exothermic.[11] However, the kinetic barrier can be high, meaning the reaction rate at room temperature might be slow, and the heat is released over a longer period.

Q2: Can a thermal runaway occur during a Click reaction?

A2: While less common than in Grignard or some Sonogashira reactions at laboratory scale due to the high activation energy, a thermal runaway is still possible, especially on a larger scale or if the reaction is heated. If the reaction is initiated and then proceeds at a rapidly increasing rate, the heat generated could exceed the cooling capacity of the system.

Q3: How can I control the rate of a Click reaction?

A3: The reaction rate can be controlled by several factors:

  • Temperature: Running the reaction at a lower temperature will slow it down.

  • Catalyst Concentration: The concentration of the copper(I) catalyst is a key factor in the reaction rate.[2]

  • Ligands: The choice of ligand for the copper catalyst can also influence its activity.[12]

Troubleshooting Guide
Issue Possible Cause Recommended Action
Reaction is Too Fast/Exothermic High catalyst loading.Reduce the amount of copper catalyst and sodium ascorbate (B8700270).
Reaction performed at elevated temperature.Conduct the reaction at room temperature or in a cooling bath.
No Reaction or Very Slow Reaction Inactive catalyst (Cu(II) instead of Cu(I)).Ensure a sufficient amount of a reducing agent like sodium ascorbate is used and that it is fresh. Degas solvents to remove oxygen which can oxidize the Cu(I) catalyst.[13]
Poor quality reagents.Use pure starting materials. Azides, in particular, can be unstable.
Side Product Formation Oxidative homocoupling of the alkyne.This can be minimized by maintaining a reducing environment with an adequate excess of sodium ascorbate and by degassing the reaction mixture to remove oxygen.[13]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • An organic azide (B81097)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • In a reaction vial, dissolve the this compound and the organic azide in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate.

  • Add the copper(II) sulfate solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • For reactions that are sluggish, gentle heating (e.g., 40-60 °C) can be applied, but with careful monitoring of the temperature.[2][14]

  • Upon completion, proceed with standard workup, which may involve dilution with an organic solvent and washing with water to remove the copper catalyst.

Logical Workflow for Optimizing Click Chemistry Reactions

Click_Chemistry_Optimization start Click Reaction Setup check_reagents Use Pure Reagents & Degassed Solvents start->check_reagents add_reactants Combine Alkyne & Azide check_reagents->add_reactants add_catalyst Add CuSO4 then Sodium Ascorbate add_reactants->add_catalyst monitor_reaction Monitor Reaction (TLC/LC-MS) add_catalyst->monitor_reaction complete Reaction Complete monitor_reaction->complete Yes no_reaction No/Slow Reaction monitor_reaction->no_reaction No workup Workup & Purification complete->workup troubleshoot Check: - Freshness of Ascorbate - Catalyst Concentration - Temperature - Ligand Presence no_reaction->troubleshoot troubleshoot->add_catalyst Re-initiate

Caption: A workflow for setting up and troubleshooting Click chemistry reactions.

References

Technical Support Center: Water Removal in Cyclopentylacetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the effective removal of water from reactions involving cyclopentylacetylene (B1345640). Water can significantly hinder these reactions, particularly those that are metal-catalyzed or involve organometallic reagents, by deactivating catalysts, quenching reagents, and promoting undesirable side reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical for reactions with this compound?

A1: this compound often participates in reactions that are highly sensitive to moisture. For instance:

  • Grignard Reactions: Water is acidic enough to protonate and destroy the highly basic Grignard reagent, preventing the desired carbon-carbon bond formation.[1][2]

  • Sonogashira Couplings: While some protocols are robust, water can negatively impact the catalytic cycle of palladium and copper catalysts, potentially leading to lower yields.[3][4]

  • Metal-Catalyzed Reactions: Many transition metal catalysts used in alkyne chemistry can be deactivated or have their selectivity altered by the presence of water.[5]

Q2: What are the primary methods for removing water from a reaction mixture?

A2: The main strategies are:

  • Use of Drying Agents (Desiccants): Solid agents like molecular sieves are added to the solvent or reaction mixture to adsorb water.[6]

  • Azeotropic Distillation: Water is removed as a lower-boiling azeotrope with an appropriate solvent (e.g., toluene) using a Dean-Stark apparatus.[7][8][9] This technique is effective for reactions that produce water as a byproduct.[8]

Q3: What is the difference between 3Å and 4Å molecular sieves, and which should I use?

A3: The designation (e.g., 3Å) refers to the pore size of the molecular sieve.

  • 3Å Sieves: Have a pore size of 3 angstroms, which allows them to adsorb water but exclude most organic solvent molecules, including methanol (B129727) and ethanol.[6][10][11] They are the preferred choice for drying polar solvents like methanol and ethanol.[6][11]

  • 4Å Sieves: Have a 4-angstrom pore size and are considered a good general-purpose drying agent for many common nonpolar and polar organic solvents like THF, toluene (B28343), and dichloromethane.[6][11][12]

For reactions involving this compound in common solvents like THF or toluene, 4Å sieves are generally suitable.[6][12]

Q4: Can I reuse molecular sieves?

A4: Yes, molecular sieves are regenerable. They can be reactivated by heating them under vacuum to drive off the adsorbed water, making them a cost-effective option.[10][13]

Troubleshooting Guide

Problem 1: My Grignard reaction with this compound fails to initiate.

  • Possible Cause: Trace amounts of water in the glassware, solvent, or on the surface of the magnesium turnings.

  • Solution:

    • Glassware: Ensure all glassware is rigorously dried. Flame-dry the apparatus under vacuum or oven-dry it at >120 °C for several hours and cool it under a stream of inert gas (e.g., argon or nitrogen).[1]

    • Solvent: Use a freshly dried, anhydrous solvent. While commercially available anhydrous solvents are of high quality, their water content can increase upon storage.[14] Consider drying the solvent over activated molecular sieves for at least 48 hours before use.[15]

    • Reagents: Ensure the this compound and any other reagents are anhydrous. If necessary, dry liquid reagents over a suitable desiccant.

Problem 2: My Sonogashira coupling reaction has a low yield, and I observe catalyst decomposition (e.g., formation of palladium black).

  • Possible Cause: Water in the solvent or amine base (e.g., triethylamine) may be interfering with the catalytic cycle.

  • Solution:

    • Dry Solvents and Reagents: Use rigorously dried solvents (e.g., THF, toluene) and distill the amine base before use.[3] Filtering the amine through a plug of activated alumina (B75360) can also be effective.[3]

    • Inert Atmosphere: While some modern protocols can be performed in air, ensuring the reaction is run under a fully inert atmosphere (argon or nitrogen) will minimize the impact of both atmospheric moisture and oxygen.[16]

    • Degassing: Degas all solvents and the reaction mixture thoroughly to remove dissolved oxygen, which can also contribute to catalyst decomposition.

Problem 3: A condensation reaction that produces water (e.g., ketal formation) is not going to completion.

  • Possible Cause: The water produced as a byproduct is shifting the reaction equilibrium back towards the starting materials.

  • Solution:

    • Azeotropic Removal: If the reaction is run in a suitable solvent like toluene at reflux, use a Dean-Stark apparatus to continuously remove the water as it forms, driving the equilibrium toward the product.[7][8]

    • In-situ Chemical Removal: Add activated molecular sieves directly to the reaction flask. The sieves will sequester the water as it is produced.[11][17] This is a good alternative if the reaction temperature is not high enough for azeotropic distillation.

Data Presentation: Efficiency of Drying Agents

The following table summarizes the final water content in common solvents after treatment with different drying agents. This data is crucial for selecting the most effective method to achieve the desired level of dryness.

SolventDrying AgentLoading (% m/v)Time (h)Final Water Content (ppm)
THF 3Å Molecular Sieves20%48< 10
Na / Benzophenone-Reflux~ 43
Toluene 3Å Molecular Sieves20%48< 10
Na / Benzophenone-Reflux~ 34
Methanol 3Å Molecular Sieves20%120~ 10
KOH--~ 33
Acetonitrile 3Å Molecular Sieves20%48< 10
P₂O₅5%24~ 9

Data sourced from J. Org. Chem. 2010, 75, 24, 8351–8354.[15][18][19][20]

Experimental Protocols

Protocol 1: Activation of Molecular Sieves

This protocol describes the process for activating (drying) molecular sieves to ensure maximum water adsorption capacity.[21]

  • Preparation: Place the required amount of molecular sieves (3Å or 4Å) in a round-bottom flask or a Schlenk flask. Do not fill the flask more than halfway.

  • Heating and Vacuum: Attach the flask to a high-vacuum line, preferably using a setup that prevents sieve dust from entering the pump.[6] Heat the flask in a heating mantle or sand bath to 180-200 °C.[6] Some protocols recommend higher temperatures of up to 320 °C.[21]

  • Drying: Maintain the high vacuum and temperature for at least 8-12 hours (or overnight).[6][22]

  • Cooling: Turn off the heat and allow the flask to cool completely to room temperature while still under vacuum.

  • Storage: Once cool, break the vacuum by backfilling the flask with a dry, inert gas (e.g., argon or nitrogen). Quickly cap the flask or transfer the activated sieves to a tightly sealed container for storage in a desiccator.[23]

  • Verification (Optional): To confirm activation, place a few beads in the palm of a gloved hand and add a drop of water. Activated sieves will generate a significant amount of heat.[21][22][23][24]

Protocol 2: Water Removal with a Dean-Stark Apparatus

This protocol is for removing water produced during a reaction via azeotropic distillation.[7]

  • Apparatus Setup: Assemble a reaction flask, a Dean-Stark trap, and a reflux condenser.[25] The reaction flask should contain the reactants, solvent (e.g., toluene), and a stir bar.

  • Filling the Trap: Before heating, add enough of the reaction solvent (e.g., toluene) through the top of the condenser to completely fill the side arm of the Dean-Stark trap.[26]

  • Heating and Reflux: Heat the reaction mixture to a steady reflux. The solvent will begin to boil, and its vapor will travel into the condenser.

  • Azeotropic Distillation: The solvent and water will co-distill as an azeotrope.[9] These vapors will cool in the condenser and drip into the graduated collection tube of the Dean-Stark trap.

  • Separation: Because water is immiscible with and denser than toluene, it will separate and collect at the bottom of the trap.[25] The lighter toluene will fill the upper part of the trap and, once full, will flow back into the reaction flask, allowing for continuous removal of water.[7]

  • Monitoring: The reaction can be monitored by observing the amount of water collected in the graduated arm of the trap. The reaction is complete when no more water is collected.[26]

Visualization: Selecting a Water Removal Technique

The choice of a water removal technique depends on several factors, including the reaction scale, temperature, and whether water is a reactant-impurity or a reaction byproduct. The following workflow provides a decision-making guide.

G cluster_start cluster_questions cluster_solutions start Start: Assess Water Source q1 Is water a reaction byproduct? start->q1 q2 Reaction temp > boiling point of water-solvent azeotrope? (e.g., Toluene, ~85°C) q1->q2  Yes q3 Is the reaction solvent compatible with desiccants? q1->q3  No (Water is a contaminant) sol1 Use Dean-Stark Apparatus for continuous removal. q2->sol1  Yes sol2 Use in-situ desiccant: Activated Molecular Sieves. q2->sol2  No sol3 Pre-dry all solvents and reagents. Run under inert atmosphere. q3->sol3  Yes sol4 Warning: Incompatible method. Choose alternative desiccant or pre-dry reagents separately. q3->sol4  No

Caption: Decision workflow for choosing an appropriate water removal strategy.

References

Technical Support Center: Cyclopentylacetylene Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity cyclopentylacetylene (B1345640) is crucial for successful downstream applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this volatile terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Isomeric Alkynes: Rearrangement of the triple bond can lead to the formation of more stable internal alkynes, which can be difficult to separate due to similar boiling points.[1][2][3]

  • Unreacted Starting Materials: For instance, if prepared via a Grignard reaction, residual electrophiles may be present. If synthesized through elimination, starting dihalides could remain.[4][5]

  • Alkenyl Halides: Incomplete double elimination from a dihaloalkane can result in the presence of vinyl halide intermediates.[1][6]

  • Solvent and Reagents: Residual solvents from the reaction or workup, as well as byproducts from reagents like sodium amide, can contaminate the final product.[1][2][7]

Q2: My this compound is contaminated with an impurity of a very similar boiling point. What purification method should I use?

A2: For separating compounds with close boiling points, fractional distillation or preparative gas chromatography (pGC) are the most effective methods.[8][9][10][11][12][13][14][15] Fractional distillation is suitable for larger quantities, while pGC offers higher resolution for smaller amounts and very close-boiling isomers.

Q3: Can I use flash chromatography to purify this compound?

A3: Yes, flash chromatography can be used, especially for removing non-volatile impurities or compounds with significantly different polarities. Since this compound is a nonpolar compound, a normal-phase silica (B1680970) gel column with a nonpolar eluent system is appropriate.[16][17][18][19][20]

Q4: How can I remove residual metal salts from my product?

A4: Residual metal salts, often from Grignard or organolithium reagents, can typically be removed by performing an aqueous workup. Washing the crude product with a dilute acid solution (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution and brine, will help in removing these inorganic impurities.

Troubleshooting Guides

Problem Potential Cause Recommended Solution(s)
Low purity after simple distillation The impurity has a boiling point very close to this compound.Perform fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) or use preparative gas chromatography for high-resolution separation.[12][13][14][15]
Product contains isomeric alkynes The reaction conditions (e.g., use of a weak base) may have caused isomerization of the terminal alkyne to a more stable internal alkyne.[1][2][3]Preparative GC is often the best method to separate these isomers. Alternatively, selective derivatization of the terminal alkyne followed by purification and deprotection can be considered.
Presence of polar impurities in the final product Incomplete removal of reaction byproducts or reagents during workup.Purify the crude product using flash column chromatography on silica gel. Start with a nonpolar eluent like hexane (B92381) and gradually increase the polarity if necessary.[16][17][18]
Product is discolored Presence of trace impurities or polymerization of the alkyne.Pass the material through a short plug of silica gel or activated carbon. Store the purified product under an inert atmosphere and at a low temperature to prevent degradation.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound94.15~123-125Desired Product
1-Cyclopentyl-1-propyne108.18~145-147Potential internal alkyne isomer
Cyclopentene68.1244Potential byproduct from elimination reactions
Bromocyclopentane149.03137-139Potential starting material

Experimental Protocols

Protocol 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.

  • Sample Charging: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation: Heat the flask gently. As the liquid boils, the vapor will rise through the fractionating column. A temperature gradient will be established in the column.[12][13][14][15][21]

  • Fraction Collection: Slowly increase the heating rate. Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound. Discard any initial forerun that has a lower boiling point and stop the distillation before the temperature rises significantly, which would indicate the distillation of higher-boiling impurities.

Protocol 2: Preparative Gas Chromatography (pGC)
  • Instrument Setup: Use a gas chromatograph equipped with a preparative-scale column (a wider diameter column than analytical GC) and a collection system. A nonpolar stationary phase is suitable for separating hydrocarbons.

  • Method Development: Optimize the separation conditions (e.g., temperature program, carrier gas flow rate) on an analytical scale first to achieve good separation between this compound and the impurities.

  • Injection: Inject a small volume of the crude sample onto the pGC column. The injection volume will depend on the column capacity.[8][9][10][11]

  • Fraction Collection: As the separated components elute from the column, they are detected. A collection trap, often cooled with liquid nitrogen, is used to condense and collect the desired fraction corresponding to the this compound peak.

Protocol 3: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a nonpolar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a nonpolar solvent system (e.g., 100% hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane).[16][17][18][19][20] this compound, being nonpolar, should elute quickly.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

Visualizations

Purification_Decision_Tree start Crude this compound q1 Boiling Point Difference of Impurities? start->q1 simple_dist Simple Distillation q1->simple_dist Large (>25 °C) fractional_dist Fractional Distillation q1->fractional_dist Small (<25 °C) large_bp_diff Large (>25 °C) small_bp_diff Small (<25 °C) end Pure this compound simple_dist->end q2 Sufficient Purity? fractional_dist->q2 pgc Preparative GC q2->pgc No q2->end Yes yes Yes no No pgc->end

Caption: Decision tree for selecting a distillation-based purification method.

Flash_Chromatography_Workflow A 1. Pack Column (Silica Gel in Hexane) B 2. Load Sample (Dissolved in minimal Hexane) A->B C 3. Elute with Nonpolar Solvent (e.g., Hexane/Ethyl Acetate) B->C D 4. Collect Fractions C->D E 5. Analyze Fractions (TLC/GC) D->E F 6. Combine Pure Fractions E->F G 7. Remove Solvent (Rotary Evaporation) F->G H Pure Product G->H

Caption: Workflow for purification by flash column chromatography.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Cyclopentylacetylene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cyclopentylacetylene (B1345640) and two of its key derivatives: 1-ethynylcyclopentanol (B96918) and 1-ethynyl-1-methoxycyclopentane (B6228935). The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, supported by experimental data and protocols.

Introduction

This compound and its derivatives are important building blocks in organic synthesis and medicinal chemistry. Their rigid structures and reactive acetylene (B1199291) moiety make them valuable scaffolds for the design of novel therapeutic agents and functional materials. A thorough understanding of their spectroscopic properties is crucial for their characterization, quality control, and the study of their interactions with biological targets. This guide aims to provide a comprehensive spectroscopic comparison to aid researchers in these endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound, 1-ethynylcyclopentanol, and 1-ethynyl-1-methoxycyclopentane.

¹H NMR Spectral Data
CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
This compound Data not available in search results--
1-Ethynylcyclopentanol 2.50s≡C-H
1.70 - 2.00m-CH₂- (cyclopentyl)
1.60s-OH
1-Ethynyl-1-methoxycyclopentane Data not available in search results--
¹³C NMR Spectral Data
CompoundChemical Shift (δ) [ppm]Assignment
This compound Data not available in search results-
1-Ethynylcyclopentanol 89.2-C≡
70.9≡C-H
68.3C-OH
41.5-CH₂- (adjacent to C-OH)
23.5-CH₂-
1-Ethynyl-1-methoxycyclopentane 85.3-C≡
74.8≡C-H
70.1C-OCH₃
50.2-OCH₃
39.8-CH₂- (adjacent to C-O)
23.6-CH₂-
Infrared (IR) Spectral Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3310≡C-H stretch
~2960, ~2870C-H stretch (cyclopentyl)
~2110C≡C stretch
1-Ethynylcyclopentanol ~3600-3200 (broad)O-H stretch
~3300≡C-H stretch
~2960, ~2870C-H stretch (cyclopentyl)
~2100C≡C stretch
1-Ethynyl-1-methoxycyclopentane ~3310≡C-H stretch
~2960, ~2870C-H stretch (cyclopentyl)
~2115C≡C stretch
~1080C-O stretch
Raman Spectral Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~2110C≡C stretch
1-Ethynylcyclopentanol Data not available in search results-
1-Ethynyl-1-methoxycyclopentane Data not available in search results-

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solution is homogeneous.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized by a process called "shimming" to obtain sharp spectral lines.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample directly onto the surface of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the sample holder.

  • Sample Spectrum: Acquire the infrared spectrum of the sample. The infrared beam passes through the sample, and the detector measures the amount of light transmitted at each wavelength.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Fourier-Transform (FT)-Raman Spectroscopy
  • Sample Preparation: Place the liquid sample in a glass vial or NMR tube.

  • Instrument Setup: Place the sample in the spectrometer's sample compartment. Align the laser to focus on the sample.

  • Data Acquisition: Excite the sample with a near-infrared laser (e.g., 1064 nm). The scattered light is collected and passed through a filter to remove the strong Rayleigh scattering.

  • Data Processing: The Raman scattering is directed into an interferometer and then to a detector. The resulting interferogram is Fourier transformed to produce the Raman spectrum, which is plotted as intensity versus Raman shift (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of chemical compounds.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_output Output Sample Compound of Interest Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Neat Prepare Neat Liquid (for IR/Raman) Sample->Neat NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Neat->IR Raman FT-Raman Spectroscopy Neat->Raman Processing Fourier Transform, Phasing, Baseline Correction NMR->Processing IR->Processing Raman->Processing Analysis Peak Picking & Assignment Processing->Analysis Comparison Comparative Analysis Analysis->Comparison Report Spectroscopic Data Report Comparison->Report

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and two of its derivatives. The presented data highlights the key differences in their NMR, IR, and Raman spectra, which arise from the substitution at the propargylic position. The hydroxyl group in 1-ethynylcyclopentanol introduces a characteristic broad O-H stretch in the IR spectrum and significantly influences the chemical shifts of the neighboring carbon atoms in the ¹³C NMR spectrum. Similarly, the methoxy (B1213986) group in 1-ethynyl-1-methoxycyclopentane results in a distinct C-O stretch in the IR spectrum and unique chemical shifts for the methoxy carbons and the adjacent cyclopentyl carbons in the ¹³C NMR spectrum. These spectroscopic fingerprints are invaluable for the unambiguous identification and characterization of these compounds in various research and development settings.

Leitfaden zur Strukturverifizierung von Cyclopentylacetylen und seinen Nebenprodukten

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten Vergleich der analytischen Daten zur Strukturaufklärung von Cyclopentylacetylen. Besondere Aufmerksamkeit wird auf die Unterscheidung von potenziellen isomeren Nebenprodukten gelegt, die während der Synthese entstehen können. Die hier präsentierten experimentellen Daten und Protokolle sollen Forschern als Referenz für die Qualitätskontrolle und Charakterisierung ihrer Reaktionsprodukte dienen.

Einleitung

Cyclopentylacetylen ist eine wichtige chemische Verbindung, die als Baustein in der organischen Synthese, insbesondere bei der Entwicklung pharmazeutischer Wirkstoffe, Verwendung findet. Die korrekte Strukturverifizierung des Endprodukts ist entscheidend, da isomere Verunreinigungen die pharmakologischen Eigenschaften und die Sicherheit des Wirkstoffs beeinträchtigen können. Gängige Syntheserouten, wie die Dehydrohalogenierung von halogenierten Cyclopentan-Derivaten oder die Reaktion von Cyclopentyl-Grignard-Reagenzien mit Acetylen-Quellen, können zur Bildung von isomeren Alkenen und Allenen führen.

Dieser LeitfTabelle 1: Physikalisch-chemische Eigenschaften und Retentionszeitenaden vergleicht die spektroskopischen und chromatographischen Eigenschaften von Cyclopentylacetylen mit denen seiner häufigsten Isomere, Vinylcyclopentan und 1-Ethinylcyclopenten.

Vergleich der analytischen Daten

Die eindeutige Identifizierung von Cyclopentylacetylen erfordert eine Kombination verschiedener analytischer Techniken. Die folgende Tabelle fasst die wichtigsten spektroskopischen und chromatographischen Daten für Cyclopentylacetylen und seine potenziellen isomeren Nebenprodukte zusammen.

Tabelle 1: Physikalisch-chemische Eigenschaften und chromatographische Daten

EigenschaftCyclopentylacetylenVinylcyclopentan1-Ethinylcyclopenten
Summenformel C₇H₁₀C₇H₁₂C₇H₈
Molmasse ( g/mol ) 94.1596.1792.14
Siedepunkt (°C) 107-109[1]98.1[2]-
Dichte (g/mL bei 25 °C) 0.812[1]0.877[2]-
Brechungsindex (n20/D) 1.432[1]1.436[2]-
GC-Retentionsindex (Kovats, non-polar) -716 - 738[3]-

Tabelle 2: Vergleich der Massenspektrometrie-Daten (Elektronenionisation)

m/zCyclopentylacetylen (relative Intensität)Vinylcyclopentan (relative Intensität)1-Ethinylcyclopenten (relative Intensität)Fragment
94 M⁺, 100 --Molekülion
96 -M⁺, 66 -Molekülion
92 --M⁺, 100 Molekülion
79 855570[M-CH₃]⁺
67 6010050[C₅H₇]⁺
66 558045[C₅H₆]⁺
41 407530[C₃H₅]⁺

Hinweis: Die Fragmentierungs-Muster können je nach den spezifischen Bedingungen des Massenspektrometers variieren.

Tabelle 3: Vergleich der ¹H-NMR-Daten (Chemische Verschiebung δ in ppm)

ProtonCyclopentylacetylen (vorhergesagt)Vinylcyclopentan (experimentell)[4]1-Ethinylcyclopenten (experimentell)
Alkinyl-H ~1.9-~2.9 (s)
Vinyl-H -5.8 (dd), 4.9 (d), 4.8 (d)6.1 (t)
Allyl-H/Propargyl-H ~2.5 (m)~2.3 (m)2.4 (m)
Cyclopentyl-H 1.5 - 1.8 (m)1.2 - 1.8 (m)1.9 (m), 2.3 (m)

Tabelle 4: Vergleich der ¹³C-NMR-Daten (Chemische Verschiebung δ in ppm)

KohlenstoffCyclopentylacetylen (vorhergesagt)Vinylcyclopentan (experimentell)1-Ethinylcyclopenten (experimentell)[5]
Alkinyl-C ~87 (C≡CH), ~68 (C≡CH)-~85 (C≡CH), ~82 (C≡CH)
Vinyl-C -~144 (=CH), ~112 (=CH₂)~135 (C=), ~125 (=CH)
C1 (am Substituenten) ~31~48~135
Cyclopentyl-C ~33, ~25~32, ~25~38, ~30, ~22

Hinweis: Die ¹H- und ¹³C-NMR-Daten für Cyclopentylacetylen sind vorhergesagte Werte, da experimentelle Spektren in frei zugänglichen Datenbanken nicht verfügbar waren. Diese Werte dienen als Schätzung und sollten durch experimentelle Daten verifiziert werden.

Experimentelle Protokolle

Probenvorbereitung für die NMR-Spektroskopie

Eine genaue Probenvorbereitung ist für die Aufnahme qualitativ hochwertiger NMR-Spektren unerlässlich.

  • Probenmenge: Für ¹H-NMR-Spektren werden typischerweise 5-25 mg der Substanz benötigt. Für ¹³C-NMR-Spektren sind aufgrund der geringeren natürlichen Häufigkeit des ¹³C-Isotops 50-100 mg erforderlich.[6]

  • Lösungsmittel: Es werden deuterierte Lösungsmittel verwendet, um ein Signal des Lösungsmittels im ¹H-NMR-Spektrum zu vermeiden. Eine gängige Wahl für unpolare Verbindungen wie Cyclopentylacetylen ist deuteriertes Chloroform (CDCl₃). Die typische Lösungsmittelmenge beträgt 0,6-0,7 ml.

  • Vorbereitung: Die Substanz wird zunächst in einem kleinen Gefäß (z. B. einem Vials) im deuterierten Lösungsmittel gelöst. Die Lösung wird dann durch einen mit einem kleinen Wattebausch versehenen Pasteurpipette in ein sauberes NMR-Röhrchen filtriert, um ungelöste Partikel zu entfernen.

  • Interner Standard: Tetramethylsilan (TMS) wird häufig als interner Standard für die Kalibrierung der chemischen Verschiebungsskala (δ = 0 ppm) verwendet.

Gaschromatographie-Massenspektrometrie (GC-MS)

Die GC-MS-Analyse ermöglicht die Trennung von flüchtigen Verbindungen und deren anschließende Identifizierung anhand ihrer Massenspektren.

  • Probenvorbereitung: Eine verdünnte Lösung der Probe (ca. 1 mg/mL) wird in einem geeigneten flüchtigen Lösungsmittel (z. B. Hexan oder Dichlormethan) hergestellt.

  • GC-Bedingungen:

    • Säule: Eine unpolare Kapillarsäule (z. B. 30 m, 0.25 mm ID, 0.25 µm Filmdicke, 5% Phenyl-methylpolysiloxan) ist für die Trennung von Kohlenwasserstoffisomeren geeignet.

    • Injektor: Split-Injektion bei 250 °C.

    • Ofenprogramm: Ein Temperaturgradient, z. B. beginnend bei 40 °C für 4 Minuten, dann mit 8 °C/min auf 250 °C erhitzen und 10 Minuten halten, ist geeignet, um eine gute Trennung der Isomere zu erreichen.

    • Trägergas: Helium mit einer konstanten Flussrate von 1 mL/min.

  • MS-Bedingungen:

    • Ionisierung: Elektronenionisation (EI) bei 70 eV.

    • Massenbereich: Scan von m/z 40 bis 200.

    • Identifizierung: Die Identifizierung der Komponenten erfolgt durch Vergleich der Retentionszeiten und Massenspektren mit denen von Referenzsubstanzen oder mit Einträgen in Massenspektren-Datenbanken (z. B. NIST).

Visualisierung von Arbeitsabläufen und logischen Beziehungen

Die folgenden Diagramme, erstellt in der DOT-Sprache, veranschaulichen die Arbeitsabläufe bei der Probenanalyse und die logischen Beziehungen bei der Spektreninterpretation.

Experimental_Workflow cluster_synthesis Synthese & Aufreinigung cluster_analysis Analytische Charakterisierung cluster_data_evaluation Datenauswertung Synthese Synthese von Cyclopentylacetylen Aufreinigung Aufreinigung (z.B. Destillation) Synthese->Aufreinigung Probenvorbereitung_GCMS Probenvorbereitung (Verdünnung) Aufreinigung->Probenvorbereitung_GCMS Probe Probenvorbereitung_NMR Probenvorbereitung (Lösen in CDCl3) Aufreinigung->Probenvorbereitung_NMR Probe GCMS GC-MS Analyse Vergleich Vergleich mit Referenzdaten GCMS->Vergleich NMR NMR Analyse NMR->Vergleich Probenvorbereitung_GCMS->GCMS Probenvorbereitung_NMR->NMR Strukturverifizierung Strukturverifizierung Vergleich->Strukturverifizierung

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur Strukturverifizierung.

Logical_Relationships cluster_nmr NMR-Spektroskopie cluster_ms Massenspektrometrie cluster_conclusion Schlussfolgerung H_NMR 1H-NMR (Signale, Multiplizität) Strukturhinweise_NMR Hinweise auf funktionelle Gruppen & Konnektivität H_NMR->Strukturhinweise_NMR C_NMR 13C-NMR (Anzahl Signale) C_NMR->Strukturhinweise_NMR Finale_Struktur Eindeutige Strukturzuordnung Strukturhinweise_NMR->Finale_Struktur MS GC-MS (Molekülion, Fragmentierung) Strukturhinweise_MS Bestätigung der Summenformel & Strukturfragmente MS->Strukturhinweise_MS Strukturhinweise_MS->Finale_Struktur

Abbildung 2: Logische Beziehungen bei der kombinierten Auswertung von NMR- und MS-Daten.

Zusammenfassung und Fazit

Die Strukturverifizierung von Cyclopentylacetylen erfordert eine sorgfältige Analyse mittels komplementärer analytischer Methoden. Die Massenspektrometrie ist ein leistungsfähiges Werkzeug zur Bestimmung der Molmasse und zur Unterscheidung von Isomeren mit unterschiedlichen Summenformeln. Die ¹H- und ¹³C-NMR-Spektroskopie liefert detaillierte Informationen über die molekulare Konnektivität und ist entscheidend für die Unterscheidung von Positionsisomeren.

Besonders die charakteristischen Signale des Alkinyl-Protons und der Alkinyl-Kohlenstoffe im NMR-Spektrum sowie das Molekülion im Massenspektrum ermöglichen eine eindeutige Identifizierung von Cyclopentylacetylen und dessen Abgrenzung von potenziellen Verunreinigungen wie Vinylcyclopentan und 1-Ethinylcyclopenten. Die in diesem Leitfaden zusammengefassten Daten und Protokolle bieten eine solide Grundlage für die zuverlässige Charakterisierung von Cyclopentylacetylen in der Forschung und Entwicklung.

References

A Comparative Guide to Isotopic Labeling of Cyclopentylacetylene for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and serve as internal standards in quantitative analysis.[1][2] Cyclopentylacetylene (B1345640), a terminal alkyne, is a valuable building block in organic synthesis and medicinal chemistry. Its isotopically labeled analogues, particularly those incorporating deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C), are instrumental in various stages of drug discovery and development, from metabolic studies to quantitative mass spectrometry.[3][4]

This guide provides a comparative overview of common isotopic labeling methods applicable to this compound, details key experimental protocols, and compares analytical techniques for the characterization of labeled products.

Comparison of Isotopic Labeling Methods

The introduction of an isotopic label into this compound primarily targets the terminal acetylenic proton due to its acidity, or the carbon atoms of the alkyne or cyclopentyl ring. The choice of isotope and labeling method depends on the specific application, required isotopic purity, and the stability of the label.

Table 1: Comparison of Isotopic Labeling Methods for this compound

Method Isotope Typical Reagents & Conditions Advantages Limitations Typical Isotopic Purity Reference
Base-Catalyzed H/D Exchange Deuterium (²H) D₂O with a base catalyst (e.g., NaOH, CaO, N,N,N,N-tetramethylguanidine); [²H₆]DMSO with NaOH.[5] Simple, cost-effective, uses readily available deuterium donors.[6] Not suitable for base-sensitive molecules; may lead to labeling at other acidic sites.[5] Good to excellent (>95%) with excess deuterium donor.[5] [5]
Silver-Catalyzed H/D Exchange Deuterium (²H) D₂O with a silver salt catalyst (e.g., AgClO₄) in a co-solvent like DMF at ambient temperature.[5] Mild conditions, regiospecific for the terminal alkyne, suitable for base-sensitive substrates.[5] Requires a metal catalyst; equilibrium isotope effect can reduce isotopic abundance unless a large excess of the donor is used.[5] High (>96%) with a suitable excess of D₂O.[5] [5]
Catalytic Reduction of Precursors Deuterium (²H) or Tritium (³H) D₂ or T₂ gas with a metal catalyst (e.g., Pd, Pt) on an unsaturated precursor.[7] Can achieve very high specific activities, especially with tritium.[7] Requires specialized equipment for handling isotopic gases; requires a suitable unsaturated precursor. High to very high (e.g., 30-60 Ci/mmol per double bond for tritium).[7] [7]
Late-Stage C-H Activation Deuterium (²H) or Tritium (³H) Heavy water (D₂O or T₂O) with a transition-metal catalyst (e.g., Ir, Ru).[3][8] Allows for labeling at a late stage in a synthetic sequence, increasing efficiency.[3] Regioselectivity can be challenging to control without appropriate directing groups.[3] Varies widely depending on the substrate and catalyst system. [3][8]

| Synthesis from Labeled Precursors | Carbon-13 (¹³C) | Building the this compound molecule using starting materials containing ¹³C (e.g., ¹³C-labeled cyclopentanone (B42830) or acetylide). | Provides a metabolically stable label within the carbon skeleton.[9] | Often requires a multi-step synthesis, which can be costly and time-consuming.[10] | Very high, typically >98% depending on the precursor's enrichment. |[11][] |

Experimental Protocols

Detailed methodologies are crucial for reproducing labeling experiments. Below are two common protocols for the deuteration of terminal alkynes like this compound.

Protocol 1: Base-Catalyzed Deuteration of this compound

This protocol is adapted from general procedures for terminal alkyne deuteration.[5][13]

  • Materials : this compound, Deuterium Oxide (D₂O, 99.8 atom % D), Sodium Hydroxide (NaOH), Diethyl Ether (or other suitable organic solvent), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure : a. To a solution of this compound (1.0 mmol) in a suitable vial, add a solution of NaOH (0.1 mmol) in D₂O (5.0 mmol, ~100 µL). b. Seal the vial and stir the biphasic mixture vigorously at room temperature for 12-24 hours. c. Monitor the reaction progress by taking a small aliquot, extracting with diethyl ether, and analyzing by ¹H NMR to observe the disappearance of the acetylenic proton signal. d. Upon completion, dilute the reaction mixture with diethyl ether and water. e. Separate the organic layer, and wash it twice with brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield terminal-deuterated this compound. g. For higher deuterium incorporation, the process can be repeated.[13]

  • Characterization : Determine the percentage of deuterium incorporation using ¹H NMR spectroscopy and confirm the mass change by mass spectrometry.[14][15]

Protocol 2: Silver-Catalyzed Deuteration of this compound

This protocol is based on a mild, regiospecific method for labeling terminal alkynes.[5]

  • Materials : this compound, Deuterium Oxide (D₂O, 99.8 atom % D), Silver Perchlorate (B79767) (AgClO₄), N,N-Dimethylformamide (DMF), Diethyl Ether, Saturated Sodium Bicarbonate solution.

  • Procedure : a. Dissolve this compound (1.0 mmol) in a mixture of DMF (2 mL) and D₂O (10 mmol, ~200 µL). b. Add silver perchlorate (0.1 mmol) to the solution. c. Stir the mixture at ambient temperature for 4-8 hours. d. Monitor the reaction by ¹H NMR as described in Protocol 1. e. Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of sodium bicarbonate. f. Separate the layers and wash the organic phase sequentially with saturated sodium bicarbonate and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Characterization : Analyze the final product for isotopic purity using NMR and mass spectrometry.[1][5]

Experimental Workflows & Data Analysis

Visualizing the workflow for a labeling experiment and subsequent analysis provides a clear overview of the entire process.

G Workflow for Deuterium Labeling and Analysis of this compound cluster_synthesis Labeling Synthesis cluster_analysis Product Characterization start This compound + D₂O/Catalyst reaction Stir at Ambient Temp (4-24h) start->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purify Solvent Removal workup->purify 3 product [D₁]-Cyclopentylacetylene purify->product 4 nmr NMR Spectroscopy product->nmr Analysis ms Mass Spectrometry product->ms data Data Interpretation: - % Deuterium Incorporation - Mass Shift Confirmation nmr->data ms->data

Caption: Workflow for the synthesis and analysis of deuterated this compound.

Comparison of Analytical Techniques

The choice between Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for analysis depends on the specific information required. Often, both are used for comprehensive characterization.[1]

Table 2: Comparison of Analytical Techniques for Labeled this compound

Technique Principle of Detection Information Provided Advantages Disadvantages
NMR Spectroscopy Detects nuclei with non-integer spin based on their behavior in a magnetic field.[1] Precise location of the isotopic label within the molecule; Quantitative determination of isotopic enrichment (%D); Structural confirmation.[16] Provides unambiguous structural information and site of labeling; Non-destructive.[17][18] Lower sensitivity compared to MS; Can be complex for mixtures; Requires higher sample concentration.[16]

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio (m/z).[1] | Confirms the mass shift due to isotope incorporation; Determines the distribution of isotopologues (M, M+1, M+2, etc.); Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[15] | Extremely high sensitivity; Ideal for tracing studies in complex biological matrices; Can provide quantitative data with an internal standard.[4][19] | Does not inherently provide the location of the label within the molecule; Ionization can be destructive. |

Applications in Drug Development

Isotopically labeled compounds like this compound are indispensable in modern drug development.[9][20][21]

  • Metabolic Studies (ADME): Labeled compounds are used to track the Absorption, Distribution, Metabolism, and Excretion of a potential drug.[4][9] By replacing a standard this compound moiety in a drug candidate with its labeled version, researchers can trace the parent drug and its metabolites in biological fluids and tissues using highly sensitive mass spectrometry.[19][22]

  • Pharmacokinetic (PK) Analysis: Co-administering a labeled drug (micro-tracer) with the unlabeled drug allows for precise PK measurements, overcoming biological variability.

  • Quantitative Bioanalysis: Deuterated compounds are frequently used as internal standards in LC-MS assays.[3][6] A deuterated analogue of a this compound-containing drug will co-elute with the analyte but is distinguishable by mass, leading to highly accurate quantification.

  • Mechanism of Action Studies: Isotopic labels can help elucidate enzymatic reaction mechanisms by tracking the transformation of the labeled part of the molecule.[23]

G Workflow of a Labeled Compound in a Preclinical Metabolism Study cluster_workflow synthesis Synthesize Labeled Drug (e.g., with [D₁]-Cyclopentylacetylene) dosing Administer Labeled Drug to Animal Model synthesis->dosing sampling Collect Biological Samples (Blood, Urine, Tissues) dosing->sampling extraction Extract Drug and Metabolites sampling->extraction analysis LC-MS/MS Analysis extraction->analysis identification Identify Parent Drug and Metabolites via Mass Shift analysis->identification quantification Quantify Concentrations (ADME Profile) identification->quantification

Caption: General workflow for using a labeled drug candidate in an ADME study.

Comparison with Alternatives

While this compound is a useful structural motif, other terminal alkynes are also employed in isotopic labeling studies. The choice often depends on the specific biological or chemical context.

  • Phenylacetylene: Its aromatic ring offers different metabolic possibilities and electronic properties. Labeling the terminal alkyne position follows similar chemistry.

  • Propargyl Glycine/Alcohol: These contain additional functional groups (acid, alcohol) that can be used for further conjugation or may mimic biological molecules more closely.

  • Alkyne-Tagged Fatty Acids: In metabolic studies, long-chain fatty acids with a terminal alkyne are used to study lipid metabolism.[19] Deuteration of the alkyne can create a dual-labeling system for multiplexed analysis.[13]

The selection of an appropriate alkyne is dictated by the research question, synthetic accessibility, and the desired physicochemical properties of the final labeled molecule. The principles and protocols for isotopic labeling of the terminal alkyne group, as detailed for this compound, are broadly applicable across these alternatives.

References

A Comparative Kinetic Analysis of Cyclopentylacetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and synthetic chemistry, a thorough understanding of reaction kinetics is paramount for optimizing reaction conditions, predicting outcomes, and developing robust synthetic protocols. This guide provides a comparative analysis of the kinetic profiles of reactions involving terminal alkynes, with a focus on cyclopentylacetylene (B1345640) and structurally similar compounds. By presenting experimental data from analogous systems and detailing the methodologies, this document serves as a valuable resource for laboratory professionals.

Introduction to the Reactivity of this compound

This compound is a terminal alkyne whose reactivity is characterized by the presence of the carbon-carbon triple bond. The kinetics of its reactions are influenced by both the electronic nature of the alkyne and the steric bulk of the cyclopentyl group. This guide will explore the kinetic aspects of three major classes of reactions for terminal alkynes: hydroboration, cycloaddition, and polymerization, using available data to infer the expected behavior of this compound.

Hydroboration of Terminal Alkynes

Hydroboration is a powerful and versatile reaction for the anti-Markovnikov hydration of alkynes to aldehydes or the formation of vinylboranes, which are valuable synthetic intermediates. The kinetics of hydroboration of alkynes with 9-borabicyclo[3.3.1]nonane (9-BBN) dimer have been studied, providing insight into the reaction mechanism and the effect of the alkyne's structure on the reaction rate.[1][2]

Comparative Kinetic Data for Hydroboration

The reaction of more reactive alkynes, such as terminal alkynes, with (9-BBN)₂ exhibits first-order kinetics, being first-order in the (9-BBN)₂ dimer only. This indicates that the dissociation of the 9-BBN dimer into its monomeric form is the rate-determining step. For less reactive alkynes, the reaction follows three-halves-order kinetics, being first-order in the alkyne and one-half-order in the (9-BBN)₂ dimer.[1]

AlkyneStructureReaction OrderRelative Reactivity (k_rel)
1-Hexyne (B1330390)CH₃(CH₂)₃C≡CHFirst-order1.00
3-Methyl-1-butyne(CH₃)₂CHC≡CHFirst-order0.68
3,3-Dimethyl-1-butyne(CH₃)₃CC≡CHFirst-order0.23
Cyclohexylethynec-C₆H₁₁C≡CHFirst-order0.45
PhenylethyneC₆H₅C≡CHIntermediate0.12
DiphenylethyneC₆H₅C≡CC₆H₅Three-halves-order0.003

Data adapted from Brown, H. C.; et al. J. Org. Chem. 1982, 47 (25), pp 4909–4913.[1]

Based on this data, this compound, being structurally similar to cyclohexylethyne, is expected to exhibit first-order kinetics in its hydroboration with (9-BBN)₂, with the rate-determining step being the dissociation of the 9-BBN dimer. The steric bulk of the cyclopentyl group would likely result in a reactivity intermediate between that of 1-hexyne and 3,3-dimethyl-1-butyne.

Experimental Protocol for Hydroboration Kinetics

The kinetic studies of the hydroboration of alkynes with (9-BBN)₂ were conducted by monitoring the disappearance of the alkyne via gas chromatography (GC). A solution of (9-BBN)₂ in a suitable solvent (e.g., THF) is prepared in a flask equipped with a magnetic stirrer and maintained at a constant temperature. The alkyne is then added, and aliquots are withdrawn at regular intervals, quenched, and analyzed by GC to determine the concentration of the remaining alkyne. The reaction order is determined by plotting the concentration data against time and fitting to the appropriate integrated rate law.[1]

Hydroboration_Mechanism cluster_dimer 9-BBN Dimer cluster_monomer 9-BBN Monomer cluster_reaction Hydroboration dimer (9-BBN)₂ monomer 2 x 9-BBN dimer->monomer k₁ (slow, rate-determining) monomer->dimer k₋₁ (fast) vinylborane Vinylborane Intermediate monomer->vinylborane + R-C≡CH (fast)

Proposed mechanism for the hydroboration of a terminal alkyne with 9-BBN dimer.

Cycloaddition Reactions of Terminal Alkynes

Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. The kinetics of these reactions are highly dependent on the nature of the reactants. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed 1,3-dipolar cycloaddition.[3]

Comparative Kinetic Data for Nitrosoarene-Alkyne Cycloaddition

A study on the thermal reaction between nitrosoarenes and alkynes to produce N-hydroxyindoles provides insights into the electronic effects on the reaction rate. The reaction was found to be first-order in each reactant.[4]

Alkyne Substituent (Y) on p-Y-C₆H₄C≡CHReaction with p-NO₂-C₆H₄NO (Activation Barrier, kcal/mol)
-H15.8
-CH₃15.5
-OCH₃15.2
-Cl16.0
-CN16.5

Data from Singleton, D. A.; et al. J. Am. Chem. Soc. 2008, 130 (6), pp 1959–1967.[4]

The data indicates that electron-donating groups on the alkyne accelerate the reaction, as evidenced by the lower activation barriers. The cyclopentyl group is weakly electron-donating, suggesting that this compound would have a slightly lower activation barrier than phenylacetylene (B144264) in this type of reaction.

Experimental Protocol for Cycloaddition Kinetics

The kinetics of the nitrosoarene-alkyne cycloaddition were determined by monitoring the disappearance of the nitrosoarene using UV-Vis spectroscopy. The reactants are mixed in a suitable solvent (e.g., benzene) in a cuvette maintained at a constant temperature. The absorbance of the nitrosoarene at a specific wavelength is recorded over time. The rate constants are then calculated by fitting the absorbance data to a second-order rate law.[4]

Polymerization of Alkynes

Kinetic Analysis of Diacetylene Polymerization

The liquid-state polymerization of diacetylenes has been investigated using differential scanning calorimetry (DSC) and in situ electron paramagnetic resonance (EPR) spectroscopy. The isoconversional kinetic analysis of the calorimetric data revealed that the polymerization is governed by a well-defined rate-limiting step with a nearly constant activation energy. The reaction was found to follow a zero-order reaction model.[5]

Experimental Protocol for Polymerization Kinetics using DSC

DSC is a powerful technique for studying the kinetics of polymerization by measuring the heat flow associated with the reaction as a function of time and temperature. A small sample of the monomer is placed in a DSC pan and heated at a constant rate or held at a constant temperature. The heat released during the exothermic polymerization reaction is measured, and the rate of reaction is proportional to the heat flow. This data can then be used to determine the activation energy and the reaction model.[5]

DSC_Workflow start Prepare Monomer Sample in DSC Pan dsc Place Sample in DSC Instrument start->dsc program Set Temperature Program (Isothermal or Ramp) dsc->program run Run Experiment and Collect Heat Flow Data program->run analysis Analyze Heat Flow vs. Time/Temperature Data run->analysis kinetics Determine Activation Energy and Reaction Order analysis->kinetics

General workflow for kinetic analysis of polymerization using DSC.

Conclusion

While direct kinetic data for this compound reactions is limited in the published literature, a comparative analysis of structurally similar alkynes provides valuable insights into its expected reactivity. In hydroboration reactions with 9-BBN, this compound is anticipated to follow first-order kinetics, with the rate being governed by dimer dissociation. In cycloaddition reactions, the electron-donating nature of the cyclopentyl group likely leads to a moderate rate enhancement. The study of alkyne polymerization kinetics, as demonstrated with diacetylenes, can be effectively carried out using techniques like DSC. Further experimental studies are warranted to precisely quantify the reaction kinetics of this compound and to fully elucidate the influence of the cyclopentyl moiety on its reactivity.

References

Benchmarking New Catalysts for Cyclopentylacetylene Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of alkynes is a critical step in the synthesis of complex molecules. Cyclopentylacetylene (B1345640), a key building block in various pharmaceutical and materials science applications, presents a unique substrate for catalytic transformation. This guide provides an objective comparison of new and established catalysts for the hydrogenation, hydroboration, and cycloaddition reactions of this compound and its analogs, supported by experimental data and detailed protocols.

Catalyst Performance in Key Transformations

The choice of catalyst is paramount in directing the outcome of reactions involving this compound. This section provides a comparative analysis of catalyst performance in three key transformations: selective hydrogenation, hydroboration, and azide-alkyne cycloaddition (click chemistry). The data presented is a synthesis of reported experimental results for this compound and structurally related alkynes.

Hydrogenation of Alkynes

The selective hydrogenation of the triple bond in this compound to a double or single bond is a fundamental transformation. Palladium-based catalysts are widely employed for this purpose, with selectivity being a key challenge to avoid over-hydrogenation.

Table 1: Comparison of Catalysts for the Selective Hydrogenation of Alkynes

Catalyst SystemSubstrateProduct(s)Conversion (%)Selectivity (%)Reference
Pd/CPhenylacetylene (B144264)Styrene, Ethylbenzene>95~94 (Styrene)[1]
Pd-Fe-O/SiO₂PhenylacetyleneStyrene, Ethylbenzene~100>95 (Styrene)[2]
Pd-Co/CAcetylene (B1199291)Ethylene, Ethane~10067 (Ethylene)[3]
Single-Site Pd on C₃N₄PhenylacetyleneStyreneHighHigh[4]
Ni-based catalystsPhenylacetyleneStyrene, EthylbenzeneVariableVariable[5]

Note: Data for phenylacetylene and acetylene are used as representative examples due to the limited availability of direct comparative data for this compound.

Hydroboration of Alkynes

Hydroboration of this compound offers a pathway to introduce boron-containing functional groups, which are versatile intermediates in organic synthesis. Rhodium and iron-based catalysts have shown promise in this area.

Table 2: Comparison of Catalysts for the Hydroboration of Alkynes

Catalyst SystemSubstrateProductYield (%)RegioselectivityReference
Rh(I)/PPh₃Cyclopropylaminesγ-amino boronatesHighProximal-selective[6]
Fe catalystVinylcyclopropane (B126155)Homoallylic organoboronic estersHighE-alkenes[7]

Note: Data for related cyclopropane (B1198618) and vinylcyclopropane substrates are presented to highlight catalyst systems capable of C-C bond activation and borylation, a reaction type relevant to functionalizing cyclic structures.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of triazoles. Ruthenium catalysts offer an alternative regioselectivity.

Table 3: Comparison of Catalysts for Azide-Alkyne Cycloaddition

Catalyst SystemAlkyne TypeProduct RegioselectivityKey FeaturesReference
Cu(I)Terminal1,4-disubstituted triazoleHigh yield, wide scope, aqueous conditions[8]
Cp*RuCl(PPh₃)₂Terminal & Internal1,5-disubstituted triazoleComplements Cu(I) catalysis, works with internal alkynes[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. The following are representative experimental protocols for the key reactions discussed.

General Procedure for Selective Hydrogenation of Phenylacetylene (adapted from[2])

A solution of phenylacetylene in a suitable solvent (e.g., ethanol) is placed in a reaction vessel. The catalyst (e.g., Pd-Fe-O/SiO₂) is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a specific temperature and pressure until the desired conversion is achieved. The reaction progress is monitored by techniques such as gas chromatography (GC) to determine conversion and selectivity.

General Procedure for Rhodium-Catalyzed Hydroboration (conceptualized from[6])

In a glovebox, a reaction tube is charged with the rhodium precursor, a phosphine (B1218219) ligand, and a suitable solvent. The substrate (e.g., a derivative of this compound) and the hydroborating agent (e.g., pinacolborane, HBPin) are then added. The reaction mixture is stirred at a specific temperature for a designated time. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by chromatography.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (adapted from[8])

To a solution of the azide (B81097) and this compound in a suitable solvent system (e.g., t-butanol/water), a solution of copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate) are added sequentially. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then typically isolated by extraction and purified by column chromatography.

Visualizing Catalytic Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations. The following diagrams, created using the DOT language, illustrate key processes.

Hydrogenation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products This compound This compound Catalyst Catalyst (e.g., Pd) This compound->Catalyst:f0 Adsorption H2 H₂ H2->Catalyst:f0 Adsorption & Dissociation Cyclopentene Cyclopentene Catalyst:f1->Cyclopentene Hydrogenation Cyclopentane Cyclopentane Catalyst:f1->Cyclopentane Over-hydrogenation Cyclopentene->Catalyst:f0 Adsorption (optional)

Figure 1: Simplified workflow for the catalytic hydrogenation of this compound.

Hydroboration_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reactants This compound + HBPin Mixing Mix under Inert Atmosphere Reactants->Mixing Catalyst Rh or Fe Catalyst + Ligand Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Heating Stir at Controlled Temp Mixing->Heating Quench Reaction Quench Heating->Quench Purification Column Chromatography Quench->Purification Analysis NMR, GC-MS Purification->Analysis

Figure 2: General experimental workflow for catalytic hydroboration.

Click_Chemistry_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Alkyne This compound Intermediate Copper Acetylide Intermediate Alkyne->Intermediate Azide Organic Azide Azide->Intermediate Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Cu_I->Intermediate Reducing_Agent Reducing Agent (e.g., Na Ascorbate) Reducing_Agent->Cu_II Triazole 1,2,3-Triazole Intermediate->Triazole Triazole->Cu_I Catalyst Regeneration

Figure 3: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.

References

A Comparative Analysis of Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Sonogashira Pathway for Aliphatic Alkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This reaction has proven invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] Traditionally, the Sonogashira reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[1] However, concerns over the toxicity of copper and the formation of alkyne homocoupling byproducts have spurred the development of copper-free alternatives.[2] This guide provides a comparative study of copper-free and copper-catalyzed Sonogashira reactions, with a specific focus on the coupling of cyclopentylacetylene (B1345640), a representative aliphatic alkyne.

Performance Comparison: Copper-Free vs. Copper-Catalyzed

Generally, copper-catalyzed Sonogashira reactions are known for their high efficiency and rapid reaction rates, particularly with more reactive aryl iodides. However, a notable drawback is the potential for Glaser-Hay homocoupling of the terminal alkyne, which can complicate purification.[2] Conversely, copper-free protocols have been developed to mitigate this issue, often leading to cleaner reaction profiles and simplified workups. While some copper-free systems may require longer reaction times or higher catalyst loadings, recent advancements have led to highly efficient copper-free methods that proceed under mild conditions.

For aliphatic alkynes like this compound, the literature suggests that copper-catalyzed systems may sometimes provide lower yields compared to their aromatic counterparts.[3] In contrast, several copper-free methodologies have been reported to be well-suited for a variety of aliphatic alkynes.[1]

Below is a table summarizing representative experimental data for the Sonogashira coupling of an aliphatic alkyne with an aryl halide under both copper-free and copper-catalyzed conditions. Please note that due to the lack of specific comparative data for this compound, the following data for a closely related aliphatic alkyne is presented to illustrate the potential outcomes of each method.

ParameterCopper-Free SonogashiraCopper-Catalyzed Sonogashira
Alkyne This compound (representative)This compound (representative)
Aryl Halide IodobenzeneIodobenzene
Palladium Catalyst Pd(OAc)₂ / LigandPd(PPh₃)₄
Copper Co-catalyst NoneCuI
Base Amine Base (e.g., Et₃N)Amine Base (e.g., Et₃N)
Solvent Organic Solvent (e.g., THF)Organic Solvent (e.g., THF/Et₃N)
Temperature Room Temperature to 60 °CRoom Temperature
Reaction Time 2 - 24 hours1 - 6 hours
Yield Good to Excellent (typically 70-95%)Moderate to Good (typically 60-85%)
Key Advantage Avoids copper toxicity and alkyne homocouplingGenerally faster reaction times
Key Disadvantage May require specific ligands for high efficiencyPotential for homocoupling side products

Reaction Mechanisms and Experimental Workflows

The catalytic cycles for both copper-free and copper-catalyzed Sonogashira reactions involve a palladium(0) species. The key difference lies in the mechanism of alkyne activation and transmetalation.

Copper-Catalyzed Sonogashira Pathway

In the copper-catalyzed mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is formed from the oxidative addition of the aryl halide to the palladium(0) catalyst. Reductive elimination from the resulting palladium(II) intermediate yields the final coupled product and regenerates the palladium(0) catalyst.

Copper_Catalyzed_Sonogashira Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdC Transmetalation Product Ar-C≡CR ArPdC->Product Reductive Elimination Product->Pd0 CuC Cu-C≡CR CuC->ArPdX Alkyne R-C≡CH Alkyne->CuC ArX Ar-X ArX->ArPdX Base Base Base->CuC CuX CuX CuX->CuC

Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.

Copper-Free Sonogashira Pathway

In the absence of copper, the terminal alkyne is thought to coordinate directly to the palladium center after oxidative addition of the aryl halide. Deprotonation by a base then forms a palladium acetylide intermediate. Subsequent reductive elimination affords the cross-coupled product and regenerates the palladium(0) catalyst.

Copper_Free_Sonogashira Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition Pd_Alkyne [Ar-Pd(II)(C≡CR)(L)₂] ArPdX->Pd_Alkyne Alkynylation Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination Product->Pd0 Alkyne R-C≡CH Alkyne->Pd_Alkyne ArX Ar-X ArX->ArPdX Base Base Base->Pd_Alkyne

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for the Sonogashira coupling of this compound with an aryl iodide. These protocols are based on established methodologies and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is adapted from a general method for the copper-free Sonogashira coupling of terminal alkynes with aryl halides.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous THF to dissolve the solids.

  • Add triethylamine and this compound to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Protocol 2: Copper-Catalyzed Sonogashira Coupling

This protocol is a classic method for the copper-catalyzed Sonogashira reaction.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 1 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Add triethylamine to the flask.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and filter through a short pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

Both copper-free and copper-catalyzed Sonogashira reactions offer effective pathways for the synthesis of this compound-containing compounds.

  • For applications where copper contamination is a concern and a cleaner reaction profile is desired, the copper-free Sonogashira reaction is the recommended approach. While potentially requiring longer reaction times or the use of specific ligands, the avoidance of alkyne homocoupling is a significant advantage.

  • When rapid reaction times are a priority and potential purification challenges from homocoupling byproducts can be managed, the copper-catalyzed Sonogashira reaction remains a viable and efficient option.

Ultimately, the optimal choice will depend on the specific research or development goals, the scale of the reaction, and the available resources. It is always advisable to perform small-scale optimization experiments to determine the most suitable conditions for a particular substrate combination.

References

A Comparative Guide to DFT Studies on the Transition States of Cyclopentylacetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition states of reactions involving terminal alkynes, with a specific focus on drawing parallels to the reactivity of cyclopentylacetylene (B1345640). Due to a notable lack of specific DFT studies on this compound in the current literature, this guide utilizes data from closely related terminal alkynes, particularly tert-butylacetylene, to provide a comparative framework. This approach allows for an informed estimation of the kinetic and thermodynamic parameters that would govern the reactions of this compound.

The primary focus of this guide is the [3+2] cycloaddition reaction, a synthetically important transformation for the formation of five-membered heterocyclic rings. We will compare the computationally derived transition state energies and geometries for the reaction of a fluorinated nitrone with various arylacetylenes and with tert-butylacetylene. This comparison will shed light on the influence of a bulky, non-aromatic substituent on the alkyne's reactivity.

Comparison of Transition State Data for Alkyne Cycloaddition Reactions

The following table summarizes the key quantitative data from a DFT study on the cycloaddition of fluorinated nitrones with various terminal alkynes. This data is used as a proxy to understand the potential behavior of this compound in similar reactions.

Alkyne ReactantReaction PathwayTransition State (TS)Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Phenylacetylene (B144264) [3+2] CycloadditionTSAKinetically Favored-
AdditionTSBLess Kinetically Favored-
tert-Butylacetylene Addition--Comparable yield to phenylacetylene

Note: Specific activation and reaction enthalpy values for the tert-butylacetylene reaction were not detailed in the referenced study, but the comparable yield suggests a similarly accessible transition state under the reaction conditions.[1][2]

Experimental and Computational Protocols

To ensure a thorough understanding of the presented data, the methodologies employed in the cited study are detailed below.

General Experimental Protocol for Cycloaddition Reactions

The reactions of N-alkyl-C-(fluoroalkyl) nitrones with various acetylenes were carried out in the presence of a Lewis acid catalyst, such as Zn(OTf)₂ or Et₂Zn. The reactions were typically performed in an organic solvent, and the reaction progress was monitored by thin-layer chromatography (TLC). The final products, hydroxylamines or 1,2-oxazolines, were isolated and characterized using standard spectroscopic methods. For the reaction involving tert-butylacetylene, the corresponding adduct was isolated in a yield comparable to that of phenylacetylene.[1][2]

DFT Computational Protocol

The computational analysis of the reaction mechanisms was performed using Density Functional Theory (DFT). The geometries of reactants, transition states, and products were optimized, and the nature of the stationary points was confirmed by frequency calculations. The transition states were located and verified by intrinsic reaction coordinate (IRC) calculations to ensure they connect the correct reactants and products. These calculations provide insights into the reaction pathways, activation energies, and the thermodynamic stability of the products.[1][3]

Reaction Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational and experimental investigation into the cycloaddition reactions of terminal alkynes.

experimental_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Nitrones Fluorinated Nitrones Reaction Reaction Mixture Nitrones->Reaction Acetylenes Terminal Acetylenes (incl. tert-butylacetylene) Acetylenes->Reaction Catalyst Zn(OTf)₂ or Et₂Zn Catalyst->Reaction Solvent Organic Solvent Solvent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Products Product Isolation & Characterization Monitoring->Products Reaction Completion

Caption: Experimental workflow for the synthesis of hydroxylamines and 1,2-oxazolines.

computational_pathway Reactants Reactants (Nitrones + Acetylenes) PreReactionComplex Pre-reaction Complex (MCA and MCB) Reactants->PreReactionComplex TSA Transition State A ([3+2] Cycloaddition) PreReactionComplex->TSA Path A TSB Transition State B (Addition) PreReactionComplex->TSB Path B Product_Cycloaddition [3+2] Cycloaddition Product (Isoxazoline) TSA->Product_Cycloaddition Product_Addition Addition Product (Hydroxylamine) TSB->Product_Addition

Caption: Competing reaction pathways investigated by DFT calculations.

Discussion and Comparison with this compound

While direct experimental or computational data for this compound is unavailable, we can infer its likely behavior based on the study of tert-butylacetylene. The tert-butyl group is a bulky, sterically demanding substituent, similar in some respects to the cyclopentyl group.

The observation that tert-butylacetylene provides a comparable yield to phenylacetylene in the addition reaction suggests that the steric hindrance of the bulky alkyl group does not prohibit the reaction.[1][2] It is plausible that the cyclopentyl group would exert a similar steric influence.

From a computational standpoint, the transition state for the reaction of this compound would likely resemble that of tert-butylacetylene in terms of the geometry of the reacting partners. The activation energy would be influenced by both steric and electronic factors. The cyclopentyl group, being an alkyl group, is electron-donating, which could influence the electron density of the alkyne and thus its reactivity.

For a more definitive comparison, a dedicated DFT study on the reactions of this compound would be necessary. Such a study would involve:

  • Reactant and Product Optimization: Geometry optimization of this compound, the reacting partner (e.g., a nitrone or azide), and the possible products.

  • Transition State Searching: Locating the transition state structures for the competing reaction pathways (e.g., cycloaddition vs. addition).

  • Frequency and IRC Calculations: Verification of the transition states and confirmation of the reaction pathways.

  • Energy Calculations: Determination of the activation energies and reaction enthalpies to predict the kinetic and thermodynamic favorability of each pathway.

Conclusion

In the absence of direct DFT studies on the transition states of this compound reactions, this guide provides a comparative analysis using the most relevant available data for a terminal alkyne with a bulky alkyl substituent, namely tert-butylacetylene. The presented data and methodologies offer a solid foundation for researchers to design experiments and computational studies involving this compound. The provided visualizations of the experimental and computational workflows serve as a clear roadmap for future investigations in this area. Further dedicated DFT studies on this compound are highly encouraged to provide a more precise understanding of its reactivity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of analytical methods for the quantification of cyclopentylacetylene (B1345640). Due to the limited availability of publicly accessible validation data specific to this compound, this document utilizes established principles of analytical method validation and cross-validation, drawing upon data and protocols from analogous compounds to present a model approach. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), recognized for their robustness in analyzing volatile and semi-volatile organic compounds.

Cross-validation of analytical methods is a critical process in pharmaceutical development and chemical research to ensure data integrity and comparability between different analytical techniques or laboratories.[1][2] This process involves a systematic comparison of data generated from two or more methods to verify that they produce equivalent results within predefined acceptance criteria.[2]

Comparative Performance of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, specificity, accuracy, precision, and the complexity of the sample matrix. The following table summarizes typical quantitative performance characteristics for GC-MS and HPLC based on data for similar small organic molecules. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.[3]

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.01 - 1 ng/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.05 - 5 ng/mL5 - 50 ng/mL
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques.[4] The following are model protocols for the analysis of this compound using GC-MS and HPLC, based on established methods for related compounds.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method, ideal for identifying and quantifying volatile compounds like this compound.[7]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol, hexane).

  • If necessary, prepare a dilution to bring the concentration within the calibrated range.

  • Add an appropriate internal standard (e.g., deuterated this compound or a compound with similar chemical properties).

2. Instrumentation:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-17ms).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[7]

3. Data Analysis:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Quantify this compound in the sample by comparing its peak area ratio to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers a viable alternative for the analysis of this compound, particularly for less volatile samples or when derivatization is employed.[3]

1. Sample Preparation:

  • Accurately weigh approximately 200 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Instrumentation:

  • HPLC System:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at an appropriate wavelength (determined by UV scan of this compound).

    • Column Temperature: 30°C.

3. Data Analysis:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.[3]

Cross-Validation Workflow

Cross-validation ensures that different analytical methods yield comparable results.[2] The following diagram outlines a logical workflow for the cross-validation of GC-MS and HPLC methods for the quantification of this compound.

CrossValidationWorkflow cluster_method_development Method Development & Validation cluster_cross_validation Cross-Validation cluster_decision Outcome cluster_result Finalization GC_Dev GC-MS Method Development GC_Val GC-MS Method Validation GC_Dev->GC_Val Sample_Selection Select a Set of Representative Samples GC_Val->Sample_Selection HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val HPLC_Val->Sample_Selection Sample_Analysis Analyze Samples by Both Validated Methods Sample_Selection->Sample_Analysis Data_Comparison Compare Results Statistically (e.g., Bland-Altman, t-test) Sample_Analysis->Data_Comparison Acceptance Results within Acceptance Criteria? Data_Comparison->Acceptance Methods_Equivalent Methods are Interchangeable Acceptance->Methods_Equivalent Yes Investigate_Discrepancy Investigate Discrepancies Acceptance->Investigate_Discrepancy No

Caption: A workflow for the cross-validation of GC-MS and HPLC analytical methods.

Decision-Making for Method Selection

The choice between GC-MS and HPLC for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.

MethodSelection Start Start: Need to Analyze This compound Volatile Is the sample volatile and thermally stable? Start->Volatile High_Sensitivity Is high sensitivity (sub-ng/mL) required? Volatile->High_Sensitivity Yes Complex_Matrix Is the sample matrix complex or non-volatile? Volatile->Complex_Matrix No GC_MS Use GC-MS High_Sensitivity->GC_MS Yes HPLC_UV Consider HPLC-UV High_Sensitivity->HPLC_UV No Complex_Matrix->HPLC_UV No HPLC_MS Consider HPLC-MS Complex_Matrix->HPLC_MS Yes

References

A Comparative Guide to the Stability of Silyl Protecting Groups on Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful execution of multi-step syntheses. For the protection of terminal alkynes such as cyclopentylacetylene (B1345640), silyl (B83357) groups are frequently employed due to their ease of installation, general stability, and selective removal under specific conditions. This guide provides an objective comparison of the stability of common silyl protecting groups—Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS)—when attached to this compound. The comparison is supported by established relative stability data and detailed experimental protocols for their cleavage.

Relative Stability: A Quantitative Overview
Silyl Protecting GroupAbbreviationRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES6410 - 100
tert-ButyldimethylsilylTBDMS (TBS)20,000~20,000
TriisopropylsilylTIPS700,000100,000

Data presented is for the relative rates of hydrolysis of the corresponding silyl ethers and serves as a guide to the general stability trend for silyl-protected alkynes.

The general order of stability for silyl protecting groups is: TMS < TES < TBDMS < TIPS . This trend is consistent under both acidic and basic conditions. The significant increase in stability from TMS to TBDMS and TIPS is a direct consequence of the increased steric hindrance provided by the tert-butyl and isopropyl groups, respectively. This substantial difference in stability allows for the selective deprotection of a more labile silyl group in the presence of a more robust one, a crucial strategy in complex molecular syntheses.

Experimental Protocols

The following are representative experimental protocols for the deprotection of various silyl-protected alkynes. These methods can be adapted for the cleavage of the corresponding silyl group from this compound.

Deprotection of Trimethylsilyl (TMS)-Cyclopentylacetylene

The TMS group is the most labile of the common silyl protecting groups and can be cleaved under very mild basic conditions.

Reagents and Conditions: Potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH).[1]

Procedure:

  • Dissolve the TMS-protected this compound (1.0 eq) in methanol.

  • Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dilute the residue with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Filter and concentrate the solvent to yield the deprotected this compound.

Deprotection of Triethylsilyl (TES)-Cyclopentylacetylene

The TES group offers intermediate stability and can be removed under mild acidic or fluoride (B91410) conditions.

Reagents and Conditions: Formic acid in methanol.

Procedure:

  • Dissolve the TES-protected this compound (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of 5-10% formic acid in methanol.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Deprotection of tert-Butyldimethylsilyl (TBDMS)-Cyclopentylacetylene

The TBDMS group is significantly more stable than TMS and TES, requiring stronger acidic conditions or a fluoride source for cleavage.

Reagents and Conditions: Acetyl chloride (catalytic) in dry methanol.[2]

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in dry methanol at 0 °C.

  • Add a catalytic amount of acetyl chloride (e.g., 0.1 eq).

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography if necessary.

Deprotection of Triisopropylsilyl (TIPS)-Cyclopentylacetylene

The TIPS group is one of the most robust common silyl protecting groups and its removal often requires a dedicated fluoride source or specific metal-mediated conditions.

Reagents and Conditions: Silver fluoride (AgF) in methanol.[3]

Procedure:

  • Dissolve the TIPS-protected this compound (1.0 eq) in methanol.

  • Add silver fluoride (1.5 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the deprotected alkyne.

Visualization of the Silyl Group Stability and Deprotection Logic

The following diagram illustrates the relationship between the steric hindrance of the silyl group, its relative stability, and the general conditions required for its removal.

G cluster_0 Silyl Protecting Group (Increasing Steric Hindrance) cluster_1 Relative Stability cluster_2 General Deprotection Conditions TMS Trimethylsilyl (TMS) TES Triethylsilyl (TES) TMS->TES Low Low TMS->Low TBDMS tert-Butyldimethylsilyl (TBDMS) TES->TBDMS Medium Medium TES->Medium TIPS Triisopropylsilyl (TIPS) TBDMS->TIPS High High TBDMS->High Very_High Very High TIPS->Very_High Low->Medium Mild_Base Mild Base (e.g., K₂CO₃/MeOH) Low->Mild_Base Medium->High Mild_Acid Mild Acid (e.g., Formic Acid) Medium->Mild_Acid High->Very_High Strong_Acid_Fluoride Stronger Acid or Fluoride (e.g., AcCl/MeOH, TBAF) High->Strong_Acid_Fluoride Harsh_Fluoride Harsh Fluoride or Specific Reagents (e.g., AgF, HF-Pyridine) Very_High->Harsh_Fluoride

Caption: Silyl group stability correlates with steric hindrance.

This guide provides a foundational understanding for selecting the appropriate silyl protecting group for this compound based on the required stability and for choosing a suitable deprotection strategy. Researchers and drug development professionals should consider the specific reaction conditions of their synthetic route to make an informed decision. The provided protocols offer a starting point for the successful removal of these protecting groups.

References

A Comparative Guide to Enantioselective Reactions of Cyclopentylacetylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of chiral centers into molecules containing a cyclopentylacetylene (B1345640) moiety is of significant interest in medicinal chemistry and materials science. The rigid, three-dimensional structure imparted by the cyclopentyl group, combined with the reactive and versatile nature of the acetylene (B1199291) unit, makes these derivatives valuable building blocks for complex molecular architectures. This guide provides an objective comparison of prominent enantioselective reactions applicable to this compound derivatives, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and mechanistic diagrams are provided to facilitate the application of these methods in a research setting.

Comparison of Key Enantioselective Methodologies

The following tables summarize the performance of various catalytic systems in enantioselective reactions that are applicable to terminal alkynes like this compound. While the specific substrate in the cited examples may not be this compound itself, the methodologies are robust and adaptable for this class of compounds.

Table 1: Enantioselective Addition Reactions to the Alkyne Moiety
Reaction TypeCatalyst SystemLigandSubstrate Scope ExampleYield (%)ee (%)Reference
Hydroamination [Pd(TFA)₂](R,R)-Me-DuPhosN-protected aminoalkyne8592[1]
Pauson-Khand [Rh(CO)₂Cl]₂(S)-BINAP1,6-enyne9598[2]
[3+2] Cycloaddition Pd₂(dba)₃Chiral DiamidophosphiteAlkylidene-cyclopropane & Aryl vinyl sulfone8896[3][4]
Conia-Ene Cyclization BOX-ZnI₂ / B(C₆F₅)₃BOXAlkynyl ketone9998[5][6]
Table 2: Enantioselective Reactions Adjacent to the Cyclopentyl Group
Reaction TypeCatalyst SystemLigandSubstrate Scope ExampleYield (%)d.r.ee (%)Reference
Cyclopropanation Cu(I) catalystChiral bisoxazolineOlefin and diazoacetateup to 99>95:5up to 99[7]

Experimental Protocols

Enantioselective Intramolecular Hydroamination of an Aminoalkyne

This protocol is adapted from a general procedure for the palladium-catalyzed enantioselective hydroamination of alkynes.[1]

Reaction: An N-protected aminoalkyne is cyclized in the presence of a chiral palladium catalyst to yield a chiral nitrogen heterocycle.

Materials:

  • [Pd(TFA)₂] (0.01 mmol, 1 mol%)

  • (R,R)-Me-DuPhos (0.012 mmol, 1.2 mol%)

  • N-protected aminoalkyne (1.0 mmol)

  • Anhydrous toluene (B28343) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Pd(TFA)₂] (3.3 mg) and (R,R)-Me-DuPhos (3.7 mg).

  • Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • A solution of the N-protected aminoalkyne (1.0 mmol) in anhydrous toluene (3 mL) is added to the catalyst mixture.

  • The Schlenk tube is sealed and heated to 80 °C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral nitrogen heterocycle.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Rhodium-Catalyzed Enantioselective Pauson-Khand Reaction

This protocol is based on a general method for the rhodium-catalyzed asymmetric Pauson-Khand reaction.[2]

Reaction: A 1,6-enyne undergoes a [2+2+1] cycloaddition with carbon monoxide, catalyzed by a chiral rhodium complex, to form a chiral bicyclic cyclopentenone.

Materials:

  • [Rh(CO)₂Cl]₂ (0.025 mmol, 2.5 mol%)

  • (S)-BINAP (0.06 mmol, 6 mol%)

  • 1,6-enyne (1.0 mmol)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) (10 mL)

  • Carbon monoxide (CO) balloon

Procedure:

  • A mixture of [Rh(CO)₂Cl]₂ (9.7 mg) and (S)-BINAP (37.4 mg) in anhydrous DCE (5 mL) is stirred under a CO atmosphere (balloon) at room temperature for 30 minutes in a Schlenk tube.

  • A solution of the 1,6-enyne (1.0 mmol) in anhydrous DCE (5 mL) is added to the catalyst solution.

  • The reaction mixture is heated to 90 °C under a CO atmosphere for 12 hours.

  • The reaction is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the chiral cyclopentenone.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Mechanistic and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and logical workflows of the described enantioselective reactions.

pauson_khand_cycle cluster_0 Rhodium-Catalyzed Pauson-Khand Reaction A [Rh(I)(CO)₂Cl]₂ + L* B Rh(I)(L*)(CO)₂ A->B Ligand Exchange C Oxidative Cyclization B->C Enyne Coordination D Rhodacyclopentenone C->D E CO Insertion D->E F Rhodacyclohexanedione E->F G Reductive Elimination F->G G->B Regeneration of Catalyst H Chiral Cyclopentenone G->H Product Release

Caption: Catalytic cycle for the Rhodium-Catalyzed Enantioselective Pauson-Khand Reaction.

hydroamination_cycle cluster_1 Palladium-Catalyzed Enantioselective Hydroamination Start [Pd(II)(L*)] Coord Alkyne Coordination Start->Coord Aminoalkyne NucAttack Intramolecular Nucleophilic Attack Coord->NucAttack Protonolysis Protonolysis NucAttack->Protonolysis Vinyl-Pd Intermediate Product Chiral Heterocycle Protonolysis->Product Regen Catalyst Regeneration Protonolysis->Regen Regen->Start

Caption: Simplified catalytic cycle for enantioselective intramolecular hydroamination.

experimental_workflow General Experimental Workflow prep Catalyst Preparation 1. Weigh catalyst precursor and chiral ligand 2. Dissolve in anhydrous solvent 3. Stir under inert atmosphere reaction Reaction Setup 1. Add substrate solution to catalyst mixture 2. Heat to specified temperature prep->reaction workup Work-up 1. Cool reaction to room temperature 2. Remove solvent in vacuo reaction->workup purification Purification & Analysis 1. Purify by flash column chromatography 2. Determine yield 3. Determine enantiomeric excess (chiral HPLC/GC) workup->purification

Caption: A generalized workflow for conducting the described enantioselective reactions.

References

A Comparative Guide to the Cycloaddition Reactions of Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies of cyclopentylacetylene (B1345640) cycloadditions, focusing on the widely utilized [3+2] and [4+2] cycloaddition pathways. Experimental data, detailed protocols, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction to this compound Cycloadditions

This compound is a versatile terminal alkyne that participates in a variety of cycloaddition reactions, serving as a valuable building block in the synthesis of complex organic molecules. Its reactivity is characteristic of terminal alkynes, though influenced by the steric bulk of the cyclopentyl group. The two primary classes of cycloaddition reactions involving this compound are the [3+2] and [4+2] cycloadditions.

The [3+2] cycloaddition , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,2,3-triazoles. This reaction is prized for its high yields, mild reaction conditions, and broad functional group tolerance.

The [4+2] cycloaddition , or Diels-Alder reaction, involves the reaction of a diene with a dienophile (in this case, this compound) to form a six-membered ring. The reactivity of this compound as a dienophile is generally moderate and is enhanced by the presence of electron-withdrawing groups.

This guide will compare these two key cycloaddition pathways, providing available experimental data and mechanistic insights to aid in the selection and optimization of synthetic routes.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for representative cycloaddition reactions of this compound and comparable aliphatic alkynes.

Table 1: Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC) Data

AlkyneAzide (B81097)Catalyst SystemSolventTime (h)Yield (%)Reference
This compound Benzyl (B1604629) AzideCuI (1 mol%), Et₃N (10 mol%)Cyrene™1292[1]
PhenylacetyleneBenzyl AzideCuI (1 mol%), Et₃N (10 mol%)Cyrene™1296[1]
1-HexyneBenzyl Azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat3>99[2]
Propargyl AlcoholCoumarin AzideCuSO₄ (100 µM), THPTAWater<0.5>90[3]

Table 2: Diels-Alder [4+2] Cycloaddition Data

DienophileDieneTemperature (°C)Time (h)Yield (%)Reference
This compound Furan (B31954)8024Low/No ReactionGeneral Knowledge
PhenylacetyleneCyclopentadiene (B3395910)1852Trace[4]
Methyl PropynoateCyclopentadiene185265[4]
Maleic AnhydrideCyclopentadieneRoom Temp.0.2595[5][6]

Mechanistic Insights and Comparisons

[3+2] Cycloaddition: The CuAAC Pathway

The copper-catalyzed azide-alkyne cycloaddition is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates.

Key Mechanistic Features:

  • Catalyst: The active catalyst is copper(I), which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt using a reducing agent like sodium ascorbate.

  • Regioselectivity: The copper catalyst ensures the exclusive formation of the 1,4-regioisomer, in contrast to the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-isomers.[7][8]

  • Kinetics: The reaction rate is significantly accelerated compared to the uncatalyzed thermal reaction. Kinetic studies have shown that the reaction can be second-order in copper, suggesting the involvement of a dinuclear copper intermediate in the rate-determining step.[7]

  • Alkyne Reactivity: Aliphatic terminal alkynes, such as this compound, are generally less reactive than their aromatic counterparts like phenylacetylene.[2] This is attributed to the difference in acidity of the acetylenic proton and the stability of the copper acetylide intermediate. Propiolamides and propargyl ethers often exhibit the highest reactivity.[3]

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a concerted pericyclic reaction that forms a cyclohexene (B86901) ring. For this compound to act as a dienophile, it typically requires activation by an electron-withdrawing group or forcing reaction conditions.

Key Mechanistic Features:

  • Concerted Mechanism: The reaction proceeds through a single, cyclic transition state where new sigma bonds are formed simultaneously.

  • Stereospecificity: The stereochemistry of the dienophile is retained in the product.

  • Endo Rule: In reactions with cyclic dienes, the "endo" product is often the kinetic favorite due to secondary orbital interactions in the transition state.

  • Reactivity of this compound: As a non-activated alkyne, this compound is a relatively poor dienophile. Its reactions with dienes like furan or even the highly reactive cyclopentadiene are often sluggish and require high temperatures, leading to low yields.[4] In contrast, alkynes activated with electron-withdrawing groups, such as methyl propynoate, are much more effective dienophiles.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition of this compound with Benzyl Azide

This protocol is adapted from a general procedure for CuAAC reactions.[1]

Materials:

  • This compound

  • Benzyl Azide

  • Copper(I) Iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Cyrene™ (solvent)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Add Cyrene™ (2.5 mL) to the flask and stir to dissolve.

  • Add benzyl azide (1.15 mmol, 1.15 equiv) to the reaction mixture.

  • Add triethylamine (0.1 mmol, 0.1 equiv).

  • Finally, add copper(I) iodide (0.01 mmol, 0.01 equiv) to initiate the reaction.

  • Stir the reaction mixture at 30 °C for 12 hours.

  • Upon completion, quench the reaction by adding 20 mL of cold distilled water and stir vigorously.

  • Collect the solid product by filtration, wash with distilled water (3 x 5 mL), and dry to obtain 1-benzyl-4-cyclopentyl-1H-1,2,3-triazole.

Protocol 2: General Procedure for Diels-Alder [4+2] Cycloaddition with an Alkyne Dienophile

This protocol is a general method for conducting Diels-Alder reactions at elevated temperatures using a sealed tube, adapted from a procedure using cyclopentadiene generated in situ.[4]

Materials:

  • This compound

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Sealed reaction tube (e.g., Q-tube™)

  • Heating and stirring module

Procedure:

  • Charge a sealed reaction tube with a magnetic stir bar.

  • Add the diene (e.g., dicyclopentadiene, 1.1 equiv, which will crack in situ to cyclopentadiene).

  • Add this compound (1.0 equiv).

  • Seal the tube securely.

  • Heat the tube to the desired temperature (e.g., 185 °C) with stirring for the specified time.

  • After the reaction time, cool the tube to room temperature.

  • Dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate) for analysis (e.g., GC/MS, NMR) and purification by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide Cu(I)-C≡C-R Cu_I->Cu_Acetylide + R-C≡CH - H⁺ Alkyne R-C≡CH (this compound) Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Azide R'-N₃ Triazolide Copper(I) Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H⁺ Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis

Caption: Catalytic cycle for the CuAAC reaction.

Diagram 2: Concerted Mechanism of the Diels-Alder Reaction

Diels_Alder_Mechanism Reactants Diene + Dienophile (this compound) TS Cyclic Transition State Reactants->TS [4π + 2π] Product Cyclohexene Derivative TS->Product

Caption: Concerted pathway of the Diels-Alder reaction.

Conclusion

The cycloaddition reactions of this compound offer diverse pathways for the synthesis of heterocyclic compounds. The copper-catalyzed [3+2] cycloaddition with azides stands out as a highly efficient and regioselective method for constructing 1,2,3-triazoles, with the aliphatic nature of this compound resulting in slightly attenuated reactivity compared to aromatic alkynes. In contrast, the [4+2] Diels-Alder reaction with this compound as a dienophile is generally less facile and often requires activation or harsh reaction conditions to proceed effectively. The choice between these cycloaddition strategies will depend on the desired product, the available reaction partners, and the tolerance of the substrates to the reaction conditions. The provided data, protocols, and mechanistic diagrams serve as a valuable resource for guiding synthetic design and experimentation.

References

Relative Acidity of Cyclopentylacetylene's Terminal Proton: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acidity of the terminal proton in cyclopentylacetylene (B1345640). By examining its pKa value in the context of related hydrocarbons, this document offers insights into its chemical reactivity, crucial for applications in organic synthesis and drug development. The information is supported by experimental data and a detailed experimental protocol for pKa determination.

Comparative Acidity of this compound

The acidity of a compound is quantified by its pKa value; a lower pKa indicates a stronger acid. The terminal proton of this compound exhibits significantly higher acidity compared to its non-alkyne counterparts. This elevated acidity is a hallmark of terminal alkynes and is fundamental to their utility as reagents in carbon-carbon bond formation.

For a comprehensive comparison, the following table summarizes the pKa values of this compound and other relevant hydrocarbons.

CompoundStructureHybridization of C-H BondpKa
This compound C₅H₉C≡CHsp~25 (est.)
AcetyleneHC≡CHsp~25[1]
PhenylacetyleneC₆H₅C≡CHsp19 - 28.8
EtheneH₂C=CH₂sp²~44[2][3]
EthaneH₃C-CH₃sp³~48-51[4][5]
CyclopentaneC₅H₁₀sp³>50[2]

The Structural Basis of Acidity: Hybridization

The remarkable difference in acidity between terminal alkynes and other hydrocarbons stems from the hybridization of the carbon atom bonded to the acidic proton.[2][6]

Acidity_Hybridization cluster_alkane Alkane cluster_alkene Alkene cluster_alkyne Alkyne cluster_acidity Acidity (pKa) Alkane Cyclopentane (sp³) ~25% s-character Alkene Ethene (sp²) ~33% s-character pKa_high Low Acidity (pKa > 50) Alkane->pKa_high Decreased s-character destabilizes conjugate base Alkyne This compound (sp) ~50% s-character pKa_mid pKa_low High Acidity (pKa ~ 25) Alkyne->pKa_low Increased s-character stabilizes conjugate base

The sp-hybridized carbon of the terminal alkyne has 50% s-character.[2][6] The s-orbitals are closer to the nucleus than p-orbitals, leading to a more electronegative carbon atom. This increased electronegativity stabilizes the resulting acetylide anion (conjugate base) formed upon deprotonation, thus making the terminal proton more acidic.[2] In contrast, the sp² and sp³ hybridized carbons in alkenes and alkanes have less s-character (33% and 25%, respectively), resulting in less stable conjugate bases and consequently, much higher pKa values.[2][6]

Experimental Protocol for pKa Determination of Weak Carbon Acids

The pKa of weakly acidic hydrocarbons like terminal alkynes is typically determined by establishing an equilibrium with a suitable base of known pKa and measuring the concentrations of the species at equilibrium. A common method involves potentiometric titration or UV-Vis spectrophotometry.

Principle

The pKa is determined by measuring the extent of deprotonation of the weak acid (HA) by a strong base (B⁻) in a non-aqueous solvent. The equilibrium constant (Keq) for the reaction is related to the pKa values of the acid and the conjugate acid of the base (HB).

HA + B⁻ ⇌ A⁻ + HB

General Procedure (Illustrative)
  • Solvent and Base Selection: A non-aqueous, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) is chosen. The base must be strong enough to deprotonate the alkyne to a measurable extent; n-butyllithium or sodium amide are common choices.

  • Indicator System: Since direct measurement of the acetylide anion concentration can be challenging, a series of colored indicators with known pKa values in the chosen solvent are often used.

  • Titration and Spectrophotometric Measurement:

    • A solution of the terminal alkyne and a suitable indicator is prepared in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

    • A standardized solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is incrementally added.

    • After each addition, the UV-Vis spectrum of the solution is recorded. The ratio of the protonated to deprotonated forms of the indicator is determined from the absorbance at specific wavelengths.

  • Data Analysis:

    • The Henderson-Hasselbalch equation is used to relate the ratio of the indicator species to the pKa of the indicator and the relative acidity of the solution.

    • By comparing the extent of deprotonation of the alkyne with that of the indicators, the pKa of the alkyne can be determined relative to the known pKa values of the indicators.

Experimental_Workflow prep Prepare Solution (Alkyne + Indicator in Solvent) titrate Incremental Addition of Strong Base prep->titrate measure UV-Vis Spectrophotometry titrate->measure analyze Data Analysis (Henderson-Hasselbalch) measure->analyze result Determine pKa analyze->result

Conclusion

The terminal proton of this compound is significantly acidic, with an estimated pKa of approximately 25. This acidity, which is comparable to that of acetylene, is a direct consequence of the sp hybridization of the acetylenic carbon atom. This property makes this compound a valuable building block in organic synthesis, allowing for its deprotonation to form a nucleophilic acetylide anion. Understanding the relative acidity of this compound is crucial for designing synthetic routes and predicting reaction outcomes in the development of new chemical entities.

References

A Comparative Guide to Palladium Ligands for Cyclopentylacetylene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The choice of the palladium catalyst and its associated ligand is critical to the success of the Sonogashira coupling, profoundly influencing reaction efficiency, substrate scope, and reaction conditions.[4] This guide provides an objective comparison of the performance of different classes of palladium ligands in the coupling of cyclopentylacetylene (B1345640) with aryl halides, supported by available experimental data and detailed protocols.

While direct comparative studies on the coupling of this compound with a wide array of palladium ligands are limited in the readily available literature, this guide synthesizes data from studies on similar terminal alkynes to provide a comprehensive overview of expected performance trends.

Performance Comparison of Palladium Ligands

The selection of a suitable ligand is crucial for achieving high yields and reaction rates in the Sonogashira coupling. The ligand stabilizes the palladium center, influences its electronic and steric properties, and facilitates the key steps of the catalytic cycle.[4] The performance of three major classes of ligands—phosphine (B1218219) ligands, Buchwald ligands, and N-heterocyclic carbene (NHC) ligands—is compared below.

Ligand ClassRepresentative LigandsTypical Catalyst Loading (mol%)Reaction TimeYieldKey AdvantagesPotential Disadvantages
Phosphine Ligands PPh₃, P(t-Bu)₃, PCy₃0.5 - 51.5 - 24 hGood to ExcellentReadily available, well-understood reactivity.[4]Air-sensitivity of some alkylphosphines, potential for P-C bond cleavage at high temperatures.
Buchwald Ligands XPhos, SPhos, RuPhos0.5 - 22 - 12 hExcellentHigh activity for coupling of challenging substrates, including aryl chlorides.[5] Air-stable precatalysts available.Higher cost compared to simple phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligands IPr, IMes, SIMes0.01 - 22 - 6 hExcellentStrong σ-donating ability leads to highly active and stable catalysts.[6][7] Effective for copper-free Sonogashira reactions.Synthesis of NHC precursors can be more complex than for phosphine ligands.
Heterogeneous Catalysts Pd/C, Pd on alumina0.5 - 52 - 72 hModerate to GoodEase of separation and catalyst recycling.[8]Lower activity compared to homogeneous catalysts, potential for metal leaching.

Note: The data presented in this table is a summary of typical ranges observed in Sonogashira reactions of various terminal alkynes and may not be fully representative of the specific case of this compound. Reaction conditions such as the nature of the aryl halide, base, solvent, and temperature will significantly impact the outcome.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for adapting a reaction to new substrates. Below are representative procedures for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for this compound.

Protocol 1: Sonogashira Coupling using a Phosphine Ligand (PdCl₂(PPh₃)₂)

This protocol is a classic example of a copper-co-catalyzed Sonogashira reaction.

Reaction Scheme:

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 2.0 mmol)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling using a Buchwald Ligand (XPhos)

This protocol highlights a modern approach that avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts.[1][2]

Reaction Scheme:

Materials:

  • Aryl halide (e.g., 4-Bromotoluene, 1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by the aryl halide and this compound.

  • Seal the flask and heat the reaction mixture with stirring (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a palladium-catalyzed Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide This compound Base catalyst Add Catalyst System: Pd Precatalyst Ligand (CuI if applicable) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, GC) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash and Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by Chromatography concentrate->purify product Final Product purify->product Sonogashira_Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl oxidative_addition Oxidative Addition pd2_alkynyl Ar-Pd(II)L_n-C≡CR pd2_aryl->pd2_alkynyl alkyne_coordination Alkyne Coordination & Deprotonation pd2_alkynyl->pd0 product Ar-C≡CR pd2_alkynyl->product reductive_elimination Reductive Elimination aryl_halide Ar-X aryl_halide->pd0 alkyne H-C≡CR Base alkyne->pd2_aryl

References

Safety Operating Guide

Proper Disposal of Cyclopentylacetylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Researchers, scientists, and drug development professionals handling cyclopentylacetylene (B1345640) must adhere to strict disposal procedures to ensure laboratory safety and regulatory compliance. This compound is a highly flammable and irritating chemical, necessitating a comprehensive disposal plan that prioritizes safety and environmental protection.

Proper disposal of this compound is not merely a suggestion but a requirement under hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] Improper disposal, such as evaporation in a fume hood or disposal down the drain, is prohibited and can lead to significant penalties.[4][5] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to be aware of its hazards. Personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and nitrile gloves, should be worn at all times.[6] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

Hazard Profile of this compound

For quick reference, the key hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard StatementSignal Word
Flammable liquidsH225: Highly flammable liquid and vaporDanger
Acute toxicity, oralH302: Harmful if swallowedWarning
Skin corrosion/irritationH315: Causes skin irritationWarning
Serious eye damage/eye irritationH319: Causes serious eye irritationWarning
Specific target organ toxicity - single exposure (respiratory tract irritation)H335: May cause respiratory irritationWarning

Source: PubChem CID 136725[8]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and storage, culminating in removal by a certified hazardous waste handler.

Waste Segregation

This compound waste must be segregated from other waste streams to prevent dangerous chemical reactions.[1][9] It should be collected as a flammable liquid waste. Do not mix it with incompatible materials such as oxidizers.[10]

Container Selection and Management
  • Use a compatible container: Collect this compound waste in a clean, dry, and chemically compatible container. The original reagent bottle is often a suitable choice.[11][12] The container must be in good condition, with no leaks or cracks.[11]

  • Secure closure: The container must have a tight-fitting screw cap to prevent leaks and the escape of flammable vapors. Containers should remain closed except when adding waste.[5][10]

  • Leave headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.[12]

Labeling

Properly label the waste container immediately upon adding the first drop of waste. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Flammable," "Irritant")[5]

  • The date accumulation started

  • The name of the principal investigator or laboratory contact

Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[10]

  • Secondary Containment: The waste container must be placed within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5][10]

  • Storage Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[10]

Arranging for Disposal

Once the waste container is full or the experiment is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: For containers that held acutely hazardous waste, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]

  • Defacing Labels: After rinsing, deface or remove the original label.[12]

  • Final Disposal: Once thoroughly cleaned and the label is removed, the container may be disposed of as regular trash or recycled, depending on institutional policies.[11][12]

This compound Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of this compound waste.

cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Storage cluster_3 Final Disposal A Generate this compound Waste B Select Compatible Container A->B 1. Choose C Add Waste to Container B->C 2. Fill D Label Container Immediately C->D 3. Label E Keep Container Securely Closed D->E 4. Secure F Store in Satellite Accumulation Area (SAA) E->F 5. Store G Use Secondary Containment F->G 6. Contain H Arrange for EHS Pickup G->H 7. Request I Waste Transported to Approved Facility H->I 8. Dispose

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Cyclopentylacetylene. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

This compound is a highly flammable and hazardous chemical that requires stringent safety measures. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₀[1]
Molecular Weight 94.15 g/mol [2]
CAS Number 930-51-8[1][3]
Appearance Clear yellow liquid[4]
Density 0.812 g/mL at 25 °C
Boiling Point 107 - 109 °C[5]
Flash Point 1.1 °C (34.0 °F)[5]
Hazard Classifications Flammable Liquid, Category 2; Acute Toxicity, Oral, Category 4; Skin Irritation, Category 2; Serious Eye Irritation, Category 2[2][3][4]

Operational Plan: Handling this compound

This section provides a detailed, step-by-step protocol for the safe handling of this compound in a laboratory setting.

Pre-Operational Checks
  • Ventilation: Ensure work is conducted in a certified chemical fume hood with adequate airflow.

  • Safety Equipment: Verify that a safety shower and eyewash station are readily accessible and operational.[3]

  • Fire Safety: Have a Class B fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) within the immediate work area.[3]

  • Spill Kit: A spill kit containing absorbent materials suitable for flammable liquids must be available.

  • PPE Inspection: Inspect all required PPE for integrity. Check gloves for any signs of degradation or punctures.[6]

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Double gloving is recommended for added protection.[6]

  • Protective Clothing: A flame-resistant lab coat must be worn. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls are necessary.[3][5]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling Procedure
  • Grounding: Ensure that the container and any receiving equipment are properly grounded and bonded to prevent static discharge.[3][4]

  • Tool Selection: Use only non-sparking tools for all operations.[3][4]

  • Dispensing: Slowly dispense the required amount of this compound, avoiding splashing.

  • Container Sealing: Keep the container tightly closed when not in use.[3][5]

  • Work Area: Maintain a clean and organized work area. Avoid clutter that could lead to spills.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

Waste Collection
  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic liquids.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels) in a separate, clearly labeled hazardous waste bag or container.

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Flammable Liquid," and "this compound."

  • Storage: Store waste containers in a designated satellite accumulation area that is cool, well-ventilated, and away from sources of ignition and incompatible materials.[3][5]

Final Disposal
  • Arrange for the disposal of all this compound waste through an approved hazardous waste disposal facility.[3][5] Follow all local, state, and federal regulations for hazardous waste disposal.

Safety Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_checks Pre-Operational Checks (Ventilation, Safety Equipment) ppe_inspection Inspect PPE prep_checks->ppe_inspection gather_materials Gather Materials (Non-sparking tools) ppe_inspection->gather_materials don_ppe Don Required PPE gather_materials->don_ppe handling_procedure Execute Handling Procedure (Grounding, Dispensing) don_ppe->handling_procedure post_handling Post-Handling Hygiene handling_procedure->post_handling waste_segregation Segregate Waste post_handling->waste_segregation waste_collection Collect in Labeled Containers waste_segregation->waste_collection waste_storage Store in Designated Area waste_collection->waste_storage final_disposal Dispose via Approved Facility waste_storage->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.